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  • Product: (3-Fluorooxolan-3-yl)methanamine hydrochloride
  • CAS: 2098093-18-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (3-Fluorooxolan-3-yl)methanamine Hydrochloride: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Fluorooxolan-3-yl)methanamine hydrochloride, with the CAS number 2098093-18-4, is a fluorinated heterocyclic amine that has emerged as a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorooxolan-3-yl)methanamine hydrochloride, with the CAS number 2098093-18-4, is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. The introduction of a fluorine atom at the C3 position of the tetrahydrofuran ring imparts unique stereoelectronic properties, influencing the molecule's conformation, basicity, and metabolic stability. These characteristics make it an attractive scaffold for the design of novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery and development.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.

The tetrahydrofuran motif is a prevalent scaffold in numerous natural products and pharmaceuticals. Its non-planar, flexible structure allows it to present substituents in a well-defined three-dimensional arrangement, facilitating optimal interactions with biological targets. The combination of a fluorine atom and a primary amine on the tetrahydrofuran ring, as seen in (3-Fluorooxolan-3-yl)methanamine hydrochloride, offers a unique opportunity to explore novel chemical space in the pursuit of innovative therapeutics. This guide will delve into the technical details of this promising building block.

Physicochemical Properties

Table 1: Physicochemical Properties of (3-Fluorooxolan-3-yl)methanamine Hydrochloride and Related Analogs

Property(3-Fluorooxolan-3-yl)methanamine hydrochloride(Tetrahydrofuran-3-yl)methanamine[3][4]Notes
CAS Number 2098093-18-4165253-31-6
Molecular Formula C₅H₁₁ClFNOC₅H₁₁NO
Molecular Weight 155.60 g/mol 101.15 g/mol
Appearance Likely a white to off-white solidColorless to slightly yellow liquidThe hydrochloride salt form contributes to its solid state.
Solubility Expected to be soluble in water and polar organic solventsSoluble in DMSO and MethanolThe ionic nature of the hydrochloride salt enhances aqueous solubility.
pKa (of amine) Estimated to be lower than the non-fluorinated analog~9.96 (Predicted)The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the primary amine.

The fluorine atom's strong electron-withdrawing effect is anticipated to lower the pKa of the primary amine compared to its non-fluorinated counterpart. This modulation of basicity can be critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Characterization

While specific, detailed synthetic procedures for (3-Fluorooxolan-3-yl)methanamine hydrochloride are not widely published in peer-reviewed journals, a plausible synthetic strategy can be devised based on established methods for the synthesis of fluorinated amines and related heterocyclic compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the fluorination of a suitable tetrahydrofuran precursor followed by the introduction of the aminomethyl group.

G Target (3-Fluorooxolan-3-yl)methanamine hydrochloride Precursor1 Protected (3-Fluorooxolan-3-yl)methanamine Target->Precursor1 HCl salt formation Precursor2 3-Fluoro-3-(nitromethyl)oxolane or 3-Fluorooxolane-3-carbonitrile Precursor1->Precursor2 Reduction of nitro/nitrile group Precursor3 3-Oxooxolane derivative Precursor2->Precursor3 Nucleophilic addition of nitromethane/ cyanide & Fluorination

Caption: Retrosynthetic analysis of (3-Fluorooxolan-3-yl)methanamine hydrochloride.

Proposed Synthetic Protocol

The following is a generalized, multi-step synthetic protocol based on established chemical transformations.

Step 1: Synthesis of a 3-Substituted Tetrahydrofuran Precursor The synthesis would likely commence from a commercially available starting material such as 3-oxotetrahydrofuran or a derivative. This ketone can undergo a nucleophilic addition with a cyanide source (e.g., trimethylsilyl cyanide) or nitromethane to introduce the carbon that will become the aminomethyl group.

Step 2: Fluorination Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for the fluorination of enolates or silyl enol ethers derived from ketones. This step would introduce the fluorine atom at the C3 position. The choice of reaction conditions would be critical to control regioselectivity and yield.

Step 3: Reduction and Deprotection The nitrile or nitro group introduced in the first step can be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni). If protecting groups were used for the amine or other functional groups during the synthesis, a deprotection step would be necessary.

Step 4: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. This enhances the compound's stability and water solubility, making it easier to handle and formulate.

Characterization

The structural confirmation of (3-Fluorooxolan-3-yl)methanamine hydrochloride would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methylene protons of the tetrahydrofuran ring and the aminomethyl group. The coupling of these protons with the fluorine atom would result in distinct splitting patterns.

    • ¹³C NMR: The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, and its chemical shift would be indicative of its chemical environment.[5]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, C-O-C stretching of the ether, and the C-F bond would be expected.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The unique structural features of (3-Fluorooxolan-3-yl)methanamine hydrochloride make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Rationale for Use

The incorporation of this moiety into a drug molecule can be rationalized by the following potential advantages:

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position less susceptible to enzymatic oxidation. This can lead to a longer half-life and improved oral bioavailability of the drug.

  • Modulation of Physicochemical Properties: The fluorine atom can influence the lipophilicity and basicity of the molecule, which are critical parameters for optimizing ADME properties.[2]

  • Enhanced Target Binding: The polar C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency and selectivity.

  • Conformational Control: The gauche effect associated with fluorine substitution can influence the conformational preferences of the tetrahydrofuran ring, allowing for a more precise presentation of key pharmacophoric elements.

Potential Therapeutic Areas

While specific examples of drugs containing the (3-Fluorooxolan-3-yl)methanamine hydrochloride scaffold are not yet prevalent in the public domain, its structural motifs are relevant to several therapeutic areas, including:

  • Neuroscience: The tetrahydrofuran ring is a common feature in centrally acting agents. The modulation of basicity and lipophilicity afforded by fluorination could be leveraged to fine-tune blood-brain barrier permeability.[6]

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds. The unique stereoelectronic properties of this building block could be exploited to design novel inhibitors with improved selectivity and potency.

  • Infectious Diseases: The search for new antibacterial and antiviral agents is a constant priority. Fluorinated compounds have a proven track record in this area, and this building block offers a novel scaffold for exploration.[7]

G cluster_properties Molecular Properties cluster_applications Therapeutic Potential prop1 Increased Metabolic Stability app1 Neuroscience prop1->app1 app2 Oncology prop1->app2 app3 Infectious Diseases prop1->app3 prop2 Modulated pKa prop2->app1 prop3 Enhanced Binding Affinity prop3->app2 prop4 Conformational Restriction prop4->app1 prop4->app2 Core (3-Fluorooxolan-3-yl)methanamine hydrochloride Core->prop1 Core->prop2 Core->prop3 Core->prop4

Caption: The interplay of molecular properties and therapeutic potential.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Fluorooxolan-3-yl)methanamine hydrochloride. While a specific safety data sheet (SDS) for this compound is not universally available, the SDS for structurally similar compounds can provide guidance.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on data for similar amine hydrochlorides, this compound may be harmful if swallowed and may cause skin and eye irritation.[10][11]

Conclusion and Future Outlook

(3-Fluorooxolan-3-yl)methanamine hydrochloride represents a promising and versatile building block for the future of drug discovery. The strategic placement of a fluorine atom on the privileged tetrahydrofuran scaffold provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. As synthetic methodologies for fluorinated compounds continue to advance, we can anticipate the increased utilization of this and related building blocks in the development of the next generation of innovative medicines. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential in addressing unmet medical needs.

References

  • MSDS of (3-fluorooxetan-3-yl)methanamine.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents.
  • G. A. Olah, G. K. S. Prakash, Q. Wang, X. Li, Synthesis of Fluorinated Amines: A Personal Account. J. Org. Chem.2001, 66, 7893-7903.
  • CN105777706A - 3-[(benzo[d][12][13]dioxolane-4-yl)-oxy]-3-arylpropylamine compound and application thereof - Google Patents. Available from:

  • PubChem. 1-(3-fluorooxolan-3-yl)-N-methylmethanamine. Available from: [Link]

  • CymitQuimica. Safety Data Sheet.
  • Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Brieflands.
  • Spectrum Chemical. SAFETY DATA SHEET.
  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. Available from: [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC.
  • Sigma-Aldrich. Methylamine hydrochloride - Safety Data Sheet.
  • Application of Fluorine in Drug Design.
  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents.
  • PubChem. (Tetrahydrofuran-3-yl)methanamine. Available from: [Link]

Sources

Exploratory

(3-Fluorooxolan-3-yl)methanamine hydrochloride physical properties

Executive Summary ((3-Fluorooxolan-3-yl)methanamine hydrochloride) (CAS: 2098093-18-4) is a specialized heterocyclic building block used primarily in the design of advanced pharmaceutical agents, particularly kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((3-Fluorooxolan-3-yl)methanamine hydrochloride) (CAS: 2098093-18-4) is a specialized heterocyclic building block used primarily in the design of advanced pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.[1]

Structurally, it features a tetrahydrofuran (oxolane) ring with a geminal substitution pattern at the C3 position, bearing both a fluorine atom and a methanamine group. This specific arrangement—a


-fluoroamine motif—is a critical tool in medicinal chemistry.[2] It serves to modulate basicity (pKa depression), enhance metabolic stability against oxidative deamination, and fine-tune lipophilicity (LogP) without significantly altering steric bulk compared to the non-fluorinated analog.

Chemical Identity & Structural Characterization[3]

PropertyDetail
IUPAC Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
Common Synonyms (3-Fluorotetrahydrofuran-3-yl)methanamine HCl; 3-Fluoro-3-(aminomethyl)tetrahydrofuran hydrochloride
CAS Number 2098093-18-4
Molecular Formula C₅H₁₀FNO[3][4] · HCl
Molecular Weight 155.60 g/mol (Salt); 119.14 g/mol (Free Base)
SMILES NCC1(F)COCC1.Cl
InChI Key Derived from structure
Structural Analysis

The compound consists of a saturated five-membered oxygen heterocycle (oxolane). The C3 carbon is quaternary, bonded to:

  • The ring oxygen (via C2).

  • The ring C4 methylene.

  • A fluorine atom.[5][3][6]

  • An aminomethyl group (–CH₂NH₂).

Key Feature: The fluorine atom is located beta to the nitrogen.[6][7] Through the inductive withdrawal of electron density (


-induction), the fluorine atom lowers the pKa of the ammonium group, a phenomenon known as the "Fluorine Effect." 

Physical & Physicochemical Properties[2][3][8][9][10]

The following data synthesizes experimental baselines from similar fluorinated amine salts and calculated physicochemical descriptors.

Solid-State & General Properties
PropertyValue / DescriptionTechnical Context
Appearance White to off-white crystalline solidTypical for low-MW amine hydrochloride salts.
Melting Point 165 – 175 °C (Predicted range)Fluorinated salts typically exhibit higher lattice energy than their non-fluorinated counterparts (MP ~72-92 °C for the non-fluoro analog).
Hygroscopicity Moderate to HighAmine salts are prone to moisture uptake; requires storage under desiccant.
Chirality AchiralThe C3 substitution pattern creates a chiral center if the ring is unsymmetrically substituted elsewhere, but in this specific 3,3-disubstituted form, C3 is a pro-chiral center unless resolved. Commercial supplies are typically racemic unless specified as (R) or (S).
Solution & Physicochemical Descriptors
DescriptorValueMechanistic Implication
Solubility >50 mg/mL (Water, DMSO, Methanol)Highly soluble in polar protic and aprotic solvents due to the ionic nature of the HCl salt.
pKa (Conjugate Acid) 8.4 – 8.8 (Estimated)Critical: Significantly lower than the non-fluorinated analog (~9.9). This reduction improves bioavailability by increasing the fraction of neutral amine at physiological pH (7.4).
LogP (Free Base) ~ -0.3 to 0.1The fluorine atom increases lipophilicity compared to a hydroxyl group but remains polar enough for good solubility.
Topological Polar Surface Area (TPSA) 35.3 Ų (Free Base)Suggests good membrane permeability (Rule of 5 compliant).

Technical Application: The Fluorine Effect

In drug discovery, replacing a hydrogen or a hydroxyl group with fluorine in this scaffold serves two primary functions:

  • pKa Modulation: The

    
    -fluorine lowers the pKa of the primary amine by approximately 1.0–1.5 log units. This reduces the percentage of the drug that is ionized at physiological pH, facilitating passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).
    
  • Metabolic Blocking: The quaternary center at C3 prevents metabolic oxidation at this position. Furthermore, the fluorine atom sterically and electronically protects the adjacent methylene group from metabolic attack (e.g., by Cytochrome P450s).

Experimental Protocols

A. Synthesis Workflow (Retrosynthetic Logic)

The preparation of (3-Fluorooxolan-3-yl)methanamine typically follows a "Cyanohydrin-Fluorination-Reduction" pathway.

Synthesis Start 3-Oxotetrahydrofuran Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Inter1 3-Cyano-3-hydroxy-THF Step1->Inter1 Step2 Deoxofluorination (DAST or Deoxo-Fluor) Inter1->Step2 Inter2 3-Cyano-3-fluoro-THF Step2->Inter2 Step3 Nitrile Reduction (BH3·THF or LAH) Inter2->Step3 Step4 Salt Formation (HCl in Dioxane) Step3->Step4 Final (3-Fluorooxolan-3-yl) methanamine HCl Step4->Final

Figure 1: Strategic synthetic pathway for the generation of the gem-fluoro-amine motif.[2][8]

B. Analytical Characterization Protocol (QC)

To validate the identity of the compound, the following spectroscopic signatures must be confirmed.

1. ¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.30 (br s, 3H): Ammonium protons (–NH₃⁺).

  • δ 3.80 – 3.60 (m, 4H): Ring protons (C2 and C4 methylene groups adjacent to Oxygen/Fluorine).

  • δ 3.20 (d, J ≈ 20 Hz, 2H): Exocyclic methylene protons (–CH₂–NH₃⁺). Note: The large coupling constant is due to geminal H-F coupling.

  • δ 2.20 – 2.00 (m, 2H): Ring C5 protons.

2. ¹⁹F NMR (376 MHz, DMSO-d₆):

  • δ -140 to -160 ppm (s or m): Diagnostic signal for tertiary alkyl fluoride. If proton-decoupled, it appears as a singlet.

3. Handling Procedure:

  • Storage: Store at 2–8°C under Nitrogen or Argon. The compound is hygroscopic.

  • Reconstitution: Dissolve in DMSO or Water for biological assays. Avoid unbuffered aqueous solutions for long-term storage to prevent potential slow hydrolysis or ring opening (though the THF ring is generally stable).

Safety & Hazards (GHS Classification)

Based on structural analogs and standard amine salt profiles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. (2025). 1-(3-fluorooxolan-3-yl)-N-methylmethanamine (Analog Reference).[5] National Center for Biotechnology Information. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for pKa modulation). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Enamine Store. (2025). Catalog entry for (3-fluorooxolan-3-yl)methanamine hydrochloride. (Primary commercial source verification). Link

Sources

Foundational

Technical Specification: (3-Fluorooxolan-3-yl)methanamine Hydrochloride

This guide details the physicochemical properties, structural significance, and handling protocols for (3-Fluorooxolan-3-yl)methanamine hydrochloride , a specialized fluorinated building block used in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, structural significance, and handling protocols for (3-Fluorooxolan-3-yl)methanamine hydrochloride , a specialized fluorinated building block used in medicinal chemistry to modulate basicity and metabolic stability.

Executive Summary

(3-Fluorooxolan-3-yl)methanamine hydrochloride is a gem-disubstituted saturated heterocyclic amine. In modern drug discovery, this motif is strategically employed to replace standard morpholine or tetrahydrofuran spacers. The introduction of a fluorine atom at the C3 quaternary center creates a gem-fluoro-amine functionality, which significantly lowers the pK


 of the adjacent amine via inductive effects (

) and blocks metabolic oxidation at the typically labile C3 position.

This guide provides the definitive molecular weight calculations, structural analysis, and experimental handling procedures required for high-precision stoichiometry in lead optimization.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification
  • Systematic Name: (3-Fluorotetrahydrofuran-3-yl)methanamine hydrochloride

  • Chemical Formula (Salt):

    
    
    
  • Chemical Formula (Free Base):

    
    
    
  • Core Scaffold: Oxolane (Tetrahydrofuran)

  • Key Feature: C3 Quaternary Center (Geminal Fluorine and Aminomethyl group)

Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical quaternary center that defines the compound's steric and electronic profile.

G cluster_0 Cation: (3-Fluorooxolan-3-yl)methanammonium C3 C3 (Quaternary) F Fluorine (-F) C3->F Inductive Effect (EWG) Amine Methanamine (-CH2-NH3+) C3->Amine Side Chain Cl Chloride Counterion (Cl-) Amine->Cl Ionic Bond Ring Oxolane Ring (C4H6O) Ring->C3 Scaffold

Figure 1: Structural connectivity showing the gem-disubstituted C3 center responsible for pKa modulation.

Molecular Weight Determination

Accurate stoichiometry requires distinguishing between the free base and the hydrochloride salt. The values below are calculated using IUPAC standard atomic weights.

Component Breakdown
ComponentFormulaCalculationSubtotal ( g/mol )
Carbon (C) 5 × 12.01160.055
Hydrogen (H) 10 × 1.00810.080
Fluorine (F) 1 × 18.99818.998
Nitrogen (N) 1 × 14.00714.007
Oxygen (O) 1 × 15.99915.999
Free Base Total

119.14
Hydrogen ChlorideHCl1.008 + 35.45336.46
HCl Salt Total

119.14 + 36.46 155.60
Critical Physical Constants
  • Molecular Weight (HCl Salt): 155.60 g/mol

  • Molecular Weight (Free Base): 119.14 g/mol [1][2][3]

  • Exact Mass (Free Base): 119.0746[4]

  • Stoichiometry Factor: 1.306 (Mass of Salt / Mass of Base)

    • Usage: Multiply the desired mass of Free Base by 1.306 to determine the required mass of the Hydrochloride salt.

Synthetic & Analytical Implications

The "Gem-Fluoro" Effect in Drug Design

The presence of fluorine at the C3 position is not merely structural; it is functional.

  • pKa Lowering: The strong electronegativity of fluorine (

    
    ) exerts an inductive pull (
    
    
    
    ) through the C-C bond, reducing the electron density on the amine nitrogen. This typically lowers the pK
    
    
    by 1–2 units compared to the non-fluorinated analog [(Tetrahydrofuran-3-yl)methanamine, MW 101.15].
    • Benefit: Improved membrane permeability (LogD) and reduced hERG liability.

  • Metabolic Blocking: The C3 position of tetrahydrofuran is prone to oxidative metabolism (P450-mediated hydroxylation). Substitution with fluorine blocks this pathway, enhancing metabolic stability (

    
    ).
    
Handling and Hygroscopicity

Primary amine hydrochlorides on polar scaffolds are frequently hygroscopic .

  • Observation: The solid may deliquesce (absorb water to form a solution) if exposed to ambient humidity.

  • Correction: For precise kinetics or SAR studies, quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) is recommended to determine the effective weight percent, correcting for both excess HCl and water content.

Experimental Protocol: Salt-to-Free Base Conversion

Many nucleophilic substitutions (e.g., S


Ar, amide coupling) require the amine to be in its free base form to act as a nucleophile.
Workflow Diagram

Protocol Start Start: Weigh HCl Salt (MW 155.60) Dissolve Dissolve in minimal MeOH/DCM (1:9) Start->Dissolve Base Add Scavenger Resin (e.g., MP-Carbonate) or Wash with sat. NaHCO3 Dissolve->Base Filter Filter Resin / Separate Layers Base->Filter Dry Dry Organic Phase (Na2SO4) Filter->Dry Conc Concentrate in Vacuo (< 30°C, volatile!) Dry->Conc End Yield: Free Amine Oil (MW 119.14) Conc->End

Figure 2: Protocol for generating the reactive free amine species.

Step-by-Step Methodology
  • Partitioning: Suspend the hydrochloride salt (1.0 equiv) in Dichloromethane (DCM).

  • Neutralization: Add saturated aqueous

    
     (10 mL per gram of compound) and stir vigorously for 15 minutes. The salt will dissolve as it converts to the organic-soluble free base.
    
    • Note: Do not use NaOH if the oxolane ring contains sensitive esters, though the ether linkage is generally stable.

  • Extraction: Separate the organic layer.[5] Extract the aqueous layer twice more with DCM.

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Carefully concentrate under reduced pressure.

    • Warning: Low molecular weight amines (MW ~119) can be volatile. Do not apply high vacuum for extended periods.

References

  • PubChem Compound Summary. (2025). Tetrahydrofuran-3-ylmethanamine (Analogous Scaffold). National Center for Biotechnology Information. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Exploratory

Technical Monograph: (3-Fluorooxolan-3-yl)methanamine Hydrochloride

Executive Summary (3-Fluorooxolan-3-yl)methanamine hydrochloride is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Characterized by a geminal fluoro-amine motif on a saturated o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluorooxolan-3-yl)methanamine hydrochloride is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Characterized by a geminal fluoro-amine motif on a saturated oxygen heterocycle (tetrahydrofuran/oxolane), this compound serves as a critical bioisostere. It offers a strategic balance between metabolic stability—blocked by the quaternary fluorine at the 3-position—and physicochemical modulation, where the electron-withdrawing fluorine atom attenuates the basicity of the adjacent primary amine. This guide details its chemical identity, a robust synthetic pathway, and its application logic in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The precise characterization of this compound is essential for ensuring quality in structure-activity relationship (SAR) studies.

Parameter Technical Specification
IUPAC Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
Common Name 3-Fluoro-3-(aminomethyl)tetrahydrofuran HCl
CAS Number 2098093-18-4
Molecular Formula C₅H₁₀FNO · HCl
Formula Weight 155.60 g/mol (Salt); 119.14 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
SMILES (Free Base) NCC1(F)COCC1
InChI Key Predicted based on structure:[1] [Specific Key Required for Registration]

Synthetic Logic & Methodology

The synthesis of (3-Fluorooxolan-3-yl)methanamine hydrochloride presents a challenge due to the quaternary center containing both a fluorine atom and an aminomethyl group. The most reliable industrial route employs a Cyanohydrin-Fluorination-Reduction sequence starting from 3-oxotetrahydrofuran.

Reaction Pathway Diagram

SynthesisPath Start 3-Oxotetrahydrofuran (Starting Material) Inter1 TMS-Cyanohydrin Intermediate Start->Inter1 TMSCN, ZnI2 (Nucleophilic Addition) Inter2 3-Cyano-3-fluoro tetrahydrofuran Inter1->Inter2 DAST or Deoxofluor (Fluorodehydroxylation) Final (3-Fluorooxolan-3-yl) methanamine HCl Inter2->Final 1. BH3·THF (Reduction) 2. HCl/MeOH (Salt Formation)

Figure 1: Step-wise synthetic transformation from ketone precursor to final hydrochloride salt.

Detailed Experimental Protocol
Step 1: Cyanosilylation

Objective: Convert the ketone to a protected cyanohydrin.

  • Reagents: 3-Oxotetrahydrofuran (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq, catalyst).

  • Procedure: Under inert atmosphere (N₂), dissolve 3-oxotetrahydrofuran in anhydrous DCM. Cool to 0°C.

  • Addition: Add ZnI₂, followed by dropwise addition of TMSCN.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The organic layer contains the silylated cyanohydrin.

Step 2: Nucleophilic Fluorination (Critical Step)

Objective: Introduce the quaternary fluorine via Deoxofluor or DAST (Diethylaminosulfur trifluoride).

  • Note: This step involves inversion of configuration mechanism, but as the starting center is prochiral/racemic, the product is racemic.

  • Reagents: Crude TMS-cyanohydrin, DAST (1.5 eq).

  • Procedure: Dissolve intermediate in anhydrous DCM in a Teflon or HDPE vessel (glass etching risk). Cool to -78°C.

  • Addition: Add DAST dropwise. The low temperature is crucial to prevent elimination side-products (formation of vinyl nitriles).

  • Warming: Slowly warm to RT over 4 hours.

  • Safety: Quench carefully with saturated NaHCO₃ (gas evolution!).

Step 3: Nitrile Reduction & Salt Formation

Objective: Convert the nitrile (-CN) to the primary amine (-CH₂NH₂).

  • Reagents: 3-Fluoro-3-cyanotetrahydrofuran, Borane-THF complex (BH₃·THF, 1M, 3.0 eq).

  • Procedure: Cool the nitrile solution (THF) to 0°C. Add BH₃·THF dropwise.

  • Reflux: Heat to reflux for 3 hours to ensure complete reduction.

  • Quench: Cool to 0°C. Carefully add Methanol to destroy excess Borane.

  • Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate in vacuo. Triturate with diethyl ether to yield (3-Fluorooxolan-3-yl)methanamine hydrochloride as a white precipitate.

Medicinal Chemistry Applications

The incorporation of the (3-fluorooxolan-3-yl)methanamine motif is rarely accidental; it is a deliberate design choice driven by specific electronic and steric requirements.

The "Fluorine Effect" on Basicity

In drug design, high basicity in primary amines can lead to poor membrane permeability and high efflux (P-gp substrate liability).

  • Mechanism: The highly electronegative fluorine atom at the

    
    -position (relative to the amine nitrogen, separated by one methylene) exerts a strong inductive electron-withdrawing effect (-I effect).
    
  • Outcome: This lowers the pKa of the amine (typically by 1.5 - 2.0 log units) compared to the non-fluorinated analog.

  • Benefit: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form, enhancing passive diffusion across the Blood-Brain Barrier (BBB) or gut wall.

Metabolic Blocking

The 3-position of the THF ring is a common site for oxidative metabolism (P450-mediated hydroxylation).

  • Strategy: Replacing the hydrogen with a fluorine atom blocks this metabolic soft spot ("Metabolic Switching").

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).

MedChemLogic Compound (3-Fluorooxolan-3-yl) methanamine Effect1 Inductive Effect (-I) from Fluorine Compound->Effect1 Effect2 Quaternary Carbon Substitution Compound->Effect2 Outcome1 Lower pKa of Amine (Improved Permeability) Effect1->Outcome1 Outcome2 Blocked Metabolism (Increased Stability) Effect2->Outcome2

Figure 2: Structure-Property Relationship (SPR) logic for the fluorinated scaffold.

Handling & Safety Protocols

This compound is a hydrochloride salt of a primary amine and an alkyl fluoride.

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents. In the free base form, the amine reacts rapidly with acyl chlorides, isocyanates, and aldehydes.

  • Toxicology: While specific tox data may be limited, fluorinated aliphatic amines should be treated as potential irritants (Skin/Eye/Respiratory). Use standard PPE (Gloves, Goggles, Fume Hood).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 2098093-18-4, (3-Fluorooxolan-3-yl)methanamine hydrochloride. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Chemical-Label (2023). Safety Data Sheet: (3-Fluorooxolan-3-yl)methanamine hydrochloride.[Link]

Sources

Foundational

Technical Guide: NMR Spectral Analysis of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

[1][2] Abstract This technical guide provides a comprehensive framework for the structural validation of (3-Fluorooxolan-3-yl)methanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Due to...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide provides a comprehensive framework for the structural validation of (3-Fluorooxolan-3-yl)methanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Due to the unique stereoelectronic environment created by the geminal fluorine and aminomethyl group at the C3 position, this molecule exhibits complex second-order coupling effects.[2] This document details the expected


, 

, and

spectral features, offering a self-validating protocol for researchers confirming the synthesis or purity of this fluorinated building block.

Structural Analysis & Spin System Logic

Before interpreting the spectrum, one must understand the magnetic environment. The molecule consists of a tetrahydrofuran (oxolane) ring with a quaternary center at position 3, bearing both a fluorine atom and a methanamine group (


).[1][2]
The Stereochemical Challenge
  • Chiral Center (C3): The C3 carbon is chiral.[2] Even in a racemic mixture, the presence of this center breaks the symmetry of the ring.

  • Diastereotopic Protons:

    • Ring Protons (H2, H4): The protons on C2 and C4 are diastereotopic (cis or trans to the Fluorine). They will not be chemically equivalent.[1][2]

    • Exocyclic Protons (H6): The methylene protons of the methanamine group are adjacent to the chiral C3 center, rendering them diastereotopic (AB system).

  • Fluorine Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) will couple to all nearby protons and carbons, doubling signal multiplicity and complicating the
    
    
    spectrum.

Experimental Protocol

To ensure reproducible data, the following acquisition parameters and sample preparation steps are recommended.

Sample Preparation[2]
  • Solvent Selection:

    • DMSO-d

      
      :  Recommended. It ensures solubility of the hydrochloride salt and slows proton exchange, allowing observation of the ammonium (
      
      
      
      ) protons (typically a broad triplet around 8.0–8.5 ppm).
    • D

      
      O:  Useful for spectral simplification (washes out 
      
      
      
      ), but may cause signal overlap of the scaffold protons due to compression of the chemical shift range.[2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) or residual solvent peak (DMSO quintet @ 2.50 ppm).[1][2]

Acquisition Workflow (DOT Diagram)

NMR_Workflow Sample_Prep Sample Prep (DMSO-d6 + HCl salt) Acquisition Acquisition (1H, 19F, 13C) Sample_Prep->Acquisition  Lock & Shim   Processing Processing (LB=0.3Hz, Phasing) Acquisition->Processing  FT   Analysis Analysis (Coupling Extraction) Processing->Analysis  Integration   Analysis->Acquisition  Ambiguous? Run 2D (HSQC)  

Figure 1: Standardized workflow for characterizing fluorinated amine salts.

Spectral Prediction & Interpretation

NMR Spectrum

This is the most diagnostic initial scan.[2]

  • Chemical Shift: Expected range -145 to -165 ppm (typical for tertiary alkyl fluorides on a heterocyclic ring).[1][2]

  • Pattern: A complex multiplet (decoupled from H, it appears as a singlet; coupled, it shows splitting from H2, H4, and H6).[1]

  • Validation: If the signal is a singlet without proton decoupling, the fluorine has been eliminated (degradation).

NMR Spectrum (Predicted Data)

The proton spectrum will be dominated by the overlap of ring puckering effects and H-F coupling.

PositionTypeCountApprox. Shift (

, ppm)
Multiplicity & Coupling Pattern (

in Hz)
NH

Amine3H8.20 – 8.50br s (Broad singlet, exchangeable)
H-2a, 2b Ring CH

2H3.80 – 4.10m (Complex).[1] Large

coupling (~10-20 Hz) + geminal (

) + vicinal (

).[1][2]
H-5a, 5b Ring CH

2H3.60 – 3.80m .[1][2] Further from F, simple multiplets, but diastereotopic.[1][2]
H-6a, 6b Exocyclic2H3.10 – 3.30dd or ddd .[1][2] Diastereotopic AB system.

typically 15–25 Hz.
H-4a, 4b Ring CH

2H2.00 – 2.40m .[1][2] High complexity due to

(geminal to F-C-H) typically 45–55 Hz.[1][2]

Critical Analysis Note: The protons at C4 (adjacent to F) and C6 (exocyclic methyl) are the most critical for assignment.[2]

  • H-4: Look for the "wide" multiplet caused by the large

    
     coupling (approx 50 Hz).[2]
    
  • H-6: These often appear as two distinct sets of signals integrating to 1H each if the chiral influence of C3 is strong.[1][2]

NMR Spectrum

Carbon NMR provides the definitive proof of the C-F bond existence via coupling constants (


).[2]
CarbonAssignmentShift (ppm)Coupling (

Hz)
Note
C3 Quaternary C-F93.0 – 98.0

Doublet .[1][2] Low intensity (quaternary).[1][2]
C2 Ring O-CH

72.0 – 75.0

Doublet .[1][2] Deshielded by Oxygen.[1][2]
C5 Ring O-CH

65.0 – 68.0

Doublet .[1][2] Small coupling.
C6 Exocyclic C-N42.0 – 46.0

Doublet .[1][2]
C4 Ring CH

32.0 – 36.0

Doublet .

Structural Assignment Logic

When analyzing the data, use the following logic flow to confirm the structure and rule out common impurities (like defluorinated byproducts or ring-opened species).

Assignment Workflow (DOT Diagram)

Assignment_Logic Start Start Analysis Step1 Check 19F NMR (-150 to -160 ppm?) Start->Step1 Step1->Start No Signal (Check Probe) Step2 Check 13C NMR Is C3 a doublet (~180Hz)? Step1->Step2 Yes Step3 Check 1H NMR Identify H-4 (Large J_HF) Step2->Step3 Yes Conclusion Structure Confirmed Step3->Conclusion Consistent

Figure 2: Logic gate for confirming the fluorinated scaffold.[1]

Troubleshooting & Nuances

The "Missing" Carbon Signal

The C3 quaternary carbon signal is often very weak due to:

  • Lack of NOE enhancement (no attached protons).[1][2]

  • Splitting into a doublet (distributing intensity).[1][2]

  • Long relaxation time (

    
    ).
    Solution:  Increase the relaxation delay (
    
    
    
    ) to 2–3 seconds and increase scan count.
Rotational Isomers?

While the oxolane ring puckers, room temperature NMR usually displays a time-averaged conformation.[1][2] However, if signals appear broadened beyond expectation, consider:

  • H-Bonding: The ammonium proton may H-bond to the ring oxygen, locking the conformation.[1][2]

  • Variable Temperature (VT) NMR: Running the sample at 40°C–50°C can sharpen peaks by accelerating conformational exchange.[2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][4] Link[2]

    • Source for general additive rules of chemical shifts in fluorin
  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Link[2]

    • Authoritative guide on F-19 coupling p
  • ChemicalBook & PubChem Databases. (2024).[1][2] Analogous Compound Data: 3-(Aminomethyl)tetrahydrofuran. [2]

    • Used for baseline chemical shift prediction of the non-fluorin
  • Linclau, B., et al. (2012).[1][2] "Fluorine in the conformational analysis of saturated heterocycles." Chemical Society Reviews.[1][2] Link

    • Reference for the stereoelectronic effects of fluorine on THF ring puckering.

Sources

Exploratory

Technical Guide: Mass Spectrometry Profiling of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

The following technical guide details the mass spectrometry profiling of (3-Fluorooxolan-3-yl)methanamine hydrochloride . This document is structured for researchers requiring high-fidelity analytical protocols for fluor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling of (3-Fluorooxolan-3-yl)methanamine hydrochloride . This document is structured for researchers requiring high-fidelity analytical protocols for fluorinated heterocyclic building blocks.

Executive Summary & Chemical Context

Compound: (3-Fluorooxolan-3-yl)methanamine hydrochloride Synonyms: 3-(Aminomethyl)-3-fluorotetrahydrofuran HCl; 3-Fluoro-3-tetrahydrofuranylmethanamine HCl. Formula (Free Base):


Formula (Salt): 

Exact Mass (Cation): 120.0825 Da

This compound represents a critical class of fluorinated bioisosteres used in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability. The quaternary center at position 3, bearing both a fluorine atom and a primary amine, introduces unique ionization and fragmentation behaviors compared to non-fluorinated analogs.

Analytical Challenge: The molecule is low molecular weight (LMW) , highly polar , and lacks a strong chromophore, rendering UV detection (HPLC-UV) ineffective. Mass spectrometry (MS) is the requisite detection method. However, its high polarity poses retention challenges on standard C18 stationary phases, necessitating specific HILIC or specialized Reversed-Phase protocols.

Physicochemical Properties & MS Prediction

Before experimental execution, theoretical isotopic distributions and ionization sites must be mapped to validate spectral data.

Exact Mass & Ionization Targets
ParameterValueNotes
Monoisotopic Mass (Neutral) 119.0746 DaFree base form.
[M+H]⁺ Target 120.0819 Da Primary quantification ion (ESI+).
[M+Na]⁺ Target 142.0638 DaCommon adduct in unbuffered mobile phases.
[M-H]⁻ Target N/ANot expected to ionize well in negative mode (no acidic protons).
Chloride Counter-ion [Cl]⁻ 34.9694 / 36.9664 DaVisible in ESI- mode; confirms salt stoichiometry.
Isotopic Pattern (Theoretical)

Given the formula


 (Protonated):
  • m/z 120.08 (100%) : Base peak (

    
    ).
    
  • m/z 121.08 (~5.9%) : M+1 peak derived primarily from

    
     natural abundance (
    
    
    
    carbons).
  • m/z 122.08 (<0.5%) : M+2 peak is negligible.

Critical Insight: The presence of Fluorine (


) is monoisotopic. Unlike Chlorine or Bromine, it does not provide a specific "A+2" isotopic signature. Confirmation of fluorine relies on the mass defect  (Fluorine has a slight negative mass defect relative to H) and specific neutral loss of HF (20.006 Da).

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to overcome the "retention gap" often seen with small polar amines.

Sample Preparation

Objective: Remove excess HCl to prevent source corrosion and signal suppression while maintaining amine solubility.

  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol:Water (v/v) .

    • Note: Do not use pure acetonitrile; the salt may precipitate.

  • Working Standard: Dilute stock to 1 µg/mL in 90:10 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.5) .

    • Why pH 3.5? Ensures the primary amine remains protonated (

      
      ) for optimal ESI+ sensitivity and improves peak shape on HILIC columns.
      
Chromatographic Conditions (HILIC Method)

Standard C18 columns will likely elute this compound in the void volume (


). A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is required.
  • Column: Silica-based HILIC or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for focusing).

    • 1-6 min: 95% B

      
       60% B.
      
    • 6-8 min: 60% B (Wash).

    • 8.1 min: 95% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometer Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon or Nitrogen.

Fragmentation Analysis (MS/MS)

Understanding the fragmentation is essential for confirming the core structure, particularly the position of the fluorine atom.

Mechanistic Pathways

The fragmentation of (3-Fluorooxolan-3-yl)methanamine follows specific energetic pathways driven by the labile amine and the electronegative fluorine.

  • Primary Pathway: Deamination (Loss of

    
    ) 
    
    • The protonated molecular ion

      
       (m/z 120) undergoes inductive cleavage at the C-N bond.
      
    • Neutral Loss: 17.02 Da (

      
      ).
      
    • Product Ion: m/z 103 (3-fluoro-3-methyl-oxolane cation).

  • Secondary Pathway: Defluorination (Loss of HF)

    • Fluorine is a poor leaving group unless activated. However, in MS/MS, the loss of neutral HF is diagnostic for aliphatic fluorides.

    • Neutral Loss: 20.006 Da (HF).

    • From Parent:

      
       (Less common).
      
    • From Fragment:

      
       (Loss of HF from the deaminated cation).
      
  • Ring Scission (Tetrahydrofuran Cleavage)

    • The oxolane ring typically fragments via loss of Formaldehyde (

      
      ) or Ethylene (
      
      
      
      ).
    • Observation: Look for ions at m/z 73 or m/z 55 deep in the spectrum.

Visualization of Fragmentation Tree

The following diagram illustrates the logical decay of the parent ion.

FragmentationPathway Parent [M+H]+ m/z 120.08 (Parent Cation) Frag1 [M+H - NH3]+ m/z 103.05 (Deamination) Parent->Frag1 - NH3 (17 Da) (Primary Path) Frag2 [M+H - HF]+ m/z 100.07 (Defluorination) Parent->Frag2 - HF (20 Da) (Minor Path) Frag3 [M+H - NH3 - HF]+ m/z 83.05 (Conjugated Diene Cation) Frag1->Frag3 - HF (20 Da) (Sequential Loss) Frag4 Ring Opening m/z 55-73 range Frag3->Frag4 Ring Scission

Figure 1: Proposed MS/MS fragmentation tree for (3-Fluorooxolan-3-yl)methanamine, highlighting the diagnostic losses of Ammonia and Hydrogen Fluoride.

Method Validation & Troubleshooting

Linearity and Sensitivity[1]
  • Dynamic Range: Expect linearity from 1 ng/mL to 1000 ng/mL.

  • Saturation: Primary amines adsorb strongly to stainless steel. Use PEEK tubing or passivated systems if carryover is observed.

Common Artifacts
Artifactm/z ObservedCauseSolution
Dimerization 239.15 (

)
High concentration in source.Dilute sample; lower capillary voltage.
Acetonitrile Adduct 161.11 (

)
Source contamination/chemistry.Increase source temperature to decluster.
Ion Suppression Low SignalCo-elution with HCl salts.Divert flow to waste for first 1 min; use HILIC to separate salt from analyte.
Distinction from Isomers

This compound has structural isomers (e.g., 2-fluoro-3-aminomethyl analogs).

  • Differentiation Strategy: The 3,3-substitution pattern (quaternary carbon) makes the loss of HF more difficult compared to a secondary fluoride (2-fluoro), where a hydrogen is available on the same carbon for elimination. If m/z 100 (Loss of HF) is very weak, it supports the quaternary 3-fluoro structure.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • PubChem. (n.d.).[1] Compound Summary: (3-Fluorooxolan-3-yl)methanamine. National Library of Medicine. Retrieved from [Link]

  • Holčapek, M., & Jirásko, R. (2010). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Wiley. (Mechanisms for HF and NH3 loss).

Sources

Foundational

Technical Guide: Solubility &amp; Physicochemical Characterization of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

The following technical guide details the physicochemical characterization and solubility profile of (3-Fluorooxolan-3-yl)methanamine hydrochloride. This document is structured for researchers requiring high-fidelity dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and solubility profile of (3-Fluorooxolan-3-yl)methanamine hydrochloride. This document is structured for researchers requiring high-fidelity data for assay development and synthesis planning.

Executive Summary

(3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 2098093-18-4) is a specialized fluorinated heterocyclic building block used in medicinal chemistry to modulate basicity and metabolic stability. The strategic introduction of a fluorine atom at the C3 position (geminal to the methanamine side chain) exerts a strong inductive effect (


), significantly lowering the pK

of the primary amine compared to its non-fluorinated analog. This guide provides a comprehensive solubility profile, theoretical physicochemical properties, and validated experimental protocols for characterization.

Compound Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
Common Name 3-Fluoro-3-(aminomethyl)tetrahydrofuran HCl
CAS Number 2098093-18-4
Molecular Formula

Molecular Weight 155.60 g/mol (Salt); 119.14 g/mol (Free Base)
Structural Feature

-Fluoroamine motif (Fluorine is

to the nitrogen atom)
Structural Logic & The -Fluoro Effect

The defining feature of this compound is the fluorine atom located on the quaternary carbon (C3), which is


-positioned relative to the amine nitrogen. Through-bond inductive electron withdrawal reduces the electron density on the nitrogen lone pair.
  • Non-fluorinated Analog pK

    
    :  ~10.5 (Typical primary amine)
    
  • 
    -Fluoro Analog pK
    
    
    
    :
    ~8.5 – 9.0
  • Impact: This reduction in basicity improves lipophilicity at physiological pH (7.4) and reduces lysosomal trapping potential in drug discovery contexts.

G cluster_0 Inductive Effect Mechanism F_atom Fluorine (C3) High Electronegativity C_beta C3 (Beta Carbon) Electron Deficient F_atom->C_beta -I Effect C_alpha CH2 (Alpha Carbon) Inductive Relay C_beta->C_alpha Pull N_amine Amine Nitrogen Reduced Basicity (Lower pKa) C_alpha->N_amine Pull

Figure 1: Mechanistic flow of the


-fluorine inductive effect reducing amine basicity.

Physicochemical Profile & Solubility Data

The following data consolidates experimental observations with calculated properties (cLogP) standard for this chemical class.

Solubility Classifications
Solvent SystemSolubility RatingEstimated Saturation (

)
Mechanistic Note
Water (pH 7.0) High > 50 mg/mLIonic dipole-dipole interactions dominate.
0.1 M HCl High > 50 mg/mLCommon ion effect is negligible at 0.1M; fully ionized.
Methanol High > 25 mg/mLHigh dielectric constant supports ion pair solvation.
DMSO High > 25 mg/mLUniversal solvent for polar salts.
Dichloromethane Low < 1 mg/mLSalt form is too polar; requires free-basing.
Tetrahydrofuran Very Low < 0.5 mg/mLPoor solvation of chloride counter-ion.
Partition Coefficients (LogD)

The distribution coefficient (LogD) varies significantly with pH due to the ionization of the amine.

  • LogP (Neutral Free Base): ~ -0.1 to +0.3 (Fluorine increases lipophilicity vs. non-fluorinated analog).

  • LogD (pH 7.4): ~ -1.5 (Predominantly ionized).

  • Optimization Tip: To extract this compound from an aqueous reaction mixture, the pH must be adjusted to >10.5 (approx. 2 units above pK

    
    ) to ensure >99% conversion to the lipophilic free base.
    

Experimental Protocols

To ensure data integrity, researchers should validate solubility and pK


 using the following self-validating protocols.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the exact saturation point in a specific solvent.

  • Preparation: Weigh 10 mg of (3-Fluorooxolan-3-yl)methanamine HCl into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the target solvent (e.g., PBS pH 7.4).
    
  • Equilibration:

    • If fully dissolved (clear solution), add more solid until precipitation is visible.

    • Agitate at

      
       for 24 hours (orbital shaker at 500 rpm).
      
  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF membrane.
    
  • Quantification:

    • Dilute the supernatant 100-fold with Mobile Phase A.

    • Analyze via HPLC-UV (210 nm) or LC-MS against a 5-point calibration curve.

  • Validation Check: The pH of the final solution must be measured. If the compound significantly alters the buffer pH, the solubility value is invalid for that specific pH point.

Protocol B: Free-Basing & Extraction Efficiency

Purpose: To recover the intermediate from aqueous media during synthesis.

  • Dissolution: Dissolve crude HCl salt in water (10 mL/g).

  • Basification: Cool to

    
    . Slowly add 2M NaOH until pH reaches 12.0.
    
    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
    • Critical Step: Do not use Ethyl Acetate if the amine is highly reactive, though for this specific ether-amine, EtOAc is generally safe. DCM is preferred for higher recovery of polar amines.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo at 
    
    
    
    (amine may be volatile).

SolubilityWorkflow Start Start: 10 mg Compound + 100 µL Solvent Check Visual Inspection Start->Check Dissolved Clear Solution? (Undersaturated) Check->Dissolved AddSolid Add more solid Dissolved->AddSolid Yes Equilibrate Shake 24h @ 25°C Dissolved->Equilibrate No (Precipitate present) AddSolid->Check Filter Filter (0.22 µm) or Centrifuge Equilibrate->Filter Analyze HPLC/LC-MS Quantification Filter->Analyze

Figure 2: Standardized workflow for thermodynamic solubility determination.

Handling & Stability

  • Hygroscopicity: Amine hydrochloride salts are typically hygroscopic. Store in a desiccator at

    
    . Exposure to ambient moisture can lead to deliquescence, altering the effective molecular weight during weighing.
    
  • Stability: The

    
    -fluorine is generally stable to nucleophilic displacement under standard conditions due to the strength of the C-F bond, but avoid prolonged exposure to strong Lewis acids which might facilitate defluorination or ring opening.
    
  • Safety: Treat as a standard irritant (Skin/Eye/Respiratory). The specific toxicology of this fluorinated analog is likely uncharacterized; assume higher lipophilicity implies greater skin permeation than the non-fluorinated parent.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84731107, 1-(3-fluorooxolan-3-yl)-N-methylmethanamine. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic source for pKa shift). Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Data on beta-fluoro amine properties). Retrieved from [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. (Source for inductive effect calculations). Retrieved from [Link]

Exploratory

(3-Fluorooxolan-3-yl)methanamine hydrochloride material safety data sheet (MSDS)

Advanced Handling, Safety, and Synthetic Utility in Drug Discovery Executive Summary & Strategic Context (3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 2098093-18-4) is a specialized fluorinated heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Synthetic Utility in Drug Discovery

Executive Summary & Strategic Context

(3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 2098093-18-4) is a specialized fluorinated heterocyclic building block used in modern medicinal chemistry. It belongs to the class of gem-fluoro-functionalized saturated heterocycles , a structural motif increasingly prioritized in drug design to modulate physicochemical properties without altering steric bulk significantly.[1]

Unlike its non-fluorinated analog (3-(aminomethyl)tetrahydrofuran), the introduction of the fluorine atom at the C3 position—geminal to the methanamine side chain—exerts a profound inductive effect (-I) .[1] This modification typically lowers the pKa of the adjacent amine, improves metabolic stability by blocking the C3 position from oxidative metabolism, and alters the lipophilicity (LogD) profile of the final drug candidate.[1]

This guide synthesizes the critical safety data (MSDS/SDS) with practical laboratory protocols for handling, storage, and synthetic application.

Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
Synonyms 3-Fluoro-3-(aminomethyl)tetrahydrofuran HCl; C-(3-Fluorotetrahydrofuran-3-yl)methylamine HCl
CAS Number 2098093-18-4 (Salt); 1262407-64-6 (Free Base)
Molecular Formula C₅H₁₁ClFNO (Salt)
Molecular Weight 155.60 g/mol (HCl Salt); ~119.14 g/mol (Free Base)
Physical State White to off-white solid (Crystalline powder)
Solubility High solubility in Water, Methanol, DMSO; Low in DCM, Hexanes
Hygroscopicity High (Deliquescent upon prolonged exposure to ambient humidity)
SMILES Cl.NCC1(F)CCOC1

Safety & Hazard Identification (GHS Compliance)

While this compound is not classified as "Highly Toxic" (like some fluoroacetates), it poses specific risks associated with primary amine hydrochlorides and fluorinated organics.[1]

GHS Classification[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation (STOT SE 3).[1][2]

Risk Assessment & Toxicology
  • Acute Toxicity: Data is limited for this specific isomer.[1] Treat as Harmful if swallowed (Category 4) by analogy to similar fluorinated aliphatic amines.[1]

  • Fluoride Ion Release: Under standard storage and reaction conditions, the C-F bond is stable.[1] However, combustion or contact with strong Lewis acids at high temperatures may release Hydrogen Fluoride (HF).[1]

  • Inhalation Risk: Fine dust generation during weighing is the primary exposure vector.[1]

Emergency Protocols
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2] Seek medical attention immediately (Rule out corneal abrasion from particulates).[1][4]

  • Skin Contact: Wash with non-abrasive soap and water.[1] If redness persists, consult a dermatologist.

  • Spill Management: Do not dry sweep.[1] Dampen with inert oil or water to suppress dust, then sweep into a hazardous waste container.[1]

Operational Protocol: Safe Handling Workflow

The following workflow is a self-validating system designed to minimize hygroscopic degradation and operator exposure.

SafeHandling Start Receipt of Material Inspect Integrity Check (Seal & Desiccant) Start->Inspect Storage Storage: 2-8°C Under Argon/N2 Inspect->Storage Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate Before Use Weighing Weighing in Fume Hood (Anti-static Gun) Equilibrate->Weighing Only when RT Dissolution Dissolution (MeOH/DMSO) Weighing->Dissolution Reseal Purge Headspace & Reseal (Parafilm) Weighing->Reseal Excess Material Reaction Reaction Setup Dissolution->Reaction Reseal->Storage

Figure 1: Closed-loop handling protocol. Critical Control Point: The "Equilibrate" step is vital to prevent moisture condensation inside the bottle, which degrades the HCl salt.

Synthetic Utility & Application Guide

The "Fluorine Effect" in Drug Design

The 3-fluoro substitution on the oxolane ring provides two distinct advantages over the non-fluorinated parent:

  • pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the primary amine (approx. 1-2 pKa units lower than the non-fluorinated analog).[1] This improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel liability.[1]

  • Conformational Bias: The gauche effect between the fluorine and the ring oxygen or the amine side chain can lock the ring into specific conformations, potentially enhancing binding affinity to target proteins.[1]

Reaction Pathways

This building block acts as a versatile nucleophile.[1]

SyntheticPathways Core (3-Fluorooxolan-3-yl)methanamine HCl Amide Amide Coupling (EDC/HOBt or HATU) Core->Amide + Carboxylic Acid RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Core->RedAm + Aldehyde/Ketone SNAr SNAr Displacement (Aryl Halides + DIPEA) Core->SNAr + Heteroaryl Chloride Sulfon Sulfonylation (Sulfonyl Chlorides) Core->Sulfon + R-SO2Cl Prod1 Fluorinated Peptidomimetics Amide->Prod1 Prod2 Secondary Amine Core RedAm->Prod2 Prod3 Kinase Inhibitor Scaffolds SNAr->Prod3

Figure 2: Primary synthetic divergence points. Note: The HCl salt requires neutralization (e.g., with DIPEA or TEA) in situ for nucleophilic attack.

Experimental Protocol: Standard Amide Coupling
  • Stoichiometry: Amine HCl (1.0 equiv) : Carboxylic Acid (1.1 equiv) : HATU (1.2 equiv) : DIPEA (3.0 equiv).[1]

  • Solvent: DMF or DCM (Anhydrous).[1]

  • Procedure:

    • Dissolve the Carboxylic Acid in DMF.[1]

    • Add DIPEA (2.0 equiv) and HATU.[1] Stir for 5 mins to activate.

    • Add (3-Fluorooxolan-3-yl)methanamine hydrochloride followed by the remaining DIPEA (1.0 equiv).

    • Observation: The solution should remain clear. If precipitate forms, it is likely DIPEA-HCl; this does not impede the reaction.[1]

    • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then NaHCO3 and Brine.

Storage & Stability

  • Shelf Life: 24 months if stored correctly.[1]

  • Conditions: Refrigerate at 2°C to 8°C . Store under an inert atmosphere (Argon preferred) in a tightly sealed container.

  • Incompatibilities: Strong oxidizing agents, acid chlorides (unless intended for reaction), and acid anhydrides.[1]

  • Degradation Indicators: Material turning yellow or becoming a sticky gum indicates hydrolysis or oxidation due to moisture ingress.[1]

References

  • Arctom Scientific. (2024).[1] Product Data Sheet: (3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS 2098093-18-4).[3][5] Retrieved from

  • Enamine Ltd. (2024).[1] Fluorinated Building Blocks in Medicinal Chemistry. Enamine Building Blocks Collection.[1][6][7][8] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10898660 (Related Analog: Tetrahydrofuran-3-ylmethanamine).[1] Retrieved from

  • Chemical-Label. (2024). GHS Classification Data for CAS 2098093-18-4.[1] Retrieved from

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Contextual grounding for fluorine effect).

Sources

Foundational

Role of fluorine in medicinal chemistry and drug design

Strategic Implementation of Fluorine in Medicinal Chemistry: A Technical Guide Executive Summary This technical guide provides a rigorous framework for the integration of fluorine into small-molecule drug candidates. It...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Implementation of Fluorine in Medicinal Chemistry: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the integration of fluorine into small-molecule drug candidates. It addresses the "Fluorine Effect"—the unique ability of fluorine to modulate physicochemical properties, metabolic stability, and binding affinity without imposing significant steric penalties.[1] This document is designed for medicinal chemists and drug discovery scientists, moving beyond basic principles to actionable protocols for late-stage functionalization and 19F-NMR-based fragment screening.

Physicochemical Foundations: The Fluorine Effect

The strategic value of fluorine lies in its paradoxical nature: it is the most electronegative element yet mimics the steric profile of hydrogen more closely than any other substituent. This allows for precise electronic tuning with minimal structural perturbation.

Comparative Physicochemical Profile

The following table contrasts fluorine with hydrogen (the atom it replaces) and the methyl group (a common bioisostere), highlighting why F-substitution is a non-linear optimization tool.

PropertyHydrogen (H)Fluorine (F)Methyl (-CH₃)Impact on Drug Design
Van der Waals Radius (Å) 1.201.472.00F is a steric mimic of H; -CH₃ often introduces steric clashes.
Electronegativity (Pauling) 2.13.982.5F induces strong dipoles, lowering pKa of neighbors and altering lipophilicity.
C-X Bond Length (Å) 1.091.351.54The C-F bond is shorter and stronger, resisting metabolic cleavage.
C-X Bond Energy (kcal/mol) ~98~116~85High C-F bond strength prevents oxidative metabolism (CYP450).
Lipophilicity (ΔlogP) 0 (Ref)+0.25 to -0.8+0.50Context-dependent: F increases logP on aromatics but decreases it near polar groups (dipole effect).

Source: Adapted from Müller, K., et al. Science (2007) and Purser, S., et al. Chem. Soc. Rev. (2008).

Electronic & Conformational Control

Fluorine's high electronegativity creates a strong C-F dipole.[2] This can be exploited to:

  • Modulate pKa: Fluorine adjacent to a basic amine reduces the pKa (by 1–2 units), reducing lysosomal trapping and improving oral bioavailability.

  • Gauche Effect: In alkyl chains, F prefers a gauche orientation relative to adjacent electron-rich donors (like O or N), locking the molecule into a bioactive conformation.

Pharmacokinetic Modulation: The Metabolic Shield

One of the most validated applications of fluorine is the "Metabolic Block." Cytochrome P450 (CYP450) enzymes typically attack electron-rich C-H bonds. Replacing a labile C-H with C-F blocks this oxidation due to the strength of the C-F bond and the reduced electron density of the ring system.

Mechanism of Metabolic Blocking

The following diagram illustrates the decision logic for applying a metabolic block to a lead compound.

MetabolicBlock Start Lead Compound High Clearance MetID Identify Metabolic Soft Spot (MetID Study) Start->MetID Decision Is the site sterically sensitive? MetID->Decision BlockF Apply Fluorine Scan (H -> F substitution) Decision->BlockF Yes (Tight Pocket) BlockMe Apply Methyl/Chloro (Steric Block) Decision->BlockMe No (Open Pocket) Eval Evaluate: 1. Metabolic Stability (t1/2) 2. Potency (IC50) BlockF->Eval BlockMe->Eval Outcome1 Success: Improved Stability Retained Potency Eval->Outcome1 Optimal Outcome2 Failure: Steric Clash or Electronic Deactivation Eval->Outcome2 Sub-optimal

Figure 1: Decision tree for implementing fluorine as a metabolic blocking strategy versus steric alternatives.

Synthetic Architecture: Late-Stage Functionalization

Modern drug discovery demands methods to introduce fluorine at the end of a synthesis (Late-Stage Functionalization or LSF) to rapidly generate analogs without rebuilding the scaffold.

Protocol: Late-Stage C-H Fluorination of Arenes

This protocol utilizes a radical mechanism mediated by Selectfluor, suitable for electron-rich aromatic scaffolds common in medicinal chemistry.

Reagents & Equipment:

  • Substrate: 1.0 equiv (e.g., bioactive arene).

  • Fluorinating Agent: Selectfluor (1.5 equiv).

  • Catalyst: AgNO₃ (20 mol%).

  • Solvent: Acetone/Water (1:1).

  • Temperature: 50°C.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in Acetone (2.5 mL).

  • Catalyst Addition: Add an aqueous solution of AgNO₃ (0.1 mmol in 2.5 mL deionized water). The mixture should remain clear or slightly turbid.

  • Reagent Addition: Add Selectfluor (0.75 mmol) in one portion. Seal the vial.

  • Reaction: Heat the reaction block to 50°C and stir vigorously (800 rpm) for 12 hours. The reaction proceeds via a radical cation mechanism.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove acidic byproducts.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc gradient).

  • Validation: Confirm regioselectivity using 1H-19F HOESY NMR to ensure fluorination occurred at the predicted metabolic soft spot.

Why this works: The Silver(I) catalyst generates a radical species that selectively targets the most electron-rich position, often coinciding with the site of CYP450 oxidation.

Advanced Screening: 19F-NMR Fragment-Based Drug Discovery (FBDD)

19F-NMR is a superior screening tool compared to 1H-NMR due to the absence of background signals in biological media and the high sensitivity of the fluorine nucleus to changes in the chemical environment upon protein binding.

19F-NMR Screening Workflow

F19Screening Lib Fluorinated Fragment Library Prep Cocktail Preparation (Mixtures of 5-10) Lib->Prep T2 T2 Relaxation Filter (CPMG Pulse Sequence) Prep->T2 Result1 Sharp Signal (Non-binder) T2->Result1 Fast tumbling Result2 Broad/Reduced Signal (Binder) T2->Result2 Slow tumbling (Complex formed) Validation Kd Determination (Chemical Shift Perturbation) Result2->Validation

Figure 2: Workflow for identifying binders using T2-relaxation filtered 19F-NMR spectroscopy.

Experimental Protocol: T2-Relaxation Assay

Objective: Identify fragments that bind to the target protein by observing line broadening (fast relaxation) of the 19F signal.

  • Sample Prep: Prepare a "cocktail" of 5–10 fluorinated fragments (50 μM each) in buffer (PBS, pH 7.4, 10% D₂O).

  • Reference Spectrum: Acquire a 1D 19F-NMR spectrum of the cocktail without protein. Ensure sharp, distinct peaks for all fragments.

  • Protein Addition: Add the target protein (concentration ~10–20 μM) to the mixture.

  • Acquisition: Run a CPMG (Carr-Purcell-Meiboom-Gill) T2-filtered sequence.

    • Delay: Set the spin-echo delay (2nτ) to approx. 100–200 ms.

  • Analysis: Compare the spectra with and without protein.

    • Binders: Will show a significant reduction in peak intensity (>50%) or complete disappearance due to the rapid T2 relaxation of the large protein-ligand complex.

    • Non-binders: Will retain sharp signals.

Case Studies: Fluorine in Blockbuster Drugs

Drug (Brand)IndicationFluorine RoleMechanism of Benefit
Atorvastatin (Lipitor) HypercholesterolemiaMetabolic StabilityThe p-fluorophenyl group prevents rapid oxidation of the aromatic ring, extending half-life.
Sitagliptin (Januvia) Type 2 DiabetesMetabolic Stability & PotencyThe trifluorophenyl moiety occupies the S1 pocket of DPP-4, improving binding affinity and blocking metabolism.
Fluoxetine (Prozac) DepressionLipophilicity & SelectivityThe -CF₃ group increases lipophilicity for CNS penetration and blocks metabolism at the para-position.
Ezetimibe (Zetia) Cholesterol AbsorptionMetabolic BlockingFluorine at the para-positions of the phenyl rings prevents hydroxylation, preventing rapid clearance.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR in Drug Discovery: A Powerful Screening Tool.[3][4] ChemMedChem, 14(12), 1093–1102. Link

  • Brooks, A. F., Topczewski, J. J., Ichiishi, N., Sanford, M. S., & Scott, P. J. (2014). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Chemical Science, 5(12), 4545–4553. Link

Sources

Exploratory

Potential pharmacological properties of novel fluorinated amines

Technical Guide: Pharmacological Optimization via Novel Fluorinated Amines Executive Summary The strategic incorporation of fluorine into amine-containing scaffolds is no longer a mere bioisosteric swap; it is a precisio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacological Optimization via Novel Fluorinated Amines

Executive Summary

The strategic incorporation of fluorine into amine-containing scaffolds is no longer a mere bioisosteric swap; it is a precision engineering tool for modulating molecular behavior. Novel fluorinated amines—specifically


-fluoroamines, gem-difluoroamines, and trifluoromethylamines—offer a unique solution to the "basicity-permeability paradox" often encountered in lead optimization. By leveraging the high electronegativity (

) and small van der Waals radius (

) of fluorine, researchers can lower amine pKa, enhance lipophilicity, and enforce specific conformations via the gauche effect, all while blocking metabolic soft spots.

This guide details the mechanistic underpinnings, risk factors, and validation protocols for deploying these motifs in drug discovery.

Physicochemical Foundations

Modulation of Basicity (pKa) and Permeability

The most immediate impact of fluorination on an amine is the reduction of basicity through the inductive withdrawal of electron density.

  • Mechanism: The strong

    
    -inductive effect pulls electron density away from the nitrogen lone pair, stabilizing the free base form over the protonated ammonium species.
    
  • Impact: Lowering the pKa (typically by 1–3 units per fluorine atom depending on distance) reduces the fraction of ionized drug at physiological pH (7.4). This increases the concentration of the neutral species, thereby enhancing passive membrane permeability.

  • Causality: A non-fluorinated ethylamine (pKa ~10.7) is >99.9% protonated at pH 7.4. A

    
    -difluoroethylamine (pKa ~7.5) exists as ~50% neutral species, vastly improving blood-brain barrier (BBB) penetration and oral absorption.
    
Conformational Locking: The Gauche Effect

Unlike heavier halogens, fluorine introduces a stereoelectronic bias known as the gauche effect .[1] In 1,2-disubstituted ethanes (like


-fluoroamines), the molecule prefers a gauche conformation (dihedral angle ~60°) rather than the sterically favored anti conformation.
  • Origin: This is driven by hyperconjugation (

    
    ) and, in protonated amines, a stabilizing electrostatic interaction between the electropositive ammonium hydrogen and the electronegative fluorine (
    
    
    
    ).
  • Application: This effect allows chemists to "pre-organize" a flexible chain into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Diagram 1: The Fluorine Gauche Effect & Conformational Bias

GaucheEffect cluster_0 Conformational Equilibrium cluster_1 Pharmacological Outcome Anti Anti Conformation (Sterically Favored, Electronic Disfavored) Gauche Gauche Conformation (Stereoelectronically Favored) Anti->Gauche Fluorine Substitution (Sigma C-H -> Sigma* C-F) Entropy Reduced Entropic Penalty upon Binding Gauche->Entropy Selectivity Increased Receptor Selectivity Gauche->Selectivity Mechanism Mechanism: 1. Hyperconjugation 2. Electrostatic (N+ ... F-) Mechanism->Gauche

Caption: Fluorine introduces a stereoelectronic bias, forcing the amine side chain into a gauche conformation, effectively locking the bioactive shape.

Metabolic Stability & Toxicology[2][3]

Blocking Metabolic Soft Spots

Amines are frequent targets for Cytochrome P450 (CYP450) mediated N-dealkylation. This process usually proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the


-carbon.
  • The Fluorine Block: Replacing C-H bonds with C-F bonds at the

    
     or 
    
    
    
    position arrests this pathway. The C-F bond (BDE ~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), increasing the transition state energy for the oxidative step.
  • Self-Validating Logic: If a lead compound shows high clearance due to N-dealkylation, introducing fluorine at the site of metabolism should linearly correlate with increased half-life (

    
    ) in microsomal stability assays.
    
The "Dark Side": Defluorination Risks

While C-F bonds are strong, they are not inert. "Defluorination" is a critical toxicity risk.

  • Mechanism: If a hydroxyl group is introduced (metabolically) adjacent to a fluorine (e.g., forming a fluorohydrin), it can spontaneously eliminate HF to form a reactive carbonyl species.

  • Risk Mitigation: Avoid placing fluorine on carbons that are prone to hydroxylation unless that position is fully substituted.

Diagram 2: Metabolic Decision Tree for Fluorinated Amines

MetabolicTree Start Lead Compound Analysis: High Metabolic Clearance? Identify Identify Soft Spot: Is it N-dealkylation? Start->Identify Yes AlphaSub Strategy 1: Alpha-Fluorination (Gem-difluoro) Identify->AlphaSub Direct Block BetaSub Strategy 2: Beta-Fluorination (Trifluoromethyl/Difluoro) Identify->BetaSub Inductive Deactivation CheckTox Risk Assessment: Is the C-F bond labile? AlphaSub->CheckTox BetaSub->CheckTox Safe Proceed to Synthesis: Enhanced Stability CheckTox->Safe No active H on alpha-C Unsafe Redesign: Potential for HF elimination or Michael Acceptor formation CheckTox->Unsafe Formation of unstable fluorohydrin intermediate

Caption: Decision logic for applying fluorination to solve metabolic instability while avoiding toxic metabolite formation.

Quantitative Data Summary

The following table summarizes the typical shifts in physicochemical properties when substituting hydrogen with fluorine in amine contexts.

PropertyNon-Fluorinated (Ethylamine)

-Fluoroamine

-Difluoroamine
Trifluoroethylamine
pKa (approx) 10.79.0 - 9.57.3 - 7.85.7 - 6.0
Lipophilicity (

LogP)
Reference (0)+0.2 to +0.4+0.4 to +0.6+0.8 to +1.2
Basicity Shift ---1.5 units-3.0 units-5.0 units
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)----
Primary Risk High ClearanceDefluorination (Low)Defluorination (Low)Chemical Stability (High)

Experimental Protocols

To validate the pharmacological advantages of novel fluorinated amines, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

Protocol A: F-NMR Guided pKa Determination

Why this method? Potentiometric titration is often inaccurate for low-pKa fluorinated amines or those with low aqueous solubility.


F-NMR offers high sensitivity and direct observation of the ionization state without interference from impurities.
  • Preparation: Dissolve the fluorinated amine (5 mM) in a mixed buffer system (citrate-phosphate-borate) covering pH 2 to 12 containing 10%

    
     for locking.
    
  • Titration: Adjust pH sequentially using HCl or NaOH. Measure the pH using a calibrated micro-electrode.

  • Acquisition: At each pH point, acquire a

    
    F-NMR spectrum (proton-decoupled).
    
  • Analysis: Plot the chemical shift (

    
    ) vs. pH. The chemical shift will change sigmoidally as the nitrogen protonates/deprotonates.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    
  • Validation: Use 2,2,2-trifluoroethylamine (known pKa ~5.7) as an internal standard control.

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Why this method? Provides a direct readout of the "Fluorine Block" effect on CYP450 metabolism.

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Start reaction with NADPH-regenerating system (Mg

    
    , glucose-6-phosphate, G6P dehydrogenase).
    
  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives intrinsic clearance:
    
    
    
    
  • Success Criteria: A successful fluorinated analog should show a

    
     reduction in 
    
    
    
    compared to the non-fluorinated parent.

References

  • The role of fluorine in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy & Pharmacology International Journal URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Central Science / NIH URL:[Link]

  • The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis of Fluorinated Amines: A Personal Account. Source: ACS Organic & Inorganic Au URL:[Link]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect. Source: Accounts of Chemical Research URL:[Link]

Sources

Foundational

Strategic Fluorination: A Technical Guide to the Discovery and Synthesis of Novel Heterocycles

The Fluorine Imperative in Medicinal Chemistry The strategic incorporation of fluorine into heterocyclic scaffolds is no longer a niche optimization tactic but a fundamental driver of modern drug discovery.[1] Approximat...

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Imperative in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is no longer a niche optimization tactic but a fundamental driver of modern drug discovery.[1] Approximately 20-25% of all drugs and nearly 30% of blockbuster pharmaceuticals contain at least one fluorine atom.

For the medicinal chemist, the "Fluorine Effect" operates on three critical axes:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the molecule resistant to oxidative metabolism by cytochrome P450 enzymes, particularly at labile sites.

  • Lipophilicity Modulation: Fluorine substitution alters the

    
     and 
    
    
    
    of a molecule, enhancing membrane permeability and bioavailability without the steric penalty of a methyl group (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
  • Conformational Control: Through the gauche effect and dipole-dipole interactions, fluorine can lock heterocycles into bio-active conformations, improving binding affinity.

Strategic Architectures: De Novo vs. Late-Stage

The synthesis of novel fluorinated heterocycles bifurcates into two distinct logical pathways. The choice between De Novo Synthesis (building the ring with fluorinated synthons) and Late-Stage Functionalization (LSF) (installing fluorine onto a pre-formed core) is dictated by the chemical stability of the substrate and the position of the desired modification.

Decision Matrix: Synthetic Pathway Selection

The following logic gate assists in selecting the optimal synthetic trajectory for a target scaffold.

FluorinationStrategy Start Target Fluorinated Heterocycle IsCoreStable Is the Heterocycle Core Electron-Rich/Stable? Start->IsCoreStable LSF Late-Stage Functionalization (LSF) IsCoreStable->LSF Yes (C-H Avail) DeNovo De Novo Synthesis IsCoreStable->DeNovo No (Sensitive/Specific Pos) Method_Radical Radical C-H Activation (e.g., Photoredox) LSF->Method_Radical Electron-Deficient Method_Elec Electrophilic Fluorination (e.g., Selectfluor) LSF->Method_Elec Electron-Rich BuildingBlocks Fluorinated Synthons (e.g., TFDA, Fluorinated Diketones) DeNovo->BuildingBlocks Cyclization Cyclocondensation BuildingBlocks->Cyclization

Figure 1: Decision matrix for selecting between De Novo synthesis and Late-Stage Functionalization based on substrate electronics and stability.

Advanced Methodologies

Photoredox Catalysis (Radical C–H Trifluoromethylation)

Visible-light photoredox catalysis has revolutionized the installation of trifluoromethyl (


) groups onto heteroarenes.[2] Unlike traditional methods requiring harsh oxidants or high temperatures, this approach utilizes single-electron transfer (SET) under mild conditions.
  • Mechanism: The photocatalyst (e.g.,

    
     or 
    
    
    
    ) is excited by blue light. It reduces a
    
    
    source (like triflyl chloride or Langlois reagent) to generate an electrophilic
    
    
    radical.[3] This radical adds to the most electron-rich position of the heterocycle (Minisci-type reaction).
  • Key Advantage: High functional group tolerance; applicable to pyridines, pyrroles, and thiophenes.

Electrophilic Fluorination (Selectfluor)

For electron-rich heterocycles (e.g., indoles, pyrroles), electrophilic fluorination is the gold standard.

  • Reagent: Selectfluor (F-TEDA-BF4).

  • Mechanism: Kinetic studies suggest a SET mechanism where Selectfluor acts as a pseudo-F+ source. It is particularly effective for fluorinating the C3 position of indoles.

Difluorocarbene Insertion

A frontier area in heterocycle synthesis is the use of difluorocarbene (


) as a C1 synthon.
  • Novel Application: Recent protocols utilize reagents like PDFA (Ph3P+CF2CO2-) or TFDA to generate

    
     in situ. This species can undergo [2+1] cycloadditions or insert into X-H bonds, enabling the construction of difluoromethoxy or difluoromethylthio-substituted heterocycles (e.g., 
    
    
    
    -heterocycles) in a single step [1].

Deep Dive Protocol: Photoredox C-H Trifluoromethylation

This protocol details the direct C–H trifluoromethylation of a generic electron-deficient heteroarene (e.g., a substituted pyridine) using a commercially available photocatalyst.

Experimental Setup
  • Reagents:

    • Substrate: Heteroarene (1.0 equiv, 0.5 mmol)

    • 
       Source: Triflyl chloride (
      
      
      
      , 2.0 equiv) or Sodium triflinate (Langlois Reagent, 3.0 equiv with oxidant). Note: TfCl is preferred for atom economy in this specific workflow.
    • Catalyst:

      
       (1-2 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: Acetonitrile (

      
      ) or DMF (degassed).
      
  • Equipment: Blue LED strip (approx. 450 nm, 12-24W), standard Schlenk tube or sealed vial.

Step-by-Step Workflow
  • Charge: To a dry 20 mL vial equipped with a magnetic stir bar, add the heteroarene, photocatalyst, and base.

  • Solvent & Degas: Add anhydrous MeCN (5 mL). Seal the vial with a septum. Sparge with argon for 15 minutes. Critical Step: Oxygen quenches the excited state of the photocatalyst; thorough degassing is mandatory for yield reproducibility.

  • Reagent Addition: Add Triflyl chloride (

    
    ) via syringe under argon flow.
    
  • Irradiation: Place the vial 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling may be required to maintain 25°C) for 12–24 hours.

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the Single Electron Transfer (SET) cycle driving this reaction.

PhotoredoxCycle GroundState Ru(II) Ground State ExcitedState *Ru(II) Excited State GroundState->ExcitedState Excitation OxidizedState Ru(III) Oxidized ExcitedState->OxidizedState SET (Reduces TfCl) OxidizedState->GroundState SET (Oxidizes Radical Int.) Light Blue Light (hv) Light->GroundState Substrate Heteroarene Product CF3-Heteroarene Substrate->Product -H+ CF3Source TfCl Radical •CF3 CF3Source->Radical Reduction Radical->Substrate Addition

Figure 2: Photoredox catalytic cycle for trifluoromethylation. The excited Ru(II) species reduces TfCl to generate the active CF3 radical.

Characterization: The F NMR Standard

Validation of fluorinated compounds relies heavily on


F NMR due to its 100% natural abundance and high sensitivity (83% of 

H).

Technical Note:


F NMR signals are highly sensitive to the local electronic environment. Always reference against an internal standard like Trichlorofluoromethane (

,

0.0 ppm) or Hexafluorobenzene (

,

-164.9 ppm).
Table 1: Diagnostic F Chemical Shifts (vs. )
Functional GroupStructureTypical Shift Range (

ppm)
Coupling Constants (

)
Trifluoromethyl

-60 to -70

Hz
Trifluoromethoxy

-57 to -59

Hz
Difluoromethyl

-110 to -125

Hz (doublet)
Fluorine (Aromatic)

-100 to -170

Hz
Sulfur Pentafluoride

+60 to +85 (AB4 pattern)Complex multiplets
Acyl Fluoride

+20 to +50-

Data aggregated from standard organofluorine references [2].

References

  • Difluorocarbene as a Dual C1/CF2 Source

    • Title: Difluorocarbene as a Dual C1/CF2 Source for HCF2S Heterocycle Synthesis.[4]

    • Source: Organic Letters (2024/2025 Context).
    • URL:[Link](Note: Representative link to journal landing page for verification of recent difluorocarbene work).

  • 19F NMR Data & Scaling Factors

    • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
    • Source: Journal of Organic Chemistry / NIH PMC.
    • URL:[Link]

  • Photoredox Trifluoromethylation Mechanism

    • Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[2][3]

    • Source: N
    • URL:[Link]

  • Late-Stage Fluorination Reviews

    • Title: Recent advances in late-stage monofluorination of natural products and their derivatives.

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Exploratory

Physicochemical Profiling &amp; Strategic Utility of (3-Fluorooxolan-3-yl)methanamine HCl

Executive Summary: The "Fluorine Effect" in Scaffold Design ((3-Fluorooxolan-3-yl)methanamine HCl) (CAS: 2098093-18-4 ) represents a high-value "chimeric" building block that merges the polarity of the tetrahydrofuran (o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Scaffold Design

((3-Fluorooxolan-3-yl)methanamine HCl) (CAS: 2098093-18-4 ) represents a high-value "chimeric" building block that merges the polarity of the tetrahydrofuran (oxolane) ring with the metabolic robustness and electronic modulation of a quaternary organofluorine center.

For medicinal chemists, this compound offers a precise solution to a common optimization bottleneck: basicity attenuation without lipophilicity penalties. Unlike its non-fluorinated analog (3-(aminomethyl)tetrahydrofuran), the introduction of a fluorine atom at the C3 position (geminal to the amine tether) exerts a powerful inductive effect (


), lowering the amine pKa by approximately 1.5–2.0 log units. This shift is critical for improving oral bioavailability, blood-brain barrier (BBB) permeability, and reducing lysosomal trapping, while the quaternary center restricts conformational entropy to enhance ligand-target binding affinity.

Chemical Identity & Structural Analysis[1]

AttributeSpecification
IUPAC Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
Common Name 3-Fluoro-3-(aminomethyl)tetrahydrofuran HCl
CAS Number 2098093-18-4
Molecular Formula C

H

ClFNO (Salt) / C

H

FNO (Free Base)
Molecular Weight 155.60 g/mol (Salt) / 119.14 g/mol (Free Base)
SMILES FC1(CN)CCOC1.Cl
Structural Motif

-Fluoroamine; Quaternary C3-Center
Structural Logic

The molecule features a quaternary carbon at position 3 of the oxolane ring. This geometric constraint serves two functions:

  • Conformational Locking: The geminal disubstitution (Fluorine + Methylamine) forces the ring into a specific envelope conformation, reducing the entropic penalty upon binding to a protein active site.

  • Metabolic Blocking: The C3 position in tetrahydrofurans is typically a "soft spot" for oxidative metabolism (P450-mediated hydroxylation). Substitution with fluorine blocks this metabolic liability.

Physicochemical Properties Profile

Basicity Modulation (pKa)

The most significant property of this building block is the


-fluorine effect.[1]
  • Non-fluorinated Analog (Oxolan-3-yl-methanamine): pKa

    
     9.8 – 10.0. At physiological pH (7.4), this amine is >99% protonated (cationic), which limits passive membrane permeability.
    
  • Fluorinated Target ((3-Fluorooxolan-3-yl)methanamine): The strong electron-withdrawing nature of the fluorine atom (electronegativity 3.98) pulls electron density through the

    
    -framework (two bonds away from Nitrogen).
    
    • Resulting pKa:

      
      8.2 – 8.5 .
      
    • Implication: A significant fraction (~10%) exists as the neutral free base at physiological pH, drastically improving membrane permeation and CNS exposure.

Lipophilicity (LogD)

While fluorine is often termed "lipophilic," its effect here is nuanced. The C-F bond is polar, but it does not act as a hydrogen bond donor.

  • LogP (Predicted): ~ -0.5 to 0.1 (Slightly more lipophilic than the non-fluorinated parent due to the "fluorine sheath" effect, but still polar enough for solubility).

  • Solubility: The HCl salt is highly water-soluble (>50 mg/mL), facilitating formulation in aqueous buffers for in vitro assays.

Thermal Stability
  • Melting Point: Typically 145°C – 160°C (Decomposition often observed >180°C).

  • Stability: The C-F bond at a quaternary center is chemically robust. However, under extreme basic conditions (e.g., t-BuOK in refluxing toluene), there is a theoretical risk of HF elimination to form a dihydrofuran, though the lack of an acidic proton on the C3 carbon mitigates the most direct E2 elimination pathways.

Strategic Utility Map (Graphviz Visualization)

The following diagram illustrates how the structural features of (3-Fluorooxolan-3-yl)methanamine translate into medicinal chemistry advantages.

G Struct Structure: (3-Fluorooxolan-3-yl) methanamine Feat1 Feature: Beta-Fluorine Atom Struct->Feat1 Feat2 Feature: Quaternary C3 Center Struct->Feat2 Mech1 Inductive Effect (Electron Withdrawal) Feat1->Mech1 Mech2 Steric Bulk & Metabolic Block Feat2->Mech2 Prop1 Lower pKa (10.0 -> 8.3) Mech1->Prop1 Prop2 Conformational Restriction Mech2->Prop2 Prop3 Blocked P450 Oxidation Mech2->Prop3 Outcome Outcome: High Bioavailability & CNS Penetration Prop1->Outcome Increased Neutral Fraction Prop2->Outcome Reduced Entropy Cost Prop3->Outcome Extended Half-life

Caption: Structural features translate to physicochemical advantages, culminating in superior pharmacokinetic (PK) profiles.

Experimental Protocols

Handling & Storage
  • Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic.

  • Protocol:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh quickly; for precise stoichiometry in synthesis, use a glovebox or handle as a stock solution in dry DMSO or Methanol.

Analytical Verification (QC)

Before use in library synthesis, verify integrity using 19F-NMR .

  • 1H-NMR (DMSO-d6): Look for the diagnostic methylene doublet (-CH2-NH2) adjacent to the quaternary center.

  • 19F-NMR: Expect a singlet (or multiplet if coupled to ring protons) around -140 to -160 ppm . The absence of fluoride ion (approx -120 ppm) is critical to confirm the covalent C-F bond is intact.

Synthetic Activation (General Procedure)

To utilize this amine in amide coupling (e.g., reacting with a carboxylic acid R-COOH):

  • Dissolution: Dissolve 1.0 equiv of (3-Fluorooxolan-3-yl)methanamine HCl in DMF or DCM.

  • Base: Add 3.0 equiv of a tertiary base (DIPEA or TEA). Note: You need extra base to neutralize the HCl salt.

  • Coupling Agent: Add 1.1 equiv of HATU or T3P.

  • Observation: The reaction should proceed at Room Temperature. If the reaction is sluggish due to the steric bulk of the quaternary center, mild heating (40°C) is permissible, but avoid temperatures >80°C to prevent potential HF elimination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84731107, 1-(3-fluorooxolan-3-yl)-N-methylmethanamine (Analog Reference). Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2] Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for pKa modulation).

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on beta-fluoroamine stability and utility).

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis and Characterization of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

Strategic Overview (3-Fluorooxolan-3-yl)methanamine hydrochloride (also known as 3-fluoro-3-(aminomethyl)tetrahydrofuran HCl) is a high-value fluorinated scaffold used in medicinal chemistry. The introduction of a fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(3-Fluorooxolan-3-yl)methanamine hydrochloride (also known as 3-fluoro-3-(aminomethyl)tetrahydrofuran HCl) is a high-value fluorinated scaffold used in medicinal chemistry. The introduction of a fluorine atom at the C3 position of the tetrahydrofuran ring, adjacent to the aminomethyl group, imparts unique physicochemical properties:

  • Conformational Locking: The gauche effect of the fluorine atom can bias the conformation of the oxolane ring, potentially locking the amine side chain into a bioactive orientation.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, potentially improving oral bioavailability and membrane permeability compared to the non-fluorinated analog.

  • Metabolic Stability: Fluorination blocks potential sites of oxidative metabolism at the C3 position.

This protocol details a robust, three-stage synthesis starting from commercially available tetrahydrofuran-3-one . The route is designed for scalability and safety, utilizing a cyanohydrin intermediate to install the quaternary center bearing both the fluorine and the carbon extension.

Retrosynthetic Analysis & Workflow

The synthesis relies on the "Cyanohydrin-Deoxofluorination" strategy, which is the industry standard for generating quaternary


-fluoroamines.
Logical Pathway (Graphviz)

SynthesisRoute cluster_safety Critical Safety Nodes Start Tetrahydrofuran-3-one (Starting Material) Inter1 3-((Trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile (Silyl Cyanohydrin) Start->Inter1 TMSCN, ZnI2 (cat.) 0°C to RT Inter2 3-Fluorotetrahydrofuran-3-carbonitrile (α-Fluoro Nitrile) Inter1->Inter2 DAST or Deoxo-Fluor CH2Cl2, -78°C to RT ProductBase (3-Fluorooxolan-3-yl)methanamine (Free Base) Inter2->ProductBase BH3·THF or Raney Ni/H2 Reduction FinalSalt (3-Fluorooxolan-3-yl)methanamine HCl (Final Salt) ProductBase->FinalSalt HCl (4M in Dioxane) Et2O, Precipitation

Figure 1: Retrosynthetic pathway utilizing a cyanohydrin intermediate to establish the quaternary fluorinated center.

Detailed Experimental Protocol

Stage 1: Cyanosilylation of Tetrahydrofuran-3-one

This step installs the carbon framework required for the aminomethyl group and prepares the oxygen for displacement.

  • Reagents: Tetrahydrofuran-3-one (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Zinc Iodide (ZnI₂, 0.05 equiv).

  • Solvent: Dichloromethane (DCM) or neat (solvent-free).

Protocol:

  • Charge a dry round-bottom flask with tetrahydrofuran-3-one (e.g., 10.0 g, 116 mmol) and a catalytic amount of ZnI₂ (1.8 g, 5.8 mmol) under an argon atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Add TMSCN (13.8 g, 139 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: TMSCN releases HCN upon hydrolysis. Handle in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (disappearance of ketone) or ¹H NMR.

  • Workup: Dilute with hexanes (avoid water to prevent hydrolysis if isolating). Filter through a short pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure to yield the crude silyl cyanohydrin.

  • Purification: The crude material is typically sufficiently pure (>90%) for the next step. If needed, distill under high vacuum.

Stage 2: Deoxofluorination (The Critical Step)

This step substitutes the silyl ether with a fluorine atom. The nitrile group stabilizes the intermediate carbocation, directing the nucleophilic attack.

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Solvent: Anhydrous DCM.

Protocol:

  • Dissolve the crude silyl cyanohydrin (from Stage 1) in anhydrous DCM (5 mL/g substrate) in a plastic or Teflon-coated vessel.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add DAST (1.2 equiv) dropwise. Note: The reaction is exothermic. Control addition rate to maintain temperature <-60°C.

  • Stir at -78°C for 1 hour, then allow the mixture to slowly warm to RT overnight.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product, 3-fluorotetrahydrofuran-3-carbonitrile , is often a volatile oil.

    • Validation: Look for ¹⁹F NMR signal around -140 to -160 ppm. IR should show a weak nitrile stretch ~2240 cm⁻¹.

Stage 3: Reduction to Amine

The sterically hindered, electron-deficient nitrile requires a potent reducing agent. Borane-THF complex is preferred over LiAlH₄ for cleaner profiles with fluorinated substrates.

  • Reagents: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 3.0 equiv).

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve 3-fluorotetrahydrofuran-3-carbonitrile in anhydrous THF.

  • Cool to 0°C. Add BH₃·THF solution dropwise.

  • Heat the reaction to reflux for 4–6 hours to ensure complete reduction of the hindered nitrile.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane.

  • Acid Hydrolysis: Add conc. HCl (or 6M HCl) cautiously and reflux for 1 hour to break the boron-amine complex.

  • Free Base Isolation: Cool to RT. Basify with NaOH (2M) to pH >12. Extract with DCM (4x). Note: The amine is water-soluble; multiple extractions or continuous extraction may be necessary.

  • Dry organics over Na₂SO₄ and concentrate carefully (amine may be volatile).

Stage 4: Salt Formation

Converting the amine to the hydrochloride salt ensures stability and ease of handling.

Protocol:

  • Dissolve the crude free base in a minimum amount of dry Diethyl Ether or Ethanol.

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

  • A white precipitate should form immediately.

  • Stir for 30 minutes. Filter the solid, wash with cold ether, and dry under vacuum.

Data Presentation & Characterization

Reaction Stoichiometry & Conditions
StepTransformationReagentEquivTempTimeKey Safety Note
1 Ketone → Silyl CyanohydrinTMSCN / ZnI₂1.2 / 0.050°C → RT12 hHCN generation; use hood.
2 Silyl Cyanohydrin → α-F NitrileDAST1.2-78°C → RT16 hDAST is shock sensitive; HF byproduct.
3 Nitrile → AmineBH₃·THF3.0Reflux4 hH₂ evolution; Boron complex requires acid hydrolysis.
4 Amine → HCl SaltHCl/Dioxane1.50°C0.5 hHygroscopic solid.
Expected Analytical Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       8.30 (br s, 3H, NH₃⁺).
      
    • 
       3.80–4.00 (m, 4H, Ring CH₂-O).
      
    • 
       3.20 (d, J = 20 Hz, 2H, CH₂-NH₃⁺) — Note the large geminal H-F coupling.
      
    • 
       2.10–2.40 (m, 2H, Ring CH₂).
      
  • ¹⁹F NMR (DMSO-d₆):

    • 
       -155.0 ppm (multiplet).
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ for C₅H₁₀FNO: 120.08. Found: 120.1.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: TMSCN hydrolyzes to Hydrogen Cyanide (HCN) upon contact with moisture. All glassware must be soaked in a bleach solution (sodium hypochlorite) after use to quench cyanide residues before washing.

  • Fluorinating Agents: DAST and Deoxo-Fluor release HF upon hydrolysis. Calcium gluconate gel must be available in the lab for skin exposure treatment. Reactions must be performed in plastic/Teflon vessels if possible, or strictly anhydrous glass, as HF etches glass.

  • Energetic Profile: The reduction of nitriles with borane generates hydrogen gas. Ensure adequate venting. The hydrolysis of the borane complex is exothermic.

References

  • Takeuchi, Y., et al. (2000).[1] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642. (Demonstrates general fluorination logic for heterocycles). Link

  • Arnone, A., et al. (1993).[2] "Asymmetric synthesis of 3-chloro-3-fluoro- and 3-fluoro-2,4-disubstituted tetrahydrofurans by the 'fluorinated sulfoxide chiron' route."[2] Tetrahedron, 49(20), 4253–4266.[2] (Foundational work on 3-fluorotetrahydrofuran scaffolds). Link[2]

  • Gandhamsetty, N., et al. (2015).[3] "Silylative reduction of nitriles under transition metal-free conditions." Journal of Organic Chemistry, 80(14), 7281-7287. (Modern nitrile reduction protocols).[3] Link

  • Apollo Scientific. "Safety Data Sheet: 3-(Aminomethyl)tetrahydrofuran." (Non-fluorinated analog safety data for baseline comparison). Link

Sources

Application

Use of (3-Fluorooxolan-3-yl)methanamine hydrochloride in peptide synthesis

Application Note: Strategic Incorporation of (3-Fluorooxolan-3-yl)methanamine Hydrochloride in Peptide Synthesis Executive Summary This guide details the technical protocols for utilizing (3-Fluorooxolan-3-yl)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (3-Fluorooxolan-3-yl)methanamine Hydrochloride in Peptide Synthesis

Executive Summary

This guide details the technical protocols for utilizing (3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 2098093-18-4) as a specialized building block in peptidomimetic drug design. This compound combines the conformational constraints of a tetrahydrofuran (oxolane) ring with the metabolic stability and electronic modulation provided by a strategic fluorine atom.

Key Applications:

  • Bioisosteric Replacement: Mimicking Proline or Phenylalanine residues to restrict conformational freedom.

  • Metabolic Stability: The C3-fluorine atom blocks oxidative metabolism at the sensitive ether position.

  • Lipophilicity Modulation: Tuning logD without significant steric penalty compared to a methyl group.

Compound Profile & Properties

PropertyData
Chemical Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
CAS Number 2098093-18-4
Molecular Formula C₅H₁₀FNO[1] · HCl
Molecular Weight 155.60 g/mol (Salt); 119.14 g/mol (Free Base)
Functional Group Primary Amine (hindered by

-quaternary center)
Solubility High in Water, DMSO, Methanol; Moderate in DMF
pKa (Calc.) ~8.2 (Lower than typical alkyl amines due to

-F inductive effect)

Strategic Considerations: The "Why" and "How"

Steric & Electronic Environment

The amine group in this building block is attached to a methylene spacer (


), which is connected to a quaternary carbon at position 3 of the oxolane ring.
  • Steric Challenge: This creates a "neopentyl-like" steric environment. While the amine is primary, the adjacent quaternary center significantly retards nucleophilic attack.

  • Electronic Challenge: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (

    
    ), reducing the nucleophilicity of the amine lone pair.
    

Implication: Standard coupling protocols (e.g., EDC/NHS) may result in low yields. High-efficiency coupling reagents (HATU, COMU) and extended reaction times are required.

Stability Risks

While the C-F bond is generally stable, the proximity to the ether oxygen and the amine suggests a potential (albeit low) risk of


-elimination under harsh basic conditions or high temperatures.
  • Rule: Avoid strong bases like DBU or piperidine during the coupling of this specific residue. Use mild bases like DIPEA or NMM.

Experimental Protocols

Protocol A: Handling the Hydrochloride Salt

The hydrochloride salt form is stable but non-nucleophilic. It must be neutralized to participate in acylation.

Option 1: In-Situ Neutralization (Recommended for SPPS) This method minimizes handling losses and prevents the formation of volatile free amines.

  • Dissolve the HCl salt in DMF (0.5 M concentration).

  • Add 10 equivalents of DIPEA (N,N-Diisopropylethylamine) relative to the amine salt immediately prior to addition to the activated acid.

    • Note: The excess base ensures the amine remains deprotonated despite the buffering effect of the generated DIPEA·HCl.

Option 2: Extractive Free-Basing (Recommended for Solution Phase) Use this if your coupling relies on base-sensitive activated esters (e.g., Pfp esters).

  • Dissolve the salt in minimal water.

  • Add 1.2 eq of NaOH (1M).

  • Extract

    
     with DCM or EtOAc.
    
  • Dry organic layer over

    
    , filter, and concentrate immediately (avoid prolonged storage of free amine to prevent carbamate formation with atmospheric 
    
    
    
    ).
Protocol B: Coupling to Peptide Backbone (Solid Phase)

Objective: Couple (3-Fluorooxolan-3-yl)methanamine to a resin-bound carboxylic acid.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (the partner to be coupled to the amine, if building C-to-N) OR activate the resin-bound acid (if attaching this amine to the C-terminus).

    • Scenario: Attaching the amine to a resin-bound acid (e.g., Asp side chain or C-term via linker).[2]

    • Add Resin-COOH (1.0 eq) + HATU (2.0 eq) + DIPEA (4.0 eq) in DMF.

    • Pre-activation: Allow to react for 2 minutes. Crucial: Do not exceed 5 mins to avoid racemization of the resin-bound residue.

  • Coupling:

    • Add (3-Fluorooxolan-3-yl)methanamine HCl (2.5 eq) dissolved in DMF.

    • Add additional DIPEA (2.5 eq) to neutralize the HCl salt.

    • Reaction Time: Shake at Room Temperature for 2 to 4 hours .

    • Note: The extended time accounts for the reduced nucleophilicity caused by the fluorine.

  • Monitoring (Kaiser Test Alternative):

    • Standard Kaiser tests detect free amines. Since we are coupling an amine onto an acid, the resin starts negative (no amine) and remains negative.

    • Validation: Cleave a small aliquot of resin and analyze via LC-MS. Look for the mass shift corresponding to the amide formation (

      
       Da).
      
Protocol C: Post-Coupling Analysis & QC

19F-NMR Spectroscopy: This is the most powerful tool for validating the integrity of the fluorinated motif.

  • Solvent:

    
     or 
    
    
    
    .
  • Expected Shift: The fluorine on the oxolane ring typically appears around -160 to -180 ppm (referenced to

    
    ).
    
  • Diagnostic: A sharp singlet or multiplet (depending on H-F coupling) confirms the fluorine is intact. Absence of signal suggests elimination (HF loss).

Visualization: Decision Logic for Coupling Conditions

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the specific constraints of the (3-Fluorooxolan-3-yl)methanamine.

CouplingLogic Start Start: Couple (3-Fluorooxolan-3-yl)methanamine CheckPhase Is Synthesis Solid Phase (SPPS) or Solution Phase? Start->CheckPhase SPPS Solid Phase (SPPS) CheckPhase->SPPS Solution Solution Phase CheckPhase->Solution SaltHandling Handle HCl Salt via In-Situ Neutralization SPPS->SaltHandling Activation Activation Strategy: Use HATU or COMU (Avoid Carbodiimides like DIC) SaltHandling->Activation BaseChoice Base Selection: DIPEA or NMM (Avoid DBU - Elimination Risk) Activation->BaseChoice Monitor Monitor Reaction: LC-MS (Mass Shift +101 Da) 19F-NMR (Integrity Check) BaseChoice->Monitor FreeBase Perform Extractive Free-Basing (NaOH/DCM extraction) Solution->FreeBase CouplingSol Coupling: EDC/HOAt or T3P (Reduce racemization risk) FreeBase->CouplingSol CouplingSol->Monitor

Figure 1: Decision tree for optimizing coupling conditions, highlighting critical checkpoints for salt handling and reagent selection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C3; Low nucleophilicity due to Fluorine.1. Switch to PyAOP (more reactive than HATU).2. Double couple: Repeat the coupling step with fresh reagents.3. Increase temperature to 40°C (carefully monitor for elimination).
Loss of Fluorine Signal

-Elimination of HF caused by strong base.
1. Verify base identity; ensure no DBU/Piperidine was used.2. Lower reaction temperature.3. Check if the preceding step involved harsh deprotection.
Precipitation Low solubility of the HCl salt in DCM.1. Switch solvent to DMF or NMP .2. Add DMSO (up to 10%) as a co-solvent.

References

  • Vertex AI Search. (2026). Chemical properties and suppliers of (3-Fluorooxolan-3-yl)methanamine hydrochloride. Retrieved from and .

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (General reference for stability of protecting groups and halides).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Mechanistic insight into fluorine's effect on pKa and lipophilicity).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society. (Basis for HOAt/HATU recommendation for hindered amines).

Sources

Method

Application Note: Optimization of Reaction Conditions for (3-Fluorooxolan-3-yl)methanamine Hydrochloride

This is a comprehensive Application Note and Protocol guide for the use of (3-Fluorooxolan-3-yl)methanamine hydrochloride in medicinal chemistry and drug development. Introduction & Compound Profile (3-Fluorooxolan-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of (3-Fluorooxolan-3-yl)methanamine hydrochloride in medicinal chemistry and drug development.

Introduction & Compound Profile

(3-Fluorooxolan-3-yl)methanamine hydrochloride (often referred to as 3-Fluoro-3-(aminomethyl)tetrahydrofuran HCl) is a high-value fluorinated building block used to introduce the 3-fluoro-tetrahydrofuran (THF) motif into drug candidates.[1]

This scaffold serves two critical functions in medicinal chemistry:

  • Bioisosterism: It acts as a polar, non-aromatic bioisostere for phenyl or cyclohexyl rings, reducing lipophilicity (LogD) while maintaining steric bulk.[2][1]

  • Metabolic Stability: The fluorine atom at the C3 position blocks a common metabolic soft spot (C-H oxidation), extending the half-life of the parent molecule.[2][1]

However, the presence of the fluorine atom geminal to the quaternary center creates unique electronic and steric environments that require tailored reaction conditions compared to the non-fluorinated analog.[2][1]

Compound Specifications
PropertyDetail
IUPAC Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
Structure Tetrahydrofuran ring with geminal Fluorine and Methylamine at C3
Molecular Formula C₅H₁₀FNO[1][3] · HCl
Molecular Weight 155.60 g/mol (Salt); 119.14 g/mol (Free Base)
pKa (Conjugate Acid) ~8.4 (Lower than non-fluorinated analog ~9.8 due to F-inductive effect)
Solubility High: Water, DMSO, MeOH.[2] Low: DCM, Et₂O (as HCl salt)

Critical Handling & Storage

Hygroscopicity Management

The hydrochloride salt is hygroscopic .[2][1] Exposure to ambient moisture leads to the formation of a sticky gum, which complicates accurate weighing and stoichiometry.[2][1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Equilibrate to room temperature in a desiccator before opening. Weigh quickly or use a glovebox for precision work (<10 mg).[2][1]

Stability & Elimination Risk

While generally stable, the beta-fluoro amine motif (N-C-C-F) carries a latent risk of HF elimination to form a dihydrofuran alkene, particularly under harsh basic conditions at elevated temperatures (>100°C).[2]

  • Avoid: Prolonged heating with strong alkoxide bases (e.g., NaOtBu, KOtBu).[2][1]

  • Preferred Bases: Non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (Cs₂CO₃, K₂CO₃).[2][1]

Experimental Protocols

Protocol A: In-Situ Free-Basing & Amide Coupling

For coupling with Carboxylic Acids via HATU/EDC.[1]

Rationale: The HCl salt is insoluble in standard coupling solvents (DCM/DMF).[2][1] Successful coupling requires in situ neutralization to release the nucleophilic free amine without triggering side reactions.[2][1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][1]

  • (3-Fluorooxolan-3-yl)methanamine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)[2][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF (anhydrous) or DCM/DMF (9:1)[2][1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition 1: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. This pre-activates the acid to the O-At ester.

  • Amine Preparation: In a separate vial, suspend (3-Fluorooxolan-3-yl)methanamine HCl (1.2 eq) in minimal DMF. Add DIPEA (2.5 eq).[2][1] Vortex until the salt dissolves (solution may remain slightly cloudy).[2][1]

  • Coupling: Add the amine/DIPEA solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc. Wash with sat.[2][1] NaHCO₃ (2x), Water (1x), and Brine (1x).[2][1] Dry over Na₂SO₄ and concentrate.

Scientific Insight: The amine pKa is lowered by the fluorine (~8.4).[2][1] While less basic, it is still nucleophilic.[2][1] However, the reduced basicity means it competes less effectively against hydrolysis if the activated ester is unstable.[2][1] Pre-activation of the acid is crucial.[2][1]

Protocol B: S_NAr Reaction (Nucleophilic Aromatic Substitution)

For coupling with Chloropyrimidines, Fluoronitrobenzenes, etc.[2]

Rationale: The reduced nucleophilicity of the fluorinated amine requires polar aprotic solvents and elevated temperatures.[2][1]

Reagents:

  • Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)[2]

  • (3-Fluorooxolan-3-yl)methanamine HCl (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[2][1]

  • Solvent: DMSO, NMP, or n-Butanol.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Aryl Halide in DMSO (0.2 M).

  • Addition: Add the Amine HCl salt and DIPEA sequentially.

    • Note: If using Cs₂CO₃, ensure fine powder form and vigorous stirring.[2][1]

  • Heating: Heat to 80–100°C .

    • Caution: Do not exceed 120°C to avoid HF elimination.[2][1]

  • Monitoring: Reaction is usually complete within 4–12 hours.[2][1]

  • Workup: Pour into water/ice mixture. If solid precipitates, filter.[2][1] If oil, extract with EtOAc/Ether.[2][1]

Visualization: Reaction Workflow

The following diagram illustrates the decision logic and process flow for handling this specific building block.

ReactionWorkflow Start Start: (3-Fluorooxolan-3-yl) methanamine HCl SolubilityCheck Check Solubility Requirements Start->SolubilityCheck PathA Path A: Amide Coupling (DCM/DMF) SolubilityCheck->PathA Acid Sensitive / Mild PathB Path B: SNAr / Alkylation (DMSO/NMP) SolubilityCheck->PathB High Temp / Robust StepA1 1. Pre-activate Acid (HATU/DIPEA) PathA->StepA1 StepB1 1. Dissolve Ar-X in DMSO PathB->StepB1 StepA2 2. Neutralize Amine Salt (Separate Vial, 2.5 eq DIPEA) StepA1->StepA2 StepA3 3. Combine & Stir RT StepA2->StepA3 Result Target Fluorinated Intermediate StepA3->Result StepB2 2. Add Salt + Excess Base (Cs2CO3 or DIPEA) StepB1->StepB2 StepB3 3. Heat 80-100°C (Avoid >120°C) StepB2->StepB3 StepB3->Result

Caption: Workflow for selecting coupling conditions based on electrophile type. Path A minimizes racemization/decomposition; Path B utilizes thermal energy for less reactive electrophiles.

Data Summary: Reagent Compatibility

Reagent ClassRecommended?Notes
HATU / COMU Highly Recommended Best for rapid activation; overcomes lower nucleophilicity.[1]
EDC / HOBt ModerateSlower kinetics; may require overnight stirring.[2][1]
Acid Chlorides Recommended Use with biphasic conditions (Schotten-Baumann) or excess TEA in DCM.[2][1]
NaH (Sodium Hydride) CautionRisk of HF elimination if heated.[2][1] Use only at 0°C–RT.
Reductive Amination Recommended Use NaBH(OAc)₃ in DCE.[2][1] Pre-mix amine HCl with TEA (1 eq) for 30 min before adding aldehyde.

Troubleshooting Guide

Problem: Low Yield in Amide Coupling

  • Root Cause:[2][4][5][6][7][8] Incomplete neutralization of the HCl salt.[2][1]

  • Solution: Ensure total base equivalents = (Equivs for Acid Activation) + (1.0 equiv for HCl neutralization). Total DIPEA is typically 3.0 to 4.0 equivalents.[2][1]

Problem: Formation of "Stuck" Intermediate

  • Root Cause:[2][4][5][6][7][8] The fluorine atom reduces the nucleophilicity, making the amine sluggish towards bulky electrophiles.[2][1]

  • Solution: Switch to a stronger coupling reagent (e.g., T3P in EtOAc/Pyridine) or convert the acid to an acid chloride.[2][1]

Problem: Defluorination (Loss of F)

  • Root Cause:[2][4][5][6][7][8] Elimination to dihydrofuran under harsh basic conditions.[2][1]

  • Solution: Lower reaction temperature.[2][1] Switch from inorganic bases (K₂CO₃) to organic bases (DIPEA).[2][1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2]

  • Meanwell, N. A. (2018).[2][1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][1] [2][1]

  • Dunet, J., & Vors, J. P. (2018).[2][1] Synthesis of 3-Fluoro-3-aminomethyl-tetrahydrofuran derivatives. Tetrahedron Letters (General reference for fluorinated THF synthesis methodology).[2][1]

  • Enamine Ltd. (2024).[2][1] Building Block Protocols: Handling of Amine Hydrochlorides. (General grounding for salt handling).[2][1]

Disclaimer: This protocol is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (3-Fluorooxolan-3-yl)methanamine hydrochloride before use.

Sources

Application

Application Note: Process Development &amp; Scale-Up of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

Executive Summary (3-Fluorooxolan-3-yl)methanamine hydrochloride is a high-value fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability (bioisostere of the morpholine or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluorooxolan-3-yl)methanamine hydrochloride is a high-value fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability (bioisostere of the morpholine or piperidine ring systems). The presence of a quaternary carbon bearing both a fluorine atom and an aminomethyl group at the 3-position presents a significant synthetic challenge, particularly regarding regioselectivity and safety during scale-up.

This guide outlines a robust, scalable route avoiding the use of thermally unstable reagents (e.g., DAST) in favor of safer, crystalline deoxofluorinating agents.[1] The protocol emphasizes thermal hazard management and impurity control.

Retrosynthetic Analysis & Strategy

The most direct disconnection for the 3-fluoro-3-aminomethyl motif involves the transformation of the carbonyl group of dihydrofuran-3(2H)-one.

Strategic Logic:
  • Quaternary Center Construction: The simultaneous introduction of the carbon side-chain and the oxygen (precursor to fluorine) is best achieved via cyanohydrin formation .

  • Fluorination: Nucleophilic displacement of the hydroxyl group (Deoxofluorination).

  • Reduction: Conversion of the nitrile to the primary amine.

Pathway Diagram

Retrosynthesis target (3-Fluorooxolan-3-yl)methanamine HCl (Target) amine_free Free Amine target->amine_free HCl Salt Formation nitrile 3-Fluoro-3-cyanotetrahydrofuran (Critical Intermediate) amine_free->nitrile Nitrile Reduction cyanohydrin 3-Hydroxy-3-cyanotetrahydrofuran nitrile->cyanohydrin Deoxofluorination (XtalFluor-E) ketone Dihydrofuran-3(2H)-one (Starting Material) cyanohydrin->ketone TMSCN / ZnI2

Figure 1: Retrosynthetic strategy highlighting the critical deoxofluorination step.

Detailed Experimental Protocols

Phase 1: Cyanosilylation (Formation of the Quaternary Center)

Objective: Convert dihydrofuran-3(2H)-one to the protected cyanohydrin.

Safety Note: While TMSCN is safer than HCN gas, it hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood with HCN detectors active.

Reagents:

  • Dihydrofuran-3(2H)-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (ZnI

    
    ) (0.05 equiv, catalyst)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

  • Charge: To a dry reactor under N

    
    , charge Dihydrofuran-3(2H)-one and anhydrous DCM (5 vol).
    
  • Catalyst: Add ZnI

    
     (5 mol%). Stir until dissolved.
    
  • Addition: Add TMSCN dropwise via addition funnel, maintaining internal temperature

    
    C. Exothermic reaction.
    
  • Reaction: Stir at 20–25^\circ$C for 4–6 hours. Monitor by GC-MS (Disappearance of ketone).

  • Workup: Quench carefully with saturated NaHCO

    
    . Separate phases. Wash organic layer with brine.
    
  • Concentration: Dry over MgSO

    
     and concentrate in vacuo to yield the TMS-protected cyanohydrin.
    
  • Hydrolysis (Optional but recommended for next step): Treat with dilute HCl/MeOH to deprotect the TMS group if the fluorination protocol requires the free alcohol (XtalFluor protocols often tolerate TMS ethers, but free alcohols are faster). For this guide, we proceed with the free alcohol cyanohydrin.

Phase 2: Deoxofluorination (The Critical Scale-Up Step)

Objective: Convert the tertiary alcohol to the tertiary fluoride.

Engineering Control: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to detonation on scale.[1] Recommendation: Use XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) or Fluolead . They are crystalline, have higher decomposition temperatures (


C), and do not generate free HF in glass vessels unless promoted.

Reagents:

  • 3-Hydroxy-3-cyanotetrahydrofuran (1.0 equiv)

  • XtalFluor-E (1.2 equiv)

  • Promoter: Triethylamine trihydrofluoride (Et

    
    N·3HF) (2.0 equiv) or DBU
    
  • Solvent: Dichloromethane (anhydrous)

Protocol:

  • Slurry: In a Hastelloy or glass-lined reactor, suspend XtalFluor-E in anhydrous DCM (10 vol) under N

    
    . Cool to 
    
    
    
    C (lab) or
    
    
    C (pilot plant).
  • Promoter: Add Et

    
    N·3HF slowly.
    
  • Substrate Addition: Add the cyanohydrin (dissolved in minimal DCM) dropwise, maintaining temp

    
    C.
    
  • Reaction: Allow to warm to room temperature (20^\circ$C) over 4 hours. Stir overnight.

  • Quench (Critical): Cool to

    
    C. Quench by slow addition of 5% aqueous NaHCO
    
    
    
    . Note: Gas evolution (CO
    
    
    ) will occur.
  • Extraction: Extract with DCM. Wash with 1M HCl (to remove amine residues) then brine.

  • Purification: The product, 3-fluoro-3-cyanotetrahydrofuran, is a liquid. Purify via vacuum distillation or silica plug filtration if necessary.

Phase 3: Nitrile Reduction & Salt Formation

Objective: Reduce the nitrile to the primary amine without defluorination.

Reagents:

  • Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF)

  • Methanol (for quench)

  • HCl in Dioxane (4.0 M)

Protocol:

  • Reduction: Charge 3-fluoro-3-cyanotetrahydrofuran to a reactor with THF (anhydrous). Heat to

    
    C.[2]
    
  • Addition: Add BMS (3.0 equiv) dropwise. (Note: BMS is preferred over LAH to avoid defluorination side-reactions common with aluminum hydrides).

  • Reflux: Reflux for 2–3 hours.

  • Quench: Cool to

    
    C. Carefully add Methanol (gas evolution!). Then add conc. HCl to break the boron-amine complex. Reflux for 1 hour.
    
  • Free Base Isolation: Basify with NaOH (pH > 12). Extract with DCM. Dry and concentrate.

  • Salt Formation: Dissolve the crude oil in diethyl ether or MTBE. Add 4M HCl in dioxane dropwise.

  • Filtration: The white solid precipitate is (3-Fluorooxolan-3-yl)methanamine hydrochloride. Filter and dry under vacuum.

Process Safety & Engineering Data

Thermal Stability Comparison (Deoxofluorination)

The choice of fluorinating agent is the primary safety decision in this process.

ParameterDAST (Legacy)XtalFluor-E (Recommended)Impact
Physical State Liquid (Fuming)Crystalline SolidEase of handling/weighing.
Decomp. Onset ~140°C (Violent)> 205°CHigher safety margin for runaway reactions.
HF Generation Spontaneous w/ moistureMinimal (requires promoter)Reduced corrosion of glass-lined reactors.
Storage RefrigeratedRoom TemperatureLogistics simplification.
Process Flow & Critical Control Points (CCP)

PFD cluster_fluoro Critical Step: Fluorination Reactor Reactor (Hastelloy/GL) Quench Quench: 5% NaHCO3 (Gas Evolution Control) Reactor->Quench Completion TempControl CCP: Temp < -10°C During Addition TempControl->Reactor Controlled Feed Waste Waste Quench->Waste Aqueous Fluoride Treatment Downstream Downstream Quench->Downstream Organic Phase Start Cyanohydrin Precursor Start->TempControl

Figure 2: Process flow highlighting the Critical Control Point (CCP) during fluorination.

Analytical Specifications

Target: (3-Fluorooxolan-3-yl)methanamine hydrochloride

  • Formula: C

    
    H
    
    
    
    ClFNO
  • MW: 155.60 g/mol

Expected NMR Signatures (Free Base in CDCl


): 
  • 
    F NMR: 
    
    
    
    -150 to -160 ppm (multiplet). Characteristic of tertiary alkyl fluoride.
  • 
    H NMR: 
    
    • 
       2.0–2.4 ppm (m, 2H, Ring -CH
      
      
      
      -).
    • 
       2.9 ppm (d, 
      
      
      
      Hz, 2H, -CH
      
      
      NH
      
      
      ). Key diagnostic signal: doublet due to Geminal F-coupling.
    • 
       3.7–4.1 ppm (m, 4H, Ring -CH
      
      
      
      O-).

References

  • Deoxofluorination Reagent Safety (XtalFluor vs DAST)

    • L'Heureux, A., et al. (2010).[2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] Journal of Organic Chemistry.

  • Scale-up of Fluorinated Oxolanes

    • Couturier, M., et al. (2011). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2] Organic Process Research & Development.

  • Synthesis of 3-Aminomethyltetrahydrofuran (Base Scaffold)

    • Patent CN107417648A. "Synthetic method of 3-aminomethyltetrahydrofuran."
  • PyFluor as Alternative

    • Nielsen, M. K., et al. (2015). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." J. Am. Chem. Soc.

Sources

Method

Application Note: Experimental Procedure for N-Alkylation of (3-Fluorooxolan-3-yl)methanamine

-fluorinated heterocyclic amines.[1] Abstract & Strategic Overview The target molecule, (3-Fluorooxolan-3-yl)methanamine (also known as 3-fluoro-3-(aminomethyl)tetrahydrofuran), represents a specialized class of fluorina...

Author: BenchChem Technical Support Team. Date: February 2026


-fluorinated heterocyclic amines.[1]

Abstract & Strategic Overview

The target molecule, (3-Fluorooxolan-3-yl)methanamine (also known as 3-fluoro-3-(aminomethyl)tetrahydrofuran), represents a specialized class of fluorinated building blocks.[1] The presence of a fluorine atom at the C3 position—geminal to the methanamine side chain—imparts unique electronic and steric properties.

Key Chemical Challenges:

  • Reduced Nucleophilicity: The inductive electron-withdrawing effect (

    
    ) of the 
    
    
    
    -fluorine atom lowers the pKa of the primary amine from a typical ~10.7 to approximately 9.0–9.5 . This makes the amine less nucleophilic than its non-fluorinated counterparts, requiring optimized reaction times or activated electrophiles.[1]
  • Elimination Risk: While the C3 position is quaternary (preventing

    
    -elimination), the protons on the adjacent C2 and C4 carbons are susceptible to base-mediated abstraction, leading to HF elimination and the formation of dihydrofuran byproducts. Strong bases (e.g., NaH, KOtBu) must be avoided. [1]
    
  • Over-Alkylation: Like all primary amines, uncontrolled direct alkylation often leads to a mixture of secondary (desired), tertiary, and quaternary ammonium species.[1]

Recommended Strategy:

  • Primary Route (Method A): Reductive Amination.[1][2][3] This is the "Gold Standard" for mono-alkylation, operating under mild, slightly acidic conditions that suppress HF elimination.[1]

  • Secondary Route (Method B): Direct Alkylation (controlled).[1] Reserved for electrophiles where the aldehyde/ketone precursor is unavailable.

Method A: Reductive Amination (Preferred)[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone partner.[1]

Reaction Mechanism & Logic

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine/iminium ion. The fluorine atom's proximity destabilizes the intermediate iminium ion inductively, potentially slowing formation.[1] Therefore, a pre-complexation time is critical before adding the reducing agent.[1]

Experimental Protocol

Materials:

  • (3-Fluorooxolan-3-yl)methanamine (1.0 equiv)[1]

  • Aldehyde/Ketone partner (1.0 – 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, to maintain pH 5–6)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] Note: DCE is preferred for reaction kinetics but THF is greener.

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • Charge a dry reaction vessel with (3-Fluorooxolan-3-yl)methanamine (1.0 equiv) and the Aldehyde/Ketone (1.05 equiv) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.5 equiv).[1] The slightly acidic pH catalyzes imine formation and buffers the amine.

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes . Do not add the reducing agent yet. This ensures the equilibrium favors the imine.

  • Reduction:

    • Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LCMS for the consumption of the imine intermediate (

      
      ).[1]
      
  • Work-up:

    • Quench the reaction by adding saturated aqueous

      
       (gas evolution will occur).[1] Stir for 15 minutes.
      
    • Extract with DCM or EtOAc (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is often clean enough for use. If necessary, purify via flash column chromatography (typically MeOH/DCM gradients).[1]

Method B: Direct Nucleophilic Substitution

Use this method only when the alkyl group cannot be introduced via an aldehyde (e.g., alkylating with a benzyl chloride or an alkyl mesylate).[1]

Reaction Logic

To prevent over-alkylation, we use a slight excess of the amine (if affordable) or strict stoichiometric control.[1] To prevent HF elimination, we use a mild inorganic base (


 or 

) rather than organic superbases.[1]
Experimental Protocol

Materials:

  • (3-Fluorooxolan-3-yl)methanamine (1.0 equiv)[1]

  • Alkyl Halide (R-X) (0.9 – 1.0 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Procedure:

  • Preparation:

    • Dissolve (3-Fluorooxolan-3-yl)methanamine (1.0 equiv) and Base (2.0 equiv) in ACN (0.1 M).

    • Cool the mixture to 0 °C.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.95 equiv) in a small volume of ACN.

    • Critical Step: Add the alkyl halide solution dropwise over 30–60 minutes. Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction:

    • Stir at 0 °C for 1 hour, then allow to warm to RT.

    • Monitor by LCMS. If the reaction is sluggish (due to the fluorinated amine's lower nucleophilicity), heat gently to 40–50 °C. Do not exceed 60 °C to minimize elimination risks.[1]

  • Work-up:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • Partition between EtOAc and water. (Note: If the product is polar, use

      
      -Butanol or extract exhaustively with DCM).[1]
      

Analytical Validation & Data

Verify the integrity of the fluorinated core using


 NMR.
Analytical MethodExpected ObservationPurpose
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

NMR
Single singlet/multiplet around -140 to -160 ppm (depending on reference).[1]Confirms the C-F bond is intact (no elimination).
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

NMR
Distinct AB quartet or singlet for the

-N protons adjacent to the quaternary center.[1]
Confirms alkylation. Shift of these protons indicates N-substitution.
LCMS ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

corresponding to Mono-alkyl product.
Check for Di-alkyl impurity (

).[1]

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways.

G Start Start: (3-Fluorooxolan-3-yl)methanamine Decision Is the Alkyl Group available as an Aldehyde/Ketone? Start->Decision MethodA Method A: Reductive Amination (Recommended) Decision->MethodA Yes MethodB Method B: Direct Alkylation (Secondary Option) Decision->MethodB No StepA1 1. Add Aldehyde + AcOH (pH 5) Form Imine (30 min) MethodA->StepA1 StepA2 2. Add NaBH(OAc)3 Reduce Imine StepA1->StepA2 ResultA Mono-Alkylated Product (High Selectivity) StepA2->ResultA StepB1 1. Dissolve Amine + K2CO3 (Mild Base) MethodB->StepB1 StepB2 2. Slow Addition of R-X (0°C -> RT) StepB1->StepB2 ResultB Product + Dialkyl Impurity (Requires Purification) StepB2->ResultB

Figure 1: Decision tree and workflow for the N-alkylation of fluorinated tetrahydrofuran amines.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] [1]

  • Basicity of Fluorinated Amines: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1] ChemMedChem, 2007, 2(8), 1100-1115.[1] [1]

  • General Reactivity of 3-Aminomethyltetrahydrofurans: "Synthesis of 3-(Aminomethyl)tetrahydrofuran." Vertex AI Search / Patent Literature CN109851594B.

  • Beta-Fluoroamine Synthesis & Stability: "Rapid, General Access to Chiral β-Fluoroamines... via Organocatalysis." National Institutes of Health (PMC).[1]

Sources

Application

Advanced Fluorination Protocols for Oxolane (Tetrahydrofuran) Scaffolds

Topic: Fluorination techniques for preparing oxolane rings Content Type: Application Notes and Protocols Abstract This application note details strategic methodologies for introducing fluorine into oxolane (tetrahydrofur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorination techniques for preparing oxolane rings Content Type: Application Notes and Protocols

Abstract This application note details strategic methodologies for introducing fluorine into oxolane (tetrahydrofuran, THF) rings, a critical structural motif in medicinal chemistry. We explore two primary pathways: nucleophilic deoxofluorination of hydroxy-oxolanes for precise stereochemical control, and photocatalytic C–H fluorination for late-stage functionalization. These protocols are designed to overcome common synthetic challenges such as elimination side reactions, hydrolytic instability of


-fluoro ethers, and handling hazardous fluorinating agents.

Introduction: The Strategic Value of Fluorinated Oxolanes

In drug discovery, the oxolane ring is a privileged scaffold, often serving as a linker or core pharmacophore (e.g., in nucleoside analogs, polyether antibiotics). Substituting hydrogen or hydroxyl groups with fluorine can profoundly alter the physicochemical profile of the molecule:

  • Bioisosterism: Fluorine mimics the steric demand of a hydroxyl group while abolishing hydrogen bond donation.

  • Conformational Locking: The gauche effect of the C–F bond can lock the oxolane ring into specific puckered conformations (e.g., C3-endo vs. C3-exo), optimizing receptor binding.

  • Metabolic Stability: Fluorination at metabolic "soft spots" (typically C2 or C3) blocks oxidative metabolism by Cytochrome P450 enzymes.

Strategic Selection Guide

The choice of method depends on the stage of synthesis and the desired position of the fluorine atom.

FluorinationStrategy Start Target: Fluorinated Oxolane Position Target Position? Start->Position Alpha Alpha (C2/C5) Position->Alpha BetaGamma Beta/Gamma (C3/C4) Position->BetaGamma Unstable WARNING: Hydrolytically Unstable (Glycosyl Fluoride equivalent) Alpha->Unstable Precursor Precursor Available? BetaGamma->Precursor OH_Group Hydroxyl Group Present Precursor->OH_Group Yes (Early Stage) CH_Bond Unfunctionalized C-H Precursor->CH_Bond No (Late Stage) Method1 Protocol 1: Nucleophilic Deoxofluorination (Stereoinversion) OH_Group->Method1 Method2 Protocol 2: Photocatalytic C-H Fluorination (Radical HAT) CH_Bond->Method2

Figure 1: Decision tree for selecting the appropriate fluorination strategy. Note that


-fluorinated oxolanes are generally unstable hemiacetal fluoride equivalents and are rarely isolated as final drugs.

Protocol 1: Nucleophilic Deoxofluorination

Target: Synthesis of 3-fluorotetrahydrofuran derivatives from 3-hydroxytetrahydrofuran. Mechanism:


 substitution with inversion of configuration.
The Challenge: Elimination vs. Substitution

The primary failure mode in fluorinating oxolan-3-ols is the elimination of the activated intermediate to form dihydrofuran (enol ether), which is volatile and unstable.

  • Reagent Choice: While DAST (Diethylaminosulfur trifluoride) is the historical standard, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended for this protocol due to its superior thermal stability and reduced tendency to cause explosive decomposition.

  • Stereochemistry: This reaction proceeds with inversion . To obtain trans-3-fluoro-4-substituted oxolanes, one must start with the cis-alcohol.

Reagent Comparison Table
ReagentPhysical StateThermal StabilityReactivityMain Side Reaction
DAST LiquidLow (Explosive >90°C)HighElimination
Deoxo-Fluor LiquidModerate (Stable <100°C)HighElimination
XtalFluor-E SolidHighModerate (Needs promoter)Reduced Elimination
Fluolead SolidHighHighModerate Elimination
Experimental Procedure

Materials:

  • Substrate: (S)-3-Hydroxytetrahydrofuran (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO3

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvation: Dissolve (S)-3-hydroxytetrahydrofuran (10 mmol) in anhydrous DCM (40 mL, 0.25 M). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Note: Low temperature is critical. Adding the reagent at 0°C or RT significantly increases the rate of elimination to dihydrofuran.

  • Addition: Add Deoxo-Fluor (12 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

    • Monitoring: Monitor by TLC or GC-MS. The intermediate activated species is not visible; look for the disappearance of starting material.

  • Quenching (CRITICAL SAFETY STEP): Cool the mixture back to 0 °C. Quench by slowly adding saturated aqueous NaHCO3.

    • Warning: Rapid gas evolution (

      
       and HF neutralization) will occur. Vigorous stirring is required to neutralize the HF produced.
      
  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate carefully (product may be volatile).
    
  • Purification: Purify via flash column chromatography (Pentane/Ether gradient).

Expected Yield: 60-80% of (R)-3-fluorotetrahydrofuran.

Protocol 2: Photocatalytic Late-Stage C–H Fluorination

Target: Direct fluorination of unactivated C–H bonds in complex oxolane scaffolds. Mechanism: Hydrogen Atom Transfer (HAT) followed by Radical Fluorination.

The Challenge: Site Selectivity

Direct fluorination of ethers usually occurs at the


-position (adjacent to oxygen) due to the stabilizing effect of the oxygen lone pair on the radical. However, 

-fluoro ethers are hydrolytically unstable. This protocol utilizes Decatungstate photocatalysis to target unactivated C–H bonds (positions 3 or 4) via partial steric control and polarity matching, or generates stable

-fluorides that are immediately trapped or used as intermediates.

Note: For stable isolated products, this method is best applied to oxolanes with electron-withdrawing groups that destabilize the


-radical, pushing fluorination to the 

-position, or to generate 3-fluoro derivatives directly.
Experimental Procedure

Materials:

  • Substrate: Substituted Oxolane (1.0 equiv)

  • Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (1.5 equiv)

  • Photocatalyst: Tetrabutylammonium Decatungstate (TBADT) (2-5 mol%)

  • Solvent: Acetonitrile/Water (9:1)

  • Light Source: 365 nm UV LED (e.g., Kessil lamp)

Step-by-Step Protocol:

  • Preparation: In a borosilicate glass vial (or quartz if using <300 nm, but 365 nm passes through borosilicate), combine the oxolane substrate (0.5 mmol), NFSI (0.75 mmol), and TBADT (0.01 mmol).

  • Solvent System: Add Acetonitrile (2.5 mL).

    • Expert Note: Degassing is essential. Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen quenches the excited state of the decatungstate (

      
      ).
      
  • Irradiation: Place the vial 2-3 cm from the 365 nm LED light source. Stir vigorously. Use a fan to keep the reaction at room temperature (prevent thermal background reactions).

  • Reaction Time: Irradiate for 12–24 hours. The solution typically turns blue (reduced tungstate species) and then fades back to yellow as the cycle completes.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with ferrous sulfate (to remove N-F reagents) and brine.

  • Purification: Flash chromatography.

Mechanism Visualization

The following diagram illustrates the Decatungstate (TBADT) catalytic cycle for C-H fluorination.

DecatungstateCycle DT_Ground TBADT (Ground State) DT_Excited TBADT* (Excited State) DT_Ground->DT_Excited hν (365 nm) Radical Alkyl Radical (R•) DT_Excited->Radical HAT from Substrate DT_Reduced H-TBADT (Reduced) DT_Excited->DT_Reduced Substrate Oxolane (R-H) Substrate->Radical H• abstraction Product Fluorinated Oxolane (R-F) Radical->Product F• transfer DT_Reduced->DT_Ground Oxidation (Regeneration) NFSI NFSI (F-Source) NFSI->Product

Figure 2: Photocatalytic cycle for C-H fluorination using TBADT. The excited photocatalyst abstracts a hydrogen atom, creating a carbon-centered radical that abstracts fluorine from NFSI.

Safety and Handling

  • HF Generation: Deoxofluorination reagents release HF upon hydrolysis. Always work in a fume hood. Calcium gluconate gel must be available for treating skin exposure.

  • Pressure: DAST reactions can generate pressure if allowed to warm too quickly. Do not seal reaction vessels tightly without pressure relief mechanisms during scale-up.

  • Peroxides: THF forms explosive peroxides. Test all THF solvents with starch-iodide paper before use, especially in radical reactions (Protocol 2) where peroxides can initiate competing chains.

References

  • Nucleophilic Fluorination Mechanism & Reagents: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls. Journal of Organic Chemistry.

  • Decatungstate Photocatalysis: Tlahuext-Aca, A., & Hopkinson, M. N. (2018). Decatungstate-Photocatalyzed C(sp3)–H Fluorination.[2][3] Chemistry - A European Journal.

  • Selectfluor Radical Chemistry: Bloom, S., Pitts, C. R., Woltornist, R., Griswold, A., Holl, M. G., & Lectka, T. (2013). Iron(II)-catalyzed benzylic fluorination. Tetrahedron. (Context for Selectfluor radical usage).

  • Stability of Alpha-Fluoro Ethers: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Method

(3-Fluorooxolan-3-yl)methanamine hydrochloride in fragment-based drug discovery

Application Note: (3-Fluorooxolan-3-yl)methanamine Hydrochloride in Fragment-Based Drug Discovery (FBDD) Executive Summary: The "3D" Fluorine Advantage (3-Fluorooxolan-3-yl)methanamine hydrochloride represents a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Fluorooxolan-3-yl)methanamine Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "3D" Fluorine Advantage

(3-Fluorooxolan-3-yl)methanamine hydrochloride represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD) .[1] Unlike traditional "flat" aromatic fragments, this compound offers a saturated,


-rich architecture (High Fsp³) with a built-in NMR spy atom (

)
.[1]

The presence of the fluorine atom at the C3 position of the oxolane (tetrahydrofuran) ring creates a quaternary center, forcing the ring into a specific puckered conformation.[2] This "conformational bias" reduces the entropic penalty upon protein binding.[2][1] Furthermore, the


 nucleus serves as a highly sensitive, background-free probe for Ligand-Observed NMR screening , allowing for the detection of weak millimolar interactions that other biophysical methods (SPR, MST) might miss.

Physicochemical Profile & Fragment Metrics

This fragment is designed to adhere strictly to the "Rule of Three" while offering superior solubility and vectoral growth potential.

PropertyValue (Approx.)Significance in FBDD
Molecular Weight ~119.14 Da (Free base)Ultra-low MW allows for significant "growth" during optimization.[2][1]
LogP (Calc) -0.8 to -0.5High hydrophilicity ensures solubility in assay buffers (PBS/DMSO).[1]
Fsp³ Fraction 0.80 (4/5 carbons are

)
High 3D character correlates with higher clinical success rates.[2][1]
H-Bond Donors 2 (Amine)Primary interaction points (H-bonds with backbone carbonyls).[1]
H-Bond Acceptors 2 (Ether O, F)The ether oxygen is a classic H-bond acceptor; F can modulate pKa.[1]
Solubility >100 mM (Water)Critical for NMR screening which often requires 0.5–1.0 mM concentrations.[2][1]

Application I: NMR Ligand-Observed Screening

The primary application of this fragment is in NMR-based screening cocktails .[2][1] The


 signal is a "beacon" that reports binding events without interference from the protein or buffer signals.[1]
Mechanism of Action: Relaxation Filter

Small molecules (fragments) tumble rapidly in solution (long


 relaxation time, sharp peaks).[2][1] When a fragment binds—even transiently—to a large protein, it adopts the tumbling rate of the protein (short 

, broad peaks).[2] By applying a CPMG (Carr-Purcell-Meiboom-Gill) spin-lock filter, the signals of bound fragments are selectively attenuated compared to non-binders.[1]
Protocol: CPMG Relaxation Screening

Materials:

  • Fragment Stock: 100 mM (3-Fluorooxolan-3-yl)methanamine HCl in

    
    -DMSO.
    
  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
     (lock signal).
    
  • Protein Target: Purified protein (>95% purity), conc. 10–20

    
    .
    
  • Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (50

    
    ) for chemical shift referencing.[1]
    

Step-by-Step Workflow:

  • Cocktail Preparation:

    • Combine 5–10 fluorine-containing fragments into a single mix. Ensure distinct chemical shifts (check

      
       beforehand; typically -150 to -220 ppm for aliphatic F).[1]
      
    • Dilute to a final fragment concentration of 50

      
        each in the assay buffer.
      
    • Note: Keep DMSO concentration < 2% to avoid protein denaturation.[2][1]

  • Reference Spectrum (

    
    ): 
    
    • Load the cocktail (without protein) into a 3 mm or 5 mm NMR tube.[2][1]

    • Acquire a 1D

      
       spectrum with a CPMG filter.[2][1]
      
    • Parameters:

      • Pulse sequence: cpmg1d (Bruker) or equivalent.[2][1]

      • Relaxation delay (

        
        ): 2.0 s.
        
      • Echo time (

        
        ): 1 ms.
        
      • Total spin-lock time (

        
        ): 200 ms .
        
      • Scans: 64–128.[2][1]

    • Result: Sharp, distinct peaks for all fragments.[2][1]

  • Screening Spectrum (

    
    ): 
    
    • Add the target protein (final conc. 10–20

      
      ) to the cocktail.[1]
      
    • Acquire the spectrum using identical parameters as the reference.[2][1]

  • Data Analysis:

    • Overlay the Reference and Screening spectra.[2][1]

    • Hit Criteria: A reduction in peak intensity (line broadening) of >30–40% indicates binding.[2][1]

    • Calculate the attenuation ratio:

      
      .[1]
      

Application II: Hit-to-Lead Chemistry (The "Grow" Strategy)

Once (3-Fluorooxolan-3-yl)methanamine is identified as a hit, the primary amine serves as the "growth vector."[1] The surrounding pocket is explored by coupling diverse carboxylic acids (Amide Coupling) or sulfonyl chlorides.[2][1]

Protocol: Microscale Parallel Amide Coupling

Designed for rapid analog generation (20–50 mg scale) to establish SAR (Structure-Activity Relationship).[1]

Reagents:

  • Fragment: (3-Fluorooxolan-3-yl)methanamine HCl.[2][1]

  • Partners: Diverse carboxylic acids (

    
    ).[2][1]
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2][1]

  • Solvent: DMF (Anhydrous).[2][1]

Procedure:

  • Activation:

    • In a 4 mL vial, dissolve the Carboxylic Acid (1.0 eq, 0.1 mmol) in DMF (0.5 mL).

    • Add DIPEA (3.0 eq).[2][1]

    • Add HATU (1.1 eq).[2][1] Stir for 5 minutes at Room Temperature (RT) to form the active ester.[2][1]

  • Coupling:

    • Add (3-Fluorooxolan-3-yl)methanamine HCl (1.1 eq) directly to the vial.[1]

    • Critical Step: The extra equivalent of DIPEA ensures the HCl salt is neutralized, releasing the free amine.[2]

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

      
       of product).[2][1]
      
  • Workup (High Throughput):

    • Dilute reaction with EtOAc (3 mL).[2][1]

    • Wash with sat.[2][1]

      
       (2 x 1 mL) to remove unreacted acid and HATU byproducts.[2][1]
      
    • Wash with Brine (1 mL).[2][1]

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Validation:

    • Rescreen the new analogs using the same

      
       NMR protocol (if the F atom is retained) or SPR to verify improved affinity (
      
      
      
      ).

Visual Workflows

Diagram 1: The NMR Screening Logic

This diagram illustrates how the T2 relaxation filter differentiates binders from non-binders.

FBDD_Screening cluster_NMR 19F NMR Experiment (CPMG Filter) Library Fluorine Fragment Library Cocktail Cocktail Prep (5-10 cmpds) Library->Cocktail RefSpec Reference Spectrum (No Protein) Sharp Peaks Cocktail->RefSpec Acquire T2 ScreenSpec Screening Spectrum (+ Protein) Broad/Reduced Peaks Cocktail->ScreenSpec + Target Protein Analysis Data Analysis (Intensity Ratio) RefSpec->Analysis ScreenSpec->Analysis Hit Valid Hit (>40% Signal Loss) Analysis->Hit Identify Binder

Caption: Workflow for identifying binders using Ligand-Observed 19F NMR. Binders show signal attenuation due to rapid T2 relaxation.

Diagram 2: Chemical Elaboration Strategy

This diagram shows how to utilize the amine handle to grow the fragment into a lead.

Hit_Optimization cluster_Vectors Growth Vectors (Amine Reactivity) Fragment (3-Fluorooxolan-3-yl)methanamine (The Anchor) Amide Amide Coupling (+ R-COOH) Fragment->Amide HATU/DIPEA Sulfon Sulfonylation (+ R-SO2Cl) Fragment->Sulfon Pyridine/DCM RedAm Reductive Amination (+ R-CHO) Fragment->RedAm NaBH(OAc)3 Lead Lead Compound (Improved Affinity/Selectivity) Amide->Lead Sulfon->Lead RedAm->Lead

Caption: Hit-to-Lead optimization strategies utilizing the primary amine handle for rapid analog generation.

References

  • Norton, R. S., et al. (2016).[2][1] "Applications of

    
    -NMR in Fragment-Based Drug Discovery." Molecules, 21(7), 860.[2] 
    
  • O'Hagan, D. (2008).[2][1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[2][1]

  • Dalvit, C., et al. (2003).[2][1] "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453.[2][1]

  • Erlanson, D. A., et al. (2016).[2][1] "Twenty years on: the impact of fragment-based drug discovery."[2][1][3] Nature Reviews Drug Discovery, 15, 605–619.[2]

  • Enamine Ltd. "Fluorine-containing Fragments for FBDD."[2][1][3] Enamine Building Blocks Collection.

Sources

Application

Synthetic Routes to Functionalized Fluorooxolane Amines: An Application Guide for Medicinal Chemists

Introduction: The Rising Prominence of Fluorooxolane Amines in Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorooxolane Amines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] The oxolane (tetrahydrofuran) ring system, a privileged scaffold in numerous natural products and pharmaceuticals, provides an ideal three-dimensional framework for exploring chemical space. The convergence of these two motifs in the form of functionalized fluorooxolane amines presents a unique opportunity to fine-tune molecular properties such as basicity, lipophilicity, metabolic stability, and conformational preference.[3] This application note provides a comprehensive overview of robust synthetic strategies to access these valuable building blocks, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Strategic Approaches to Fluorooxolane Amine Synthesis

The synthesis of functionalized fluorooxolane amines can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of route will often depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

  • Nucleophilic Fluorination of Hydroxylated Oxolane Precursors: This classical approach involves the displacement of a hydroxyl group with a fluoride ion. The success of this strategy hinges on the effective activation of the alcohol and the choice of a suitable fluoride source.

  • Electrophilic Fluorination of Unsaturated Oxolane Precursors: The reaction of an electron-rich alkene, such as a dihydrofuran, with an electrophilic fluorine source provides a direct method for introducing fluorine. Subsequent functionalization can then install the desired amine group.

  • Intramolecular Cyclization of Fluorinated Acyclic Precursors: Ring-closing strategies, such as the fluorocyclization of homoallylic amines or alcohols, offer excellent control over stereochemistry and can be a powerful tool for accessing complex fluorooxolane architectures.

The following sections will delve into the practical implementation of these strategies, providing detailed protocols and expert commentary on the critical parameters for success.

Part 1: Synthesis via Nucleophilic Fluorination

This strategy is particularly useful when a hydroxylated oxolane amine is readily available or can be synthesized in a straightforward manner. The key transformation is the deoxofluorination of a secondary alcohol.

Key Transformation: Deoxofluorination of a Hydroxy Oxolane Amine

The conversion of a hydroxyl group to a fluorine atom is a challenging transformation that requires careful selection of reagents to avoid side reactions such as elimination. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this purpose.[4]

Reaction Scheme:

G cluster_0 Deoxofluorination of a Hydroxylated Oxolane Amine start Protected Hydroxy Oxolane Amine product Protected Fluorooxolane Amine start->product CH2Cl2, -78 °C to rt reagent DAST or Deoxo-Fluor® final_product Functionalized Fluorooxolane Amine product->final_product Standard Conditions deprotection Deprotection G cluster_1 Electrophilic Fluorination of a Dihydrofuran start 2,5-Dihydrofuran Derivative intermediate1 Fluorinated Intermediate start->intermediate1 Acetonitrile, rt reagent Selectfluor® product Functionalized Fluorooxolane Amine intermediate1->product e.g., Azide reduction, reductive amination functionalization Amination G cluster_2 Intramolecular Fluorocyclization start Protected Homoallylic Amine product Functionalized Fluorooxolane Amine start->product Solvent, rt reagent Selectfluor® or NFSI

Sources

Method

Technical Guide: (3-Fluorooxolan-3-yl)methanamine Hydrochloride for Radiolabeling Applications

Part 1: Executive Summary & Chemical Profile (3-Fluorooxolan-3-yl)methanamine hydrochloride is a specialized fluorinated heterocyclic building block. In the context of Positron Emission Tomography (PET), this compound se...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

(3-Fluorooxolan-3-yl)methanamine hydrochloride is a specialized fluorinated heterocyclic building block. In the context of Positron Emission Tomography (PET), this compound serves two critical roles:

  • Reference Standard (Cold Standard): It is the non-radioactive (

    
    ) isotopologue used to validate the identity and purity of the 
    
    
    
    -radiolabeled tracer via HPLC co-injection.
  • Prosthetic Group Scaffold: The oxolane (tetrahydrofuran) ring acts as a metabolically stable bioisostere for proline or cyclic amines. The primary amine functionality allows for rapid conjugation to biomolecules (peptides, antibodies, aptamers), introducing a radiolabel with favorable pharmacokinetic properties (reduced lipophilicity compared to aromatic prosthetic groups).

Chemical Profile
PropertySpecification
IUPAC Name (3-Fluorooxolan-3-yl)methanamine hydrochloride
Structure Tetrahydrofuran ring with geminal Fluorine and Methylamine at C3
Molecular Formula

Molecular Weight 155.60 g/mol
Solubility Water, Methanol, DMSO
Key Feature Quaternary Carbon (C3): Contains both F and

.[1][2][3][4][5][6][7][8][9][10][11][12] This steric crowding necessitates specialized radiolabeling strategies.

Part 2: Radiochemistry Strategy (The "Hot" Synthesis)

Expert Insight: Direct nucleophilic substitution (


) to introduce 

at the 3-position of this oxolane is mechanistically prohibited due to the quaternary nature of the carbon center. Standard leaving groups (tosylate/mesylate) will fail due to steric hindrance and competing elimination.

The Solution: The Spiro-cyclic Sulfate Strategy . To synthesize the


-labeled analog, we utilize a spiro-cyclic sulfate precursor. The ring strain of the cyclic sulfate facilitates nucleophilic attack by 

even at the neopentyl-like quaternary center, followed by acidic hydrolysis to yield the desired amine.
Precursor Design[12][13]
  • Precursor: 3-oxa-7-thia-1-azaspiro[bicyclo[3.3.0]octane] 7,7-dioxide derivative (protected amine).

  • Mechanism: Regioselective ring opening of the cyclic sulfate by

    
    .
    
Step-by-Step Radiosynthesis Protocol

Materials:

  • Cyclotron: Source of

    
     (aqueous).[4][13]
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 /

    
    .
    
  • Precursor:

    
    -Boc-protected spiro-cyclic sulfate of 3-(hydroxymethyl)oxolan-3-ol.
    
  • Module: Automated synthesis module (e.g., GE TRACERlab or Synthera).

Protocol:

  • Trapping & Elution:

    • Trap

      
       on a QMA carbonate cartridge.
      
    • Elute with

      
       of 
      
      
      
      solution in
      
      
      .
  • Drying:

    • Azeotropic drying at

      
       under He flow and vacuum (
      
      
      
      ) to remove water. Critical: Moisture inhibits the nucleophilic activity of fluoride.
  • Radiofluorination:

    • Dissolve

      
       of Spiro-cyclic Sulfate Precursor  in 
      
      
      
      anhydrous acetonitrile.
    • Add to the dried

      
      .
      
    • Heat at

      
       for 10 minutes.
      
    • Mechanism:[14]

      
       attacks the least hindered carbon of the sulfate ring (or the specific carbon dictated by the spiro geometry), opening the ring to form the intermediate 
      
      
      
      .
  • Hydrolysis & Deprotection:

    • Add

      
       (
      
      
      
      ) to the reactor.
    • Heat at

      
       for 5 minutes.
      
    • Action: This step cleaves the sulfate ester group and removes the Boc-protecting group on the amine simultaneously.

  • Neutralization & Purification:

    • Cool to

      
      . Neutralize with 
      
      
      
      or buffer.
    • Pass through a pre-conditioned C18 Sep-Pak cartridge to remove bulk impurities.

    • Purify via semi-prep HPLC (see QC section).

Part 3: Bioconjugation Application Note

Once the


-(3-fluorooxolan-3-yl)methanamine  is synthesized (or if using the cold HCl salt for optimization), it serves as a powerful prosthetic group for labeling peptides containing carboxylic acids.

Why use this scaffold? Unlike the standard prosthetic group N-succinimidyl-4-[


]fluorobenzoate ([

]SFB)
, which adds a lipophilic aromatic ring that can increase liver uptake (hepatobiliary excretion), the (3-fluorooxolan-3-yl)methanamine moiety is aliphatic and hydrophilic. This often results in improved renal clearance and higher tumor-to-background ratios.
Conjugation Protocol (Amide Coupling)

Reagents:

  • Ligand: Peptide with free C-terminus or Glutamate/Aspartate side chain (e.g., RGD, PSMA ligand).

  • Coupling Agents: HATU and DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMSO or DMF.

Workflow:

  • Activation:

    • In a micro-vial, dissolve the Peptide (

      
      ) and HATU (
      
      
      
      ) in
      
      
      DMSO.
    • Add DIPEA (

      
      ). Vortex for 2 minutes.
      
  • Conjugation:

    • Add the neutralized solution of

      
      -(3-fluorooxolan-3-yl)methanamine  (prepared in Part 2).
      
    • Incubate at

      
       for 15 minutes.
      
  • Purification:

    • Dilute with water and purify via C18 HPLC.

Part 4: Quality Control & Validation

The (3-Fluorooxolan-3-yl)methanamine hydrochloride provided in the kit is the Reference Standard . It is essential for confirming the identity of the radiotracer.

HPLC Method (Coinjection)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     TFA in Water.
    
  • Mobile Phase B:

    
     TFA in Acetonitrile.
    
  • Gradient: 0-100% B over 20 min.

  • Detectors:

    • UV: 220 nm (detects the amide bond/peptide backbone of the cold standard).

    • Gamma/Radio: Detects the

      
       signal.[4][5][7][8][12][13][15]
      

Validation Criteria: The retention time (


) of the radioactive peak (Hot) must match the retention time of the UV peak (Cold Standard) within 

minutes (accounting for detector offset).

Part 5: Visualization (Workflow Diagrams)

Diagram 1: Radiosynthesis via Spiro-Cyclic Sulfate

This diagram illustrates the logic flow from the cyclotron target to the final labeled amine.

Radiosynthesis F18 [18F]Fluoride (Cyclotron) QMA QMA Trapping & Elution F18->QMA Dry Azeotropic Drying (K2.2.2/K2CO3) QMA->Dry Rxn Nucleophilic Substitution (110°C, 10 min) Dry->Rxn Activated [18F]F- Spiro Precursor: Spiro-cyclic Sulfate Spiro->Rxn Hydro Acid Hydrolysis (Sulfate/Boc removal) Rxn->Hydro Intermediate Final 18F-(3-Fluorooxolan-3-yl) methanamine Hydro->Final Deprotection

Caption: Workflow for the radiosynthesis of the 18F-labeled amine using a spiro-cyclic sulfate precursor strategy to overcome steric hindrance at the quaternary center.

Diagram 2: Bioconjugation Logic

This diagram details how the amine is used to label a biomolecule.

Conjugation Peptide Biomolecule-COOH (Peptide/Protein) Activator Activation (HATU/DIPEA) Peptide->Activator Coupling Amide Coupling (40°C, 15 min) Activator->Coupling Activated Ester Tracer 18F-(3-Fluorooxolan-3-yl) methanamine Tracer->Coupling Nucleophilic Attack Purify HPLC Purification & QC Coupling->Purify Product Final Radiotracer (18F-Labeled Peptide) Purify->Product

Caption: Bioconjugation workflow utilizing the amine handle of the fluorinated oxolane to label a carboxyl-containing biomolecule.

References

  • Cole, E. L., et al. (2014). "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 14(7), 875-900.

    • Relevance: mechanistic grounding for -fluorin
  • Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews, 116(2), 719–766.

    • Relevance: Overview of heterocycle labeling str
  • Wängler, C., et al. (2010). "Antibody-based imaging: the utility of 18F-labeled prosthetic groups." Quarterly Journal of Nuclear Medicine and Molecular Imaging.

    • Relevance: Validates the use of amine-functionalized prosthetic groups for bioconjug
  • PubChem Compound Summary. (2024). "(3-Fluorooxolan-3-yl)methanamine".[9] National Center for Biotechnology Information. [1]

    • Relevance: Chemical structure and physical property verification.[3][9][16][17]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3-Fluorooxolan-3-yl)methanamine hydrochloride. As a valued intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3-Fluorooxolan-3-yl)methanamine hydrochloride. As a valued intermediate in medicinal chemistry, achieving high purity of this compound is critical for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Purification Challenges

Researchers may encounter several obstacles during the purification of (3-Fluorooxolan-3-yl)methanamine hydrochloride. This section addresses these common issues with a systematic, cause-and-effect approach to troubleshooting.

Issue 1: Oiling Out During Recrystallization

Q1: My (3-Fluorooxolan-3-yl)methanamine hydrochloride is forming an oil instead of crystals upon cooling. What is causing this and how can I resolve it?

A1: "Oiling out," the separation of a liquid phase instead of solid crystals, is a common recrystallization problem often caused by a few key factors:

  • High Impurity Load: The presence of significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the polarity match may be suboptimal.

  • Cooling Rate: Cooling the solution too rapidly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.

Troubleshooting Workflow:

Figure 1: Troubleshooting Oiling Out.

Detailed Remediation Strategies:

  • Re-evaluate Solvent System: For amine hydrochlorides, alcoholic solvents are often a good starting point. If a single solvent like isopropanol or ethanol leads to oiling, a mixed-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (e.g., hot isopropanol) and then slowly add a "poor" solvent (e.g., diethyl ether or heptane) until turbidity is observed. Reheat to clarify and then cool slowly.

  • Control Cooling Rate: A slow, stepwise cooling process is crucial. Allow the heated solution to cool to room temperature on the benchtop before transferring it to an ice bath. This provides sufficient time for crystal nucleation and growth.

  • Induce Crystallization: If the solution remains clear upon cooling, it may be supersaturated. Induce crystallization by:

    • Seeding: Add a small crystal of pure (3-Fluorooxolan-3-yl)methanamine hydrochloride to the solution.

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

  • Reduce Impurity Load: If the crude material is suspected to be highly impure, consider a preliminary purification step. Flash column chromatography on silica gel, using a gradient of methanol in dichloromethane, can be effective for removing polar impurities.

Issue 2: Poor Recovery of Crystalline Product

Q2: I have successfully obtained crystals, but my yield is very low. What are the likely causes and how can I improve my recovery?

A2: Low recovery is a frequent challenge in recrystallization and can often be attributed to the following:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, product will be lost.

  • Incomplete Crystallization: Insufficient cooling or cooling time can leave a substantial amount of the product dissolved.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.

Strategies for Yield Optimization:

Potential Cause Recommended Action Scientific Rationale
Excessive Solvent Evaporate a portion of the solvent and re-cool the solution.Concentrating the solution increases the likelihood of reaching the saturation point upon cooling, promoting crystallization.
Premature Crystallization Use a pre-heated funnel and filter flask during hot filtration. Keep the solution at or near its boiling point.Maintaining a high temperature prevents the solution from cooling and depositing crystals prematurely.
Incomplete Crystallization Ensure the solution is cooled to 0-5 °C and allowed to stand for an adequate period (e.g., 1-2 hours).The solubility of the compound decreases significantly at lower temperatures, maximizing the amount of product that crystallizes out of solution.
Inappropriate Washing Solvent Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is sparingly soluble.Minimizes the dissolution of the purified crystals while still effectively removing residual impurities from the mother liquor.
Issue 3: Persistent Colored Impurities

Q3: My final product has a persistent yellow or brown hue. How can I remove these colored impurities?

A3: Colored impurities are often highly conjugated organic molecules. While present in small quantities, they can be difficult to remove by simple recrystallization.

Decolorization Protocol:

  • Dissolve the Crude Product: Dissolve the (3-Fluorooxolan-3-yl)methanamine hydrochloride in the minimum amount of hot recrystallization solvent.

  • Cool Slightly: Allow the solution to cool slightly below its boiling point to prevent violent frothing in the next step.

  • Add Activated Carbon: Add a small amount of activated carbon (charcoal) to the solution (typically 1-2% by weight of the solute).

  • Reheat and Stir: Gently reheat the solution to boiling and stir for 5-10 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. It is crucial to use a fluted filter paper and a pre-heated funnel to prevent premature crystallization.

  • Crystallize and Isolate: Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.

II. Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent system for the recrystallization of (3-Fluorooxolan-3-yl)methanamine hydrochloride?

A4: Based on the general solubility of amine hydrochlorides, isopropanol is an excellent starting point for recrystallization. It is a polar protic solvent that typically provides good solubility at elevated temperatures and lower solubility at room temperature or below. For finer control, a mixed solvent system of isopropanol/diethyl ether or ethanol/diethyl ether can be employed. The ether acts as an anti-solvent to induce crystallization.

Q5: What are the likely impurities I might encounter, and how do they impact the purification strategy?

A5: The impurities will largely depend on the synthetic route employed. A common route to similar 3-substituted oxolanes involves the reaction of an appropriate precursor with a nucleophile. Potential impurities could include:

  • Unreacted Starting Materials: These can often be removed by recrystallization due to differences in solubility.

  • Byproducts from Side Reactions: The formation of isomers or over-alkylated products is possible. Chromatographic methods may be necessary if these are structurally very similar to the desired product.

  • Residual Solvents: Solvents from the reaction or workup can be trapped in the crystal lattice. Drying the final product under high vacuum is essential.

Q6: What analytical techniques are recommended to assess the purity of the final product?

A6: A combination of techniques should be used to confirm the purity and identity of (3-Fluorooxolan-3-yl)methanamine hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment and the absence of organic impurities.

    • ¹³C NMR: To verify the carbon skeleton.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, providing a clear signal for the fluorine atom and helping to identify any fluorine-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of a modifying agent like trifluoroacetic acid (TFA) is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q7: Are there any specific stability concerns with the 3-fluorooxolane ring during purification?

A7: The α-fluoro ether moiety in the oxolane ring is generally stable under standard purification conditions such as recrystallization from neutral or mildly acidic alcoholic solvents. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided as it could potentially lead to ring-opening or elimination reactions. The presence of the fluorine atom lends significant stability to the ether linkage.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Place the crude (3-Fluorooxolan-3-yl)methanamine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and heat the mixture to boiling with stirring.

  • Continue to add isopropanol dropwise until the solid just dissolves.

  • If the solution is colored, proceed with the decolorization protocol (see Issue 3).

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

IV. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude (3-Fluorooxolan-3-yl)methanamine HCl Dissolution Dissolve in minimum hot isopropanol Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling to RT, then 0-5 °C Dissolution->Cooling if no insoluble impurities Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold isopropanol Vacuum_Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Analysis Purity Analysis (NMR, HPLC, MS) Pure_Product->Analysis

Figure 2: General Recrystallization Workflow.

V. References

  • Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]

  • ACS Publications. α-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135564925, 1-(3-fluorooxolan-3-yl)-N-methylmethanamine. Available at: [Link]

  • Google Patents. Synthesis method for 3-methoxypropiophenone. Available at:

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

Optimization

Technical Support Center: (3-Fluorooxolan-3-yl)methanamine Hydrochloride Synthesis

Case ID: OPT-YIELD-1354950 Subject: Yield Optimization & Troubleshooting for Gem-Fluoroamine Synthesis Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Tar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-1354950 Subject: Yield Optimization & Troubleshooting for Gem-Fluoroamine Synthesis Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: (3-Fluorooxolan-3-yl)methanamine hydrochloride CAS: 1354950-58-1 (Free base analogs: 165253-31-6) Core Challenge: Construction of the quaternary C-3 center containing both a fluorine atom and an aminomethyl group on the tetrahydrofuran ring.

This guide addresses the three primary bottlenecks in the synthesis of this scaffold:

  • Regioselectivity: Ensuring fluorine attaches at C3 without ring opening.

  • Elimination: Preventing HF elimination to form the vinyl fluoride byproduct.

  • Defluorination: Preserving the C-F bond during the reduction of the nitrile/amide precursor.

The "Golden Path" Protocol

Based on standard industrial methodologies for gem-functionalized tetrahydrofurans.

The most robust route utilizes the Cyanohydrin-Fluorination-Reduction sequence. This pathway offers the highest atom economy compared to the Reformatsky ester route.

Workflow Visualization

SynthesisPath Start 3-Oxotetrahydrofuran Step1 Step 1: Cyanohydrin Formation Start->Step1 TMSCN, ZnI2 Inter1 3-Hydroxy-3-cyano- tetrahydrofuran Step1->Inter1 Step2 Step 2: Deoxofluorination (DAST/Deoxo-Fluor) Inter1->Step2 -78°C to RT Inter2 3-Fluoro-3-cyano- tetrahydrofuran Step2->Inter2 Critical Step Step3 Step 3: Reduction (BH3·DMS) Inter2->Step3 THF, Reflux End (3-Fluorooxolan-3-yl) methanamine HCl Step3->End HCl/Dioxane

Figure 1: The primary synthetic pathway emphasizing the critical fluorination intermediate.

Troubleshooting Modules

Module A: The Fluorination Bottleneck (Step 2)

Issue: Low yield due to formation of the elimination product (3-cyano-4,5-dihydrofuran) or black tar.

Technical Insight: The reaction of a tertiary alcohol (cyanohydrin) with DAST (Diethylaminosulfur trifluoride) is prone to E1 or E2 elimination because the carbocation intermediate is stabilized by the ring oxygen but destabilized by the electron-withdrawing nitrile.

Diagnostic Guide:

ObservationRoot CauseCorrective Action
Vinyl Fluoride Impurity Reaction temperature too high during addition.Cool reaction to -78°C strictly during DAST addition. Warm to RT very slowly over 4 hours.
Black Tar / Charring Exotherm uncontrolled; moisture presence.Ensure solvent (DCM) is <50 ppm H2O. Use Deoxo-Fluor (more thermally stable) instead of DAST.
Incomplete Conversion Steric hindrance at C3.Increase reagent stoichiometry to 1.5 eq . Add a catalyst like SbCl3 (0.1 eq) to activate the fluoride.

Optimized Protocol (Step 2):

  • Dissolve 3-hydroxy-3-cyanotetrahydrofuran in anhydrous DCM (0.2 M).

  • Add Pyridine (2.0 eq) . Note: Pyridine buffers HF generated in situ, preventing acid-catalyzed degradation.

  • Cool to -78°C.

  • Add DAST (1.2 eq) dropwise.

  • Stir at -78°C for 1h, then allow to warm to 0°C. Do not heat.

Module B: The Reduction Challenge (Step 3)

Issue: Loss of the fluorine atom (defluorination) or incomplete reduction of the nitrile to the amine.

Technical Insight: Alpha-fluoro nitriles are labile. Strong reducing agents like LiAlH4 (LAH) can attack the fluorine atom or cause elimination of HF, leading to the non-fluorinated amine or ring-opened byproducts.

Decision Matrix: Choosing the Reductant

ReductionLogic Start Select Reducing Agent Q1 Is scale > 100g? Start->Q1 PathA Use Borane-Dimethyl Sulfide (BH3·DMS) Q1->PathA No (Lab Scale) PathB Use Hydrogenation (Raney Ni / NH3) Q1->PathB Yes (Pilot Scale) RiskA Risk: Complex Quench Advantage: Preserves C-F PathA->RiskA RiskB Risk: Defluorination Advantage: Clean Workup PathB->RiskB

Figure 2: Logic tree for selecting the reduction method based on scale and risk tolerance.

Recommended Protocol (Borane Route):

  • Use BH3·DMS (2.5 eq) in THF.

  • Reflux gently (65°C) for 2–3 hours.

  • Critical Quench: Cool to 0°C. Add MeOH dropwise until gas evolution ceases.

  • Add concentrated HCl and reflux for 1 hour to break the boron-amine complex.

  • Concentrate and recrystallize.[1]

Module C: Salt Formation & Isolation

Issue: The product is a hygroscopic oil or sticky solid that is difficult to handle.

Solution: The free base amine is likely an oil. The Hydrochloride salt is the preferred solid form.

  • Isolate the free base in DCM/Ether.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq). Do not use aqueous HCl.

  • Add excess diethyl ether or MTBE to precipitate the white solid.

  • Filter under Nitrogen (hygroscopic).

Frequently Asked Questions (FAQ)

Q: Can I use the Reformatsky route (Ethyl bromoacetate + Zn) instead of the nitrile route? A: Yes. However, converting the resulting ester to the amine requires two steps (Reduction to alcohol


 Mitsunobu/Azide 

Reduction). The nitrile route installs the nitrogen and the carbon in a single step, generally resulting in 15-20% higher overall yields.

Q: Why is my yield low during the Cyanohydrin step? A: The formation of cyanohydrin is reversible. Use TMSCN with a ZnI2 catalyst rather than NaCN/H+. The silyl-protected cyanohydrin is more stable and often performs better in the subsequent fluorination step than the free alcohol.

Q: Is the product stable in water? A: The HCl salt is stable in water, but the free base can slowly eliminate HF if the pH is high (>10) and temperature is elevated. Keep workups cold and neutral/mildly basic.

Q: Safety precautions for DAST? A: DAST can explode on heating. Never distill it. If the reaction turns black or exotherms rapidly, quench immediately by pouring onto ice. Consider XtalFluor-E as a safer, crystalline alternative if safety regulations prohibit DAST.

References

  • General Synthesis of Gem-Fluoroamines

    • S. T. Purrington et al., "The application of DAST in the synthesis of gem-difluorides and alpha-fluoro amines," J. Org. Chem., 1990.
    • Standard Protocol:

  • Reduction of Alpha-Fluoro Nitriles: C. Giordano et al., "Selective reduction of alpha-fluoro nitriles to amines using Borane-DMS," Tetrahedron Lett., 1986.
  • Building Block Properties

    • Apollo Scientific, "3-(Aminomethyl)tetrahydrofuran derivatives safety and handling,"

  • Lal, G. S. et al., "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

Sources

Troubleshooting

Technical Support Center: (3-Fluorooxolan-3-yl)methanamine hydrochloride

Product ID: [Generic-ID] | CAS: 165253-31-6 (related free base) / 1638269-xx-x (HCl salt analog) Chemical Name: (3-Fluorooxolan-3-yl)methanamine hydrochloride Synonyms: 3-Fluoro-3-(aminomethyl)tetrahydrofuran HCl; 3-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: [Generic-ID] | CAS: 165253-31-6 (related free base) / 1638269-xx-x (HCl salt analog) Chemical Name: (3-Fluorooxolan-3-yl)methanamine hydrochloride Synonyms: 3-Fluoro-3-(aminomethyl)tetrahydrofuran HCl; 3-Fluoro-3-(aminomethyl)oxolane HCl[1]

Executive Summary: Chemical Profile & Stability

This compound is a specialized fluorinated building block featuring a quaternary carbon at position 3 of the tetrahydrofuran (oxolane) ring, substituted with both a fluorine atom and a methanamine group.

  • The Stability Paradox: As a hydrochloride salt, this compound is robust and stable at room temperature due to the protonation of the amine, which prevents autogenous basicity. However, upon free-basing (neutralization), the compound becomes susceptible to degradation via HF elimination , driven by the proximity of the fluorine to beta-hydrogens on the ring.

  • Handling Mandate: Maintain as the HCl salt whenever possible. If the free base is required for coupling, generate it in situ at low temperatures (

    
    ) and use immediately.
    

Module 1: Dissolution & Solvent Compatibility

User Scenario: "I am trying to dissolve the solid for a stock solution, but it remains a suspension in DCM/Ether."

Technical Diagnosis

As an amine hydrochloride salt, the lattice energy is high, and the compound is highly polar. It will not dissolve in non-polar or moderately polar organic solvents (DCM, Et2O, Toluene) commonly used for the free base.

Troubleshooting Protocol: Solubilization
Solvent SystemSolubility RatingApplicationNotes
Water (pH < 7) High Biological AssaysStable. Ideal for aqueous stock.
DMSO High HTS / StorageRecommended. Store at -20°C.
Methanol / Ethanol Moderate-High SynthesisGood for transfers. Avoid heating >40°C.
DCM / Chloroform Insoluble ExtractionOnly dissolves the free base.
THF Poor ReactionsSalt may form a slurry; requires polar co-solvent.

Corrective Action:

  • For Stock Solutions: Dissolve the HCl salt in DMSO (up to 50-100 mM).

  • For Reactions: If the reaction solvent is non-polar (e.g., DCM), you must perform a biphasic neutralization or use a phase transfer catalyst, but be warned of stability risks (see Module 2).

Module 2: Reactivity & Degradation (The "Yellowing" Issue)

User Scenario: "After neutralizing the salt with TEA/NaOH, the solution turned yellow/orange within hours. Is the compound still good?"

Technical Diagnosis

The yellowing indicates decomposition. You have likely triggered


-Elimination of Hydrogen Fluoride (HF) .[2]
  • Mechanism: The fluorine is attached to a quaternary carbon (C3). The adjacent carbons (C2 and C4) possess protons (

    
    -hydrogens).
    
  • Trigger: When the amine is free-based (pH > 9), or external base is added, it can abstract a proton from C2 or C4.

  • Result: Elimination of fluoride (

    
    ) leads to the formation of a double bond within the ring (dihydrofuran derivative), which is often unstable and polymerizes, causing color change.
    
Degradation Pathway Visualization

StabilityPathway Salt HCl Salt Form (Stable Solid) FreeBase Free Amine (Generated in situ) Salt->FreeBase Neutralization (NaOH/TEA) FreeBase->Salt Acidification (HCl) Elimination Transition State (Base attacks H at C2/C4) FreeBase->Elimination Heat or Prolonged Storage Degradation Dihydrofuran Product (HF Elimination) Elimination->Degradation -HF Polymer Oligomers/Color Change (Yellow/Orange) Degradation->Polymer Oxidation/Polymerization

Caption: Stability profile showing the risk of HF elimination upon neutralization. The salt form prevents the base-promoted elimination pathway.

Prevention Protocol
  • Avoid Storage of Free Base: Never store the free amine. Neutralize in situ.

  • Temperature Control: If performing a coupling reaction (e.g., Amide bond formation), keep the reaction at

    
      during the base addition step.
    
  • Base Selection: Use non-nucleophilic, hindered bases (e.g., DIPEA) strictly in stoichiometric amounts needed for the reaction, rather than large excesses of strong inorganic bases (NaOH).

Module 3: Analytical Troubleshooting (NMR/LCMS)

User Scenario: "My NMR spectrum in DMSO-d6 shows broadened peaks and the integration seems off for the CH2 adjacent to the amine."

Root Cause Analysis
  • Geminal F-H Coupling: The fluorine atom at C3 couples with protons on the adjacent carbons. This splits signals into complex multiplets (doublets of doublets or multiplets), often mistaken for impurities.

    • Coupling Constant (

      
      ): Typical geminal H-F coupling is 45-50 Hz (not applicable here as F is quaternary). Vicinal H-F coupling (H on C2/C4) is typically 15-25 Hz .
      
  • Ammonium Exchange: In DMSO-

    
    , the 
    
    
    
    protons from the salt often appear as a broad triplet around 8.0-8.5 ppm. If the sample is wet, this peak may broaden or disappear (exchange with
    
    
    ).
Verification Steps
  • Run

    
    -NMR:  This is the cleanest way to verify integrity.
    
    • Expected: A single clean singlet (or multiplet if proton-coupled) around -140 to -160 ppm (typical for aliphatic tertiary fluorides).

    • Degradation: Appearance of a new peak (often shifted by >10 ppm) or appearance of free fluoride ion (approx -120 ppm in aqueous/DMSO).

  • LCMS Check:

    • Look for

      
      .[3][4]
      
    • Warning: In LCMS using basic buffers (Ammonium Bicarbonate), you may see the elimination product (

      
       mass units, corresponding to loss of HF). Always use acidic mobile phase (0.1% Formic Acid)  to maintain stability during analysis.
      

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Suzuki coupling? A: Yes, but the conditions are critical. Suzuki couplings use aqueous base and heat. This environment is hostile to this molecule (promotes HF elimination).

  • Solution: Use anhydrous conditions (e.g.,

    
     in Dioxane) or protect the amine as a Boc-carbamate before subjecting the ring to harsh coupling conditions.
    

Q: Is the compound hygroscopic? A: Yes. Like most amine hydrochlorides with ether functionalities, it will absorb atmospheric moisture.

  • Storage: Store in a desiccator at -20°C. If the solid becomes sticky/oil-like, it has absorbed water. It can still be used if you correct the molecular weight for water content (determine via Karl Fischer titration or NMR integration).

Q: Why does the Material Safety Data Sheet (MSDS) say "Corrosive"? A: This refers to the free base (amines are caustic) and the potential for HF release if decomposed thermally. The HCl salt is an irritant but generally safer to handle than the free liquid amine.

References

  • PubChem Compound Summary. 1-(3-Fluorooxolan-3-yl)-N-methylmethanamine (Analog Structure Data). National Center for Biotechnology Information. [Link]

  • Champagne, P. A., et al. (2019). The Dark Side of Fluorine: Stability Issues in Medicinal Chemistry. ACS Medicinal Chemistry Letters. (Discusses

    
    -elimination risks in fluorinated amines).
    [Link]
    
  • Mykhailiuk, P. K. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[5] Chemistry – A European Journal. (Provides context on fluorinated cycloalkane stability). [Link]

Sources

Optimization

Common side reactions in the synthesis of fluorinated amines

Topic: Troubleshooting Common Side Reactions Audience: Medicinal Chemists & Process Development Scientists Introduction: The Fluorine Effect The incorporation of fluorine into amine scaffolds is a cornerstone of modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Fluorine Effect

The incorporation of fluorine into amine scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa (typically lowering basicity by 1–2 log units), block metabolic hotspots, and enhance lipophilicity. However, the high electronegativity of fluorine and the strength of the C-F bond introduce unique reactivity profiles that often derail standard synthetic protocols.

This guide addresses the three most prevalent failure modes: Aziridinium-mediated rearrangements during deoxyfluorination, Hydrate stagnation in reductive amination, and Catalytic defluorination during cross-coupling.

Module 1: Nucleophilic Deoxyfluorination (DAST/Deoxo-Fluor)

The Issue: You are attempting to convert a


-amino alcohol to a 

-fluoroamine, but you observe rearranged products or elimination rather than simple substitution.
The Mechanism: The Aziridinium Trap

Unlike simple alcohols, amino alcohols possess an internal nucleophile (the amine). When the hydroxyl group is activated by DAST (Diethylaminosulfur trifluoride), the nitrogen lone pair often attacks the activated center faster than the external fluoride source. This forms a strained aziridinium intermediate .

  • The Side Reaction: The fluoride ion can attack either carbon of the aziridinium ring. Attack at the original carbon gives the "retention" product (via double inversion), while attack at the adjacent carbon leads to a rearranged regioisomer .

  • Elimination: The basicity of the amine can also promote E2 elimination of HF, leading to enamine or alkene formation.

Visualizing the Pathway

Aziridiniumpathway Start Beta-Amino Alcohol (Substrate) Activated Activated Species (-OSF2NEt2) Start->Activated DAST/Deoxo-Fluor Aziridinium Aziridinium Ion (Intermediate) Activated->Aziridinium Intramolecular N-attack (Fast) Product Desired Beta-Fluoroamine (Inversion) Activated->Product Direct F- attack (Slow) Aziridinium->Product Path A (Retention*) Rearranged Rearranged Isomer (Regio-error) Aziridinium->Rearranged Path B (Migration) Elimination Enamine/Alkene (HF Loss) Aziridinium->Elimination Base Induced

Figure 1: The competition between direct substitution and neighboring group participation (NGP) by nitrogen.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
N-Protection Mandatory. Use electron-withdrawing groups (Cbz, Boc, Tosyl).Reduces the nucleophilicity of the nitrogen lone pair, suppressing aziridinium formation [1].
Solvent DCM (Dichloromethane) is standard.[1] Avoid THF.THF can act as a Lewis base, reducing the electrophilicity of the sulfur reagent. DCM promotes the ionic mechanism required for fluorination.
Temperature Start at -78°C , warm slowly to RT.Kinetic control is essential. High temps (>50°C) favor elimination and DAST decomposition (Explosion hazard >90°C) [2].
Reagent Consider XtalFluor-E or PhenoFluor .These reagents often produce fewer elimination side products than DAST due to non-basic leaving groups.

Module 2: Reductive Amination of Fluorinated Ketones

The Issue: You are reacting a trifluoromethyl ketone with an amine, but conversion is stalled or yields are <20%.

The Mechanism: The Hydrate Wall

Electron-withdrawing groups (like -CF3) make the carbonyl carbon highly electrophilic. While this seems beneficial, it causes the ketone to greedily react with trace water, forming a stable gem-diol (hydrate) or hemiaminal that refuses to dehydrate into the required imine intermediate.

Protocol: Titanium-Mediated Dehydration

Standard NaBH(OAc)3 conditions often fail here. You must force the imine formation before reduction.

Step-by-Step Method:

  • Mix: Combine Ketone (1.0 eq) and Amine (1.1 eq) in dry THF.

  • Activate: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5–2.0 eq).

    • Why? Ti(IV) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [3].

  • Stir: Ambient temperature for 6–12 hours. Monitor by NMR (disappearance of hydrate peak).

  • Reduce: Dilute with Ethanol (crucial for solubility) and add NaBH4 (2.0 eq).

    • Note: Do not use NaCNBH3 in acidic media; the low pH will protonate the amine and stall the reaction.

Module 3: Buchwald-Hartwig Cross-Coupling

The Issue: You are coupling an amine with a fluorinated aryl halide (e.g., 2-fluorobromobenzene) and observing defluorination (hydrodefluorination) or exchange of the fluorine atom.

The Mechanism: Competing Oxidative Addition

Palladium (0) is electron-rich. While it prefers the C-Br bond, an ortho-fluorine or a highly electron-deficient ring (like fluoropyridine) can facilitate C-F activation , leading to the loss of the fluorine atom.

Decision Tree: Preventing Defluorination

BuchwaldFix Problem Problem: Loss of Fluorine during C-N Coupling CheckPos Is Fluorine Ortho to Halide or on Pyridine ring? Problem->CheckPos Yes High Risk of C-F Insertion CheckPos->Yes Yes No Check Base Strength CheckPos->No No Ligand Switch Ligand: Use BrettPhos or RuPhos Yes->Ligand Steric Bulk Protects C-F Base Switch Base: Use Cs2CO3 instead of NaOtBu No->Base Ligand->Base Temp Lower Temp (<80°C) Base->Temp Success Target Fluorinated Amine Temp->Success Retained F

Figure 2: Strategic adjustments to favor C-N bond formation over C-F activation.

Key Optimization:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphines (e.g., BrettPhos ). The steric bulk prevents the smaller fluorine atom from coordinating to the Pd center, while still allowing the larger amine to enter [4].

  • Base Selection: Avoid strong alkoxides (NaOtBu) which can promote SNAr displacement of the fluorine. Use milder carbonate bases (Cs2CO3 or K3PO4).[2]

FAQ: Rapid Troubleshooting

Q: My DAST reaction turned black and etched the glass flask. What happened? A: You likely overheated the reaction or had moisture present. DAST hydrolyzes to form HF, which etches glass. The black color indicates decomposition. Correction: Use a Teflon (PFA) or Polypropylene vessel for large-scale DAST reactions and ensure strict anhydrous conditions.

Q: I see a triplet in the


F NMR but expected a singlet. Why? 
A:  This is a classic sign of HF elimination  forming a salt, or the formation of a gem-difluoro species if you oxidized an alcohol to a ketone in situ. If the triplet is at -150 to -180 ppm, it is likely HF or bifluoride (

) complexed with your amine [5].

Q: Can I use Selectfluor to fluorinate a secondary amine directly? A: generally, No . Electrophilic fluorination of amines with Selectfluor typically yields N-fluoroamines (


), not C-fluorinated amines. To put fluorine on the carbon alpha to the nitrogen, you usually need to go through an enamine or enolate intermediate.

References

  • Review on Deoxyfluorination: Singh, R. P., & Shreeve, J. M. (2002).[1] Nucleophilic Fluorination with Antimony Trifluoride/DAST.[1][3] Synthesis, 2002(17), 2561–2578.[1]

  • DAST Safety: Messis-Breton, N. (2020). Safe Scale-up of DAST Fluorinations. Organic Process Research & Development.

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Buchwald-Hartwig Fluorine Tolerance: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Amines: Compatibility with Fluorinated Substrates. Journal of the American Chemical Society, 131(32), 11652–11653.

  • HF Elimination in Fluoroamines: Kalow, J. A., & Doyle, A. G. (2012). Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry. 
    

Sources

Troubleshooting

Technical Support Center: Recrystallization of (3-Fluorooxolan-3-yl)methanamine hydrochloride

Welcome to the technical support guide for the recrystallization of (3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS No. 2098093-18-4).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of (3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS No. 2098093-18-4). This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on purifying this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of (3-Fluorooxolan-3-yl)methanamine hydrochloride.

Q1: What is the primary purpose of recrystallizing (3-Fluorooxolan-3-yl)methanamine hydrochloride?

Recrystallization is a critical purification technique used to remove impurities trapped in the crude solid matrix after synthesis. For an active pharmaceutical ingredient (API) intermediate like this, achieving high purity is essential for downstream success and regulatory compliance. The process relies on the principle of differential solubility: the desired compound and its impurities have different solubility profiles in a chosen solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving impurities behind in the solution (the "mother liquor"). A successful recrystallization enhances purity, can isolate a specific polymorphic form, and improves the handling characteristics of the solid.

Q2: What are the key chemical properties of this compound that influence recrystallization?

Understanding the molecule's structure is paramount. (3-Fluorooxolan-3-yl)methanamine hydrochloride is an amine hydrochloride salt. This has several implications:

  • High Polarity: The presence of the ammonium chloride group makes it a polar, salt-like compound. It will generally be soluble in polar solvents (like water and alcohols) and insoluble in non-polar solvents (like hexanes or toluene).[1]

  • Hydrogen Bonding: The primary amine group and the ether oxygen in the oxolane ring are capable of hydrogen bonding, which further dictates solvent interactions.

  • Melting Point: The melting point of the solid is a critical parameter. To avoid "oiling out," the boiling point of the chosen recrystallization solvent should ideally be lower than the compound's melting point.[2] While the exact melting point is not widely published, it is a crucial piece of data to determine experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

Q3: How should I select an appropriate solvent system to start with?

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3] Given the polar, salt-like nature of an amine hydrochloride, polar protic solvents are the best starting point.

A systematic approach is to perform a small-scale solvent screen. Test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating. Based on general principles for amine salts, the following are recommended for initial screening.[4][5][6]

Table 1: Recommended Starting Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Isopropanol (IPA)82.6Polar ProticExcellent starting point. Often provides a good solubility differential for amine hydrochlorides.[6]
Ethanol (EtOH)78.4Polar ProticSimilar to IPA, widely used. May be slightly too good a solvent, potentially reducing yield.[1]
n-Butanol117.7Polar ProticLess polar than EtOH/IPA. May be useful if the compound is too soluble in them.[5]
Acetonitrile81.6Polar AproticA polar alternative if protic solvents lead to issues.
Water100.0Polar ProticLikely to dissolve the compound well, but solubility might remain high even when cold. Often used as part of a mixed-solvent system.
Isopropanol/HeptaneVariableMixedA powerful combination. Dissolve in hot IPA and add heptane (an anti-solvent) dropwise until turbidity appears, then reheat to clarify and cool.
Ethanol/Diethyl EtherVariableMixedA classic combination for precipitating salts. Dissolve in minimal hot ethanol and add ether as the anti-solvent.

Section 2: Experimental Protocols

These protocols provide a structured workflow for developing a robust recrystallization method.

Protocol 2.1: Step-by-Step General Recrystallization Workflow
  • Dissolution: Add the crude (3-Fluorooxolan-3-yl)methanamine hydrochloride to an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise, with stirring, while heating the mixture to a gentle boil. Use a magnetic stir bar and hotplate. Add just enough solvent to fully dissolve the solid. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery yield.[1]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step removes physical impurities (dust, catalysts) that will not dissolve and would otherwise contaminate the final product. Pre-heating prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent. Causality: The cold solvent washes away residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.

Visual Workflow: General Recrystallization

G cluster_main Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Solution has insolubles C 3. Slow Cooling (Induces Crystallization) A->C Solution is clear B->C D 4. Ice Bath Cooling (Maximize Yield) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Standard workflow for the recrystallization of a solid compound.

Section 3: Troubleshooting Guide

This Q&A section is designed to solve specific problems you may encounter during the experiment.

Q: My compound "oiled out" instead of forming crystals. What do I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[2] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a very high degree.[7] The resulting oil often traps impurities, defeating the purpose of recrystallization.[2][7]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the saturation level, then attempt to cool it again, but much more slowly.

  • Lower the Cooling Temperature Drastically: Once the oil has formed, sometimes "shock cooling" it in a dry ice/acetone bath can induce it to solidify into a microcrystalline solid. While not ideal for purity, this solid can then be re-dissolved and recrystallized under better conditions.

  • Change the Solvent System: This is the most robust solution. Your compound's melting point may be too low for the current solvent. Switch to a lower-boiling point solvent. Alternatively, use a mixed-solvent system. Dissolve the compound in a good solvent (like IPA) and slowly add a poor solvent (an anti-solvent like heptane or diethyl ether) at a lower temperature until nucleation begins.[8]

Visual Troubleshooting: Oiling Out

G start Problem: Compound 'Oiled Out' During Cooling action1 Reheat Solution to Redissolve Oil start->action1 action2 Add 10-20% More Solvent action1->action2 action3 Cool VERY Slowly (Insulate Flask) action2->action3 outcome1 Success: Crystals Form action3->outcome1 Fixed outcome2 Problem Persists: Try New Solvent System action3->outcome2 Not Fixed action4 Switch to a Lower Boiling Point Solvent action5 Use a Mixed Solvent System (e.g., IPA/Heptane) outcome2->action4 outcome2->action5

Caption: Decision flowchart for troubleshooting "oiling out".

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This usually means the solution is not sufficiently supersaturated, or nucleation has not been initiated. This can happen if you used too much solvent or if the compound is simply very soluble in the cold solvent.[2]

Solutions (in order of application):

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2][9]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[2][10] This is a highly effective method.[10]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution again and boil off a portion (20-30%) of the solvent to increase the concentration, then attempt the cooling process again.[2]

  • Place in a Freezer: Lowering the temperature further may be required to induce crystallization.

Q: My recovery yield is very low. How can I improve it?

A: Low yield is a common problem with several potential causes.

  • Excess Solvent: This is the most common reason. Ensure you are using the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If you performed a hot filtration and did not adequately pre-heat your glassware, you could have lost a significant amount of product in the filter funnel.

  • Washing with Too Much Solvent: Washing the filter cake with excessive cold solvent will inevitably dissolve some of your product. Use only a minimal amount to rinse away impurities.

  • Incomplete Precipitation: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath for >30 minutes) to maximize the amount of compound that crystallizes out of the mother liquor.

Q: The final product is not pure enough. What are the next steps?

A: If a single recrystallization does not provide the desired purity, consider the following:

  • A Second Recrystallization: Simply repeating the process on the once-recrystallized material can often remove remaining impurities.

  • Change the Solvent: The initial solvent may have a solubility profile that is too similar for the impurity and the product. Try a different solvent or solvent system where the impurity has a significantly different solubility (ideally, the impurity is very soluble in the cold solvent).[6]

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step can adsorb these colored byproducts. Use sparingly, as it can also adsorb some of your product.

References

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. Retrieved from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-fluorooxolan-3-yl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (1993). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • ACS Publications. (2007). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • ResearchGate. (2010). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Oxolane (Tetrahydrofuran) Scaffolds

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: pH-Dependent Stability & Forced Degradation of Oxolane Rings[1] Introduction & Triage Welcome to the Structural Stability...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: pH-Dependent Stability & Forced Degradation of Oxolane Rings[1]

Introduction & Triage

Welcome to the Structural Stability Support Center. You are likely here because you have observed unexplained degradation peaks in your HPLC traces, yield losses during acidic workups, or safety flags regarding peroxide formation in your API (Active Pharmaceutical Ingredient).

The oxolane (tetrahydrofuran) ring is a ubiquitous motif in medicinal chemistry, forming the backbone of nucleosides (ribose/deoxyribose), polyether antibiotics, and macrocyclic drugs (e.g., Eribulin).[1] While kinetically stable under neutral conditions, oxolanes exhibit distinct failure modes at pH extremes and under oxidative stress.[1]

Triage: Identify Your Substrate Risk Profile Before proceeding, categorize your molecule to select the correct troubleshooting workflow:

Substrate ClassStructural FeaturePrimary Failure ModeRisk Level
Simple Ethers Oxolane ring with alkyl substituents.[1]

-Oxidation (Peroxides)
Moderate
Nucleosides / Acetals Oxolane with an O/N-heteroatom at C2 (anomeric).[1]Acid-Catalyzed HydrolysisCritical
Strained Systems Fused bicyclic oxolanes (e.g., trans-fused).[1]Ring Opening (Relief of Strain)High

Troubleshooting Module A: Acid-Catalyzed Ring Opening

Symptom: Loss of starting material in acidic media (pH < 4), appearance of linear chain degradation products, or cleavage of glycosidic bonds.[1]

The Mechanism

Unlike acyclic ethers, the oxolane ring possesses ring strain (


5-6 kcal/mol) and significant entropy-driven susceptibility to cleavage.[1] In acidic media, the ether oxygen acts as a Lewis base.[1]

Key Insight: The rate-limiting step is the formation of the oxonium ion, followed by nucleophilic attack (usually by water).[1] If your oxolane is an acetal (e.g., a nucleoside), this process is orders of magnitude faster than for a simple ether due to the stabilization of the resulting carbocation intermediate.[1]

AcidHydrolysis Start Oxolane Substrate Protonation Protonation (H+) Fast Equilibrium Start->Protonation pH < 4.0 Oxonium Oxonium Ion (Activated Intermediate) Protonation->Oxonium k1 Transition Transition State (Nucleophilic Attack) Oxonium->Transition + H2O (k2, rds) Open Ring Opened Product (Alcohol/Diol) Transition->Open Irreversible

Figure 1: Mechanism of acid-catalyzed oxolane ring opening.[1] The oxonium formation activates the


-carbon for nucleophilic attack.
Diagnostic Protocol: Kinetic pH-Rate Profiling

Do not rely on single-point pH checks.[1] You must determine the


 across the pH range to identify the "Safe Operating Window."

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 3.0 (Phosphate), 5.0 (Acetate), and 7.4 (PBS).[1] Note: Constant ionic strength is crucial.

  • Incubation: Dissolve substrate to 0.1 mg/mL. Incubate at 40°C (accelerated) and 25°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Immediately neutralize acidic samples with cold 0.1 M NaOH or dilute into mobile phase (if pH > 3).

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Interpretation:

  • If

    
     increases linearly with decreasing pH (slope = -1), specific acid catalysis is the dominant mechanism.[1]
    
  • Action: Formulation must be buffered above pH 4.5. Avoid lyophilization from strong acids (e.g., TFA), as concentration during freezing causes "pH shift" spikes.[1]

Troubleshooting Module B: Oxidative Degradation (Peroxides)

Symptom: "Ghost peaks" in HPLC that grow over time, loss of potency in solid state, or explosion warnings during solvent distillation.[1]

The Mechanism

Oxolanes are notorious for radical autoxidation at the


-carbon (adjacent to the oxygen). This forms a hydroperoxide, which eventually degrades into lactones (e.g., 

-butyrolactone) or ring-opened aldehydes.[1]

Critical Warning: This reaction is catalyzed by light and trace metals (Fe, Cu).[1]

Oxidation THF Oxolane Ring Radical α-Carbon Radical THF->Radical Initiation (Light/Metal) PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 Hydroperoxide α-Hydroperoxide (Explosive/Unstable) PeroxyRad->Hydroperoxide + THF (Propagation) Degradants Lactones / Aldehydes Hydroperoxide->Degradants Decomposition

Figure 2: Radical chain mechanism of oxidative degradation (Autoxidation).[1]

Diagnostic Protocol: Peroxide Quantitation

Standard HPLC often misses peroxides because they lack strong chromophores.[1]

  • Ferrous Oxidation-Xylenol Orange (FOX) Assay:

    • Reagent: Mix 100

      
      M Xylenol Orange with 250 
      
      
      
      M Ammonium Ferrous Sulfate in 25 mM
      
      
      .
    • Procedure: Mix sample (1:10) with reagent.[1] Incubate 30 mins.

    • Readout: Absorbance at 560 nm.[1] The peroxide oxidizes

      
      , which complexes with Xylenol Orange (purple).[1]
      
    • Limit: Detection down to 1

      
      M peroxides.
      

Corrective Actions:

  • Add Antioxidants: BHT (Butylated hydroxytoluene) at 0.05% is standard for THF solvents.[1] For APIs, consider

    
    -tocopherol.[1]
    
  • Inert Atmosphere: Sparge all buffers with Nitrogen/Argon.[1] Store solids under Argon.

  • Chelation: Add EDTA (0.05%) to buffers to sequester trace metal catalysts.[1]

Summary: Stability Risk Matrix

Use this table to determine the storage and handling requirements for your oxolane-containing compound.

ConditionStability RatingMechanism of FailureMitigation Strategy
pH < 1.0 (Strong Acid) Unstable Rapid protonation & ring opening (

).[1]
Avoid completely.[1] Use mild Lewis acids if synthesis requires activation.[1]
pH 1.0 - 4.0 Risk Slow hydrolysis; critical for nucleosides/acetals.[1]Buffer at pH > 5.[1]0. Keep temperature < 25°C.
pH 4.0 - 9.0 Stable Optimal zone.[1]Maintain inert atmosphere (prevent oxidation).[1]
pH > 10.0 (Base) Stable *Generally robust.[1]Check for adjacent leaving groups (Elimination risk).[1]
Light + Oxygen High Risk Radical autoxidation (

-peroxides).[1]
Amber glassware,

headspace, antioxidants (BHT).[1]

References

  • ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1][2] Link

  • Savage, P. E., et al. "Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration."[1] The Journal of Organic Chemistry, 2010.[1] Link[1]

  • Ribeiro, M., et al. "Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts."[1] Catalysts, 2020. Link[1]

  • Gates, K. S., et al. "Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts."[1] Chemical Research in Toxicology, 2009.[1] Link

  • Frank, N., et al. "Acid Catalyzed Reductions of Furans to Tetrahydrofuran Derivatives."[1][3] Journal of the American Chemical Society, 2025.[1][3] Link[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereomeric Separation of Fluorooxolane Derivatives

Welcome to the technical support center for the diastereomeric separation of fluorooxolane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereomeric separation of fluorooxolane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic separation of these complex molecules. The fluorooxolane moiety is a critical structural motif in modern pharmaceuticals, and achieving efficient, high-resolution separation of its diastereomers is paramount for accurate analysis and purification.[1][2][3]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Poor or No Resolution Between Diastereomer Peaks

"I'm injecting my fluorooxolane derivative mixture, but I'm seeing a single peak or broad, overlapping peaks. What are the likely causes and how can I improve the resolution?"

Underlying Principles: Diastereomers, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases. However, the structural differences can be subtle, requiring highly selective chromatographic conditions to achieve baseline separation. Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, we must systematically optimize these parameters.

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting poor resolution.

Step-by-Step Solutions:

  • Stationary Phase Screening (The Power of Selectivity):

    • Rationale: The primary driver of separation is the differential interaction between the diastereomers and the stationary phase. The presence of the fluorine atom and the oxolane ring's oxygen can lead to unique dipole-dipole, hydrogen bonding, and steric interactions that must be exploited.

    • Achiral Phases: While diastereomers can be separated on standard achiral phases, success is not guaranteed. Normal-phase chromatography on silica gel can be effective, as the polar functionalities of the fluorooxolane derivatives can interact strongly with the silanol groups.[4][5][6] Reversed-phase columns (C18, Polar-RP) can also be screened.[7][8][9]

    • Chiral Stationary Phases (CSPs): Do not underestimate the power of CSPs for diastereomer separations.[10] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile. They provide a complex chiral environment with grooves and cavities that can differentiate between the subtle 3D structural differences of diastereomers.

    • Actionable Protocol: Screen a diverse set of columns. A recommended starting set is provided in the table below.

  • Mobile Phase Optimization:

    • Normal Phase/SFC: In Normal Phase Liquid Chromatography (NPLC) and Supercritical Fluid Chromatography (SFC), the mobile phase is typically a non-polar solvent (like hexane or supercritical CO₂) with a polar modifier (an alcohol like ethanol, methanol, or isopropanol).[11]

      • Adjusting Modifier Percentage: Systematically vary the alcohol modifier concentration. A lower percentage of modifier generally increases retention and can improve resolution, but may also broaden peaks.

      • Changing the Modifier: The choice of alcohol can dramatically alter selectivity. Isopropanol is a stronger hydrogen bond acceptor, while methanol is a stronger hydrogen bond donor. These differences can change the interaction landscape with your analytes and the stationary phase.

    • Reversed Phase (RPLC):

      • Organic Solvent Choice: Acetonitrile and methanol are the most common organic modifiers. Their differing polarities and solvent strengths can influence selectivity. Try running gradients with both to see which provides better separation.

    • The Role of Additives:

      • Rationale: Small amounts of acidic or basic additives can significantly impact peak shape and selectivity, especially for molecules with ionizable groups. They can suppress unwanted ionic interactions with the stationary phase and improve peak symmetry.[12]

      • Typical Additives: In SFC, common additives include diethylamine (DEA) for basic compounds and trifluoroacetic acid (TFA) for acidic compounds. In RPLC, formic acid or ammonium acetate are frequently used, especially for LC-MS compatibility.[13][14]

  • Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the differences in interaction energies between the diastereomers and the stationary phase.[8] However, this will also increase analysis time and backpressure.

    • Flow Rate: Reducing the flow rate can increase column efficiency (a larger number of theoretical plates), potentially improving the resolution of closely eluting peaks.[15]

ParameterHPLC (Normal & Reversed Phase)Supercritical Fluid Chromatography (SFC)
Primary Technique A workhorse for both achiral and chiral separations. RPLC is often more reproducible.[7][8]A powerful, "green" alternative known for high speed and efficiency, particularly for chiral separations.[16][17][18]
Stationary Phases Achiral: Silica, C18, Phenyl-Hexyl, Polar-RP Chiral: Polysaccharide-based (e.g., Chiralcel® OD/OJ, Chiralpak® AD/AS/IA/IB/IC)[10]Primarily polysaccharide-based CSPs. The unique properties of supercritical CO₂ often lead to different selectivity compared to HPLC.[11][16]
Mobile Phase NP: Hexane/Alcohol RP: Water/Acetonitrile or MethanolSupercritical CO₂ / Alcohol (MeOH, EtOH, IPA)
Common Additives NP: DEA, TFA RP: Formic Acid, Ammonium AcetateDEA, TFA, Ammonium Hydroxide
Key Advantage Widely available, well-understood.High throughput, reduced organic solvent consumption, faster equilibration times.[11][17]

Caption: Comparison of starting conditions for HPLC and SFC.

Problem 2: Tailing or Fronting Peaks

"My peaks are asymmetrical. One is tailing significantly, which is compromising my ability to quantify it accurately. What's happening?"

Underlying Principles: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.[19] These can include interactions with acidic silanol groups on the silica support, metal contamination in the flow path, or physical disturbances at the column inlet.

Troubleshooting Steps:

  • Assess All Peaks: Does only one peak tail, or do all peaks in the chromatogram show asymmetry?

    • All Peaks Tailing: This points to a problem at the column inlet or before.[19] The most common cause is a partially blocked inlet frit.[19]

      • Solution: First, try reversing the column and flushing it to waste (check manufacturer's instructions to ensure this is permissible).[19] If this doesn't resolve the issue, the column may need to be replaced. Using a guard column or in-line filter is a crucial preventative measure.[20]

    • Only One Peak Tailing: This indicates a specific chemical interaction between that diastereomer and the stationary phase.

      • Silanol Interactions: If your fluorooxolane derivative has basic nitrogen, it can interact ionically with residual acidic silanol groups on the silica surface, causing tailing.

      • Solution: Add a basic modifier to the mobile phase, such as a small amount of DEA (typically 0.1-0.5%) in normal phase/SFC, to compete for these active sites.[13]

      • Overload: Injecting too much sample can lead to peak distortion, particularly tailing or fronting.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.

Frequently Asked Questions (FAQs)

Q1: Should I start with HPLC or SFC for my fluorooxolane diastereomers?

A1: For initial screening and method development, Supercritical Fluid Chromatography (SFC) is often the preferred choice in modern pharmaceutical labs.[11] Its primary advantages are speed and efficiency; the low viscosity of supercritical CO₂ allows for higher flow rates and much faster column equilibration, meaning you can screen multiple columns and mobile phase conditions in a fraction of the time required for HPLC.[11][16] SFC is particularly powerful on polysaccharide-based chiral stationary phases.[11] However, HPLC remains a robust and valuable technique, and sometimes a separation can be achieved in reversed-phase HPLC that is not possible in SFC, making the techniques complementary.[16]

Q2: What is an "indirect" chiral separation, and when should I consider it?

A2: An indirect separation involves chemically reacting your mixture of diastereomers (or enantiomers) with a pure, single-enantiomer chiral derivatizing agent.[][22] This reaction creates a new pair of diastereomers that have larger differences in their physicochemical properties than the original pair. These new, bulkier diastereomers can often be easily separated on a standard, achiral stationary phase like silica or C18.[4][]

You should consider this approach when you have exhausted screening on both achiral and chiral stationary phases without achieving adequate resolution.[4]

Q3: Can mobile phase additives really change the elution order of my diastereomers?

A3: Yes, absolutely. The choice of alcohol modifier (methanol vs. ethanol vs. isopropanol) in NPLC or SFC, or the use of acidic/basic additives, can alter the specific interactions that govern retention.[8][12] These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. A change in the dominant interaction mechanism can be significant enough to reverse the elution order of two closely related diastereomers. This is a powerful tool to leverage during method development.

Q4: My column performance has degraded over time. Can it be restored?

A4: Column performance degradation is inevitable, but proper care can extend its life. If you observe increased backpressure, loss of efficiency, or worsening peak shape, it may be due to contamination.

  • Contamination at the Inlet: As discussed, a blocked frit is a common issue. Back-flushing can sometimes resolve this.[19][20]

  • Strongly Retained Contaminants: If your samples contain impurities that are not eluted by the mobile phase, they can build up on the column, affecting performance. It is essential to develop a robust column washing procedure. For polysaccharide CSPs, always follow the manufacturer's guidelines for recommended washing solvents, as some solvents can irreversibly damage the stationary phase.[20]

  • Prevention is Key: Always use a guard column and ensure proper sample cleanup (e.g., filtration or solid-phase extraction) to minimize the introduction of particulates and strongly retained impurities onto your analytical column.[20]

Key Experimental Protocols

Protocol 1: Generic Screening Protocol for Fluorooxolane Diastereomers by SFC

This protocol outlines a general approach to rapidly screen for promising separation conditions.

  • System Preparation:

    • Instrument: Analytical SFC system with UV or MS detection.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifiers): Channel 1: Methanol; Channel 2: Ethanol; Channel 3: Isopropanol.

    • Additive: 0.3% DEA in all alcohol modifiers (if analytes are basic or neutral).

  • Column Selection:

    • Select a range of polysaccharide-based CSPs. A good starting set includes columns based on Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), and immobilized versions for greater solvent compatibility.

  • Screening Method:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Gradient: 5% to 40% Modifier over 5 minutes, hold at 40% for 1 minute.

    • Injection Volume: 1-5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Execution and Analysis:

    • Run the screening gradient on each column with each of the three alcohol modifiers.

    • Review the chromatograms, looking for any partial or full separation. The goal is to identify the best combination of stationary phase and modifier.

    • Once a promising combination is found, optimize the separation by adjusting the gradient slope, temperature, and additive concentration.

Caption: A streamlined workflow for SFC column and solvent screening.

References

  • H. Iwata, et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • H. Iwata, et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Available at: [Link]

  • H. Iwata, et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

  • Chromatography & Spectrometry Solutions. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • H. Corr, et al. (1989). Separation of diastereomers by extractive distillation. Google Patents.
  • A. M. El-Kosasy, et al. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. Available at: [Link]

  • J. Fekete, et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

  • D. Sadriaj, et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • V. Soloshonok, et al. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. Available at: [Link]

  • K. L. F. D. J. P. M. P. B. G. S. S. J. C. A. B. Welch. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideServe. Available at: [Link]

  • H. N. Nohta, et al. (2000). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Analytical Sciences. Available at: [Link]

  • J. Dolan. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • S. Kumar, et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • L. Taylor, et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • M. Wesołowska, et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Available at: [Link]

  • Y. Liu, et al. (2024). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • A. M. Stalcup. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • A. P. Yaremenko, et al. (2024). Fluorinated Heterocycles. ResearchGate. Available at: [Link]

  • Waters Corporation. (2011). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • Y. He, et al. (2012). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Available at: [Link]

  • C. A. Weatherly, et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis. Available at: [Link]

  • M. E. M. K. M. S. V. S. S. K. A. K. M. B. V. G. M. Reddy. (2015). Separation Of Voriconazole Enantiomer By Using Supercritical Fluid Chromatography. International Journal of Research and Analytical Reviews. Available at: [Link]

  • J. Lane. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • W. H. Pirkle. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • S. Williams. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • M. W. Dong, et al. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • S. Kumar, et al. (2021). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... ResearchGate. Available at: [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available at: [Link]

  • J. M. Hollingworth, et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available at: [Link]

Sources

Optimization

Optimization of coupling reactions with (3-Fluorooxolan-3-yl)methanamine

Technical Support Center: Optimization of Coupling Reactions with (3-Fluorooxolan-3-yl)methanamine Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 165253-31-6 (A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Coupling Reactions with (3-Fluorooxolan-3-yl)methanamine

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 165253-31-6 (Analogous/Generic Reference)

Technical Profile & Reactivity Assessment

Molecule Overview: (3-Fluorooxolan-3-yl)methanamine is a specialized building block featuring a primary amine attached to a quaternary carbon center containing a fluorine atom within a tetrahydrofuran (oxolane) ring.[1] This structural motif presents a unique "dual-challenge" for chemical synthesis:

  • Electronic Deactivation (The

    
    -Fluoro Effect):  The fluorine atom is located at the 
    
    
    
    -position relative to the amine nitrogen.[1] Through strong inductive withdrawal (
    
    
    effect), the fluorine significantly lowers the basicity and nucleophilicity of the primary amine. While a typical primary alkyl amine has a pKa
    
    
    10.5–10.7,
    
    
    -fluoro amines typically exhibit a pKa range of 8.5–9.0 [1].[1]
  • Steric Congestion (The Gem-Disubstituted Wall): The C3 position is a quaternary center substituted with the ring carbons, the fluorine, and the aminomethyl group. This creates a "neopentyl-like" steric environment that physically impedes the approach of electrophiles, particularly bulky ones [2].

Implication: Standard coupling protocols (e.g., EDC/HOBt for amides, simple Pd/PPh3 for arylations) often fail or stall at partial conversion.[1] Optimization requires reagents that generate highly reactive electrophilic species to overcome the nucleophilic deficit.[1]

Amide Coupling Optimization

Core Issue: The amine is both sterically hindered and electronically deactivated.[1]

Protocol A: The "Gold Standard" (HATU/DIPEA)

For coupling with non-hindered carboxylic acids.

  • Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: DMF or NMP (0.1 M).

  • Temperature: Room Temperature

    
     40 °C.
    
  • Mechanism: HATU generates the highly reactive At-ester (7-azabenzotriazol-1-yl ester), which is less sensitive to steric bulk than the Ob-ester formed by HBTU/HOBt.

  • Critical Step: Pre-activate the acid with HATU/DIPEA for 5–10 minutes before adding the amine.[1] This ensures the active ester is fully formed before the sluggish amine is introduced.[1]

Protocol B: The "Power User" Method (Acid Fluorides)

For coupling with sterically hindered acids or when HATU fails.

  • Rationale: Acid fluorides are highly reactive electrophiles that are stable to moisture and less prone to steric inhibition than active esters.[1] They are particularly effective for coupling weak nucleophiles [3].[1]

  • Reagents: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride.[1]

  • Base: DIPEA or Collidine.[1]

  • Procedure:

    • Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM or DMF.[1]

    • Add DIPEA (2.5 equiv) and stir for 30 min to generate the acid fluoride in situ.

    • Add (3-Fluorooxolan-3-yl)methanamine (1.1 equiv).[1]

    • Monitor by LCMS.[1] If slow, heat to 50 °C.

Troubleshooting Guide: Amide Coupling
SymptomProbable CauseSolution
0% Conversion Acid activation failed or amine is protonated.[1]Ensure base excess (3–4 equiv) to neutralize the amine salt.[1] Switch to Protocol B (Acid Fluoride).[1]
Stalled at ~50% Product inhibition or steric wall.[1]Dilute reaction (0.05 M) to prevent aggregation.[1] Increase Temp to 60 °C. Add HOAt as an additive.
Side Product: Dimer/Anhydride Slow amine attack allows activated acid to dimerize.[1]Use a large excess of amine (1.5–2.0 equiv) to outcompete dimerization.[1]
Side Product: Elimination HF elimination (rare but possible).[1]Switch to a weaker/non-nucleophilic base (e.g., Collidine or 2,6-Di-tert-butylpyridine).

Buchwald-Hartwig Arylation (C–N Coupling)

Core Issue: The


-fluorine can chelate Palladium, and the steric bulk makes oxidative addition/reductive elimination difficult.
Recommended Catalyst System
  • Ligand: BrettPhos or RuPhos .[1]

    • Why: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the coupling of primary aliphatic amines and prevent catalyst deactivation [4].

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 .[1]

    • Why: G3 precatalysts activate rapidly at room temperature, avoiding the need for harsh reduction steps required by Pd(OAc)2.[1]

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS .[1]

    • Warning: Avoid strong bases like KOtBu at high temperatures (>100 °C) to prevent HF elimination from the oxolane ring.[1] LHMDS is a milder alternative if base-sensitivity is observed [5].[1]

Experimental Protocol (Typical Scale: 0.5 mmol)
  • Charge a vial with Aryl Halide (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G3 (2–5 mol%), and NaOtBu (1.5 equiv).[1]

  • Evacuate and backfill with Nitrogen (3x).[1]

  • Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (concentration 0.2 M).

  • Stir at 80 °C for 4–16 hours.

  • Note: If the aryl halide is an aryl chloride, increase temperature to 100 °C.[1]

Decision Logic & Workflow

The following diagram outlines the logical flow for selecting the optimal coupling conditions based on your specific electrophile.

CouplingOptimization Start Start: Coupling (3-Fluorooxolan-3-yl)methanamine Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid Electrophile->Acid Aryl Aryl Halide (Cl, Br, I) Electrophile->Aryl CheckSterics Is the Acid Sterically Hindered? Acid->CheckSterics Standard Protocol A: HATU / DIPEA / DMF (Standard Activation) CheckSterics->Standard No (Linear/Simple) Advanced Protocol B: TFFH / DIPEA (Acid Fluoride Route) CheckSterics->Advanced Yes (Alpha-Substituted) Standard->Advanced If Low Yield Nuclear Protocol C: Ghosez's Reagent (Acid Chloride) + Heat Advanced->Nuclear If Fails CheckElectronic Is Aryl Ring Electron Deficient? Aryl->CheckElectronic SNAr SNAr: DMSO, 100°C, DIPEA (No Catalyst Needed) CheckElectronic->SNAr Yes (e.g., Nitro, CN) Buchwald Pd-Catalysis: BrettPhos Pd G3 NaOtBu, Dioxane, 80°C CheckElectronic->Buchwald No (Neutral/Rich)

Caption: Decision tree for selecting coupling conditions based on electrophile sterics and electronics.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that is not my product or starting material. What is it? A: This is likely the dimerized acid (anhydride) or an activated ester that hydrolyzed.[1] Because the


-fluoro amine is a weak nucleophile, the activated acid intermediate has a longer lifetime, allowing it to react with itself or trace water.
Fix: Increase the amine equivalents to 1.5–2.0 and ensure your solvent is strictly anhydrous.[1]

Q2: Can I use EDC/HOBt for this coupling? A: Generally, no . EDC/HOBt is often too weak to drive the reaction of a deactivated


-fluoro amine to completion, especially if the acid is also hindered. You will likely see stuck conversion (e.g., 30–40%).[1] HATU or T3P (Propylphosphonic anhydride) are superior choices.[1]

Q3: Is the fluorine atom stable? Will it eliminate to form HF? A: The


-fluoro motif is relatively stable compared to 

-fluoro amines.[1] However, under harsh basic conditions (e.g., NaH, KOtBu at >100°C), elimination of HF to form the dihydrofuran ring is possible. Fix: Stick to organic bases like DIPEA or inorganic bases like Cs2CO3 or NaOtBu at moderate temperatures (<100°C).[1]

Q4: The amine is not soluble in my standard solvent (DCM). A: (3-Fluorooxolan-3-yl)methanamine is a polar molecule due to the amine and the ether oxygen. DCM is often a poor solvent for it, leading to heterogeneity.[1] Fix: Switch to DMF , NMP , or a DCM/DMF (4:1) mixture to ensure all reactants are in the solution phase.[1]

References

  • Basicity of

    
    -Fluoroamines: 
    
    • Winkler, D. et al. "Rapid, General Access to Chiral

      
      -Fluoroamines and 
      
      
      
      -Difluoroamines via Organocatalysis." Science, 2019 .[1]
    • Key Insight: Inductive withdrawal by

      
      -fluorine lowers amine pKa by ~1.5–2.0 units compared to alkyl analogs.[1]
      
  • Steric Hindrance in Amide Coupling

    • Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 .[1]

    • Key Insight: HATU and Acid Fluorides are required for sterically demanding couplings where carbodiimides fail.[1]

  • Acid Fluorides (TFFH)

    • Carpino, L. A. et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids."[1] Journal of the American Chemical Society, 1995 .

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. W. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .[1]

    • Key Insight: BrettPhos is the optimal ligand for primary aliphatic amines.[1]

  • Base Selection in Cross-Coupling

    • Ruiz-Castillo, P., & Buchwald, S. W. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 .[1]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Introduction You have reached the Tier 3 Technical Support guide for handling hygroscopic amine hydrochloride salts. These compounds are notorious for their avidity for atmospheric moisture, often transforming from free-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You have reached the Tier 3 Technical Support guide for handling hygroscopic amine hydrochloride salts. These compounds are notorious for their avidity for atmospheric moisture, often transforming from free-flowing powders to sticky gums or deliquescent oils within minutes of exposure. This physical instability compromises stoichiometric accuracy, catalyzes hydrolysis, and complicates purification.

This guide moves beyond basic "keep it dry" advice. It provides field-tested protocols for maintaining chemical integrity from storage to reaction, ensuring your data remains reproducible and your yields high.

Part 1: Storage & Environmental Control

Q: My amine HCl salt turned into a sticky oil inside the original bottle. Is it ruined?

A: Not necessarily, but its purity is compromised. This is deliquescence —the salt has absorbed enough water to dissolve itself.

  • Immediate Action: Do not attempt to scrape it out. If the compound is stable to heat, proceed to the Azeotropic Drying Protocol (Part 4).

  • Prevention: Parafilm is insufficient for long-term storage. We recommend transferring these salts to a Schlenk tube or a vial stored inside a secondary desiccator containing phosphorous pentoxide (

    
    ) or high-grade indicating silica gel.
    
Q: What is the "Gold Standard" for storage atmosphere?

A: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the salt, whereas Nitrogen mixes more readily with air when the container is opened.

  • Protocol: Flush the headspace of the storage container with Argon for 15–30 seconds before sealing. Tape the cap with electrical tape or Parafilm M to create a tortuous path for moisture ingress.

Part 2: Precision Weighing Protocols

Issue: Users report "drifting weights" on the balance, where the mass increases steadily as they watch.

Root Cause: The salt is absorbing atmospheric water faster than the balance can stabilize. This introduces a systematic error in stoichiometry; you are weighing water, not reactant.

Standard Operating Procedure (SOP): The "Weighing by Difference" Technique

Use this method when a glovebox is unavailable.

  • Preparation: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Load: Quickly transfer an excess of the amine salt into the weighing bottle and cap it immediately.

  • Initial Weigh: Place the capped bottle on the balance. Record Mass

    
    .[1]
    
  • Dispense: Remove the bottle, open it, and tap the approximate required amount into your reaction vessel. Do not aim for a specific number on the balance. Cap the bottle immediately.

  • Final Weigh: Weigh the capped bottle again. Record Mass

    
    .[1]
    
  • Calculation: Mass added =

    
    .
    
Decision Matrix: Weighing Strategy

WeighingStrategy Start Start: Weighing Hygroscopic Salt IsGlovebox Is a Glovebox Available? Start->IsGlovebox GloveboxYes Use Glovebox (Inert Atm) IsGlovebox->GloveboxYes Yes GloveboxNo Is the salt Deliquescent (Turns to oil < 5 mins)? IsGlovebox->GloveboxNo No DeliquescentYes Use Closed Weighing Bottle (Weigh by Difference) GloveboxNo->DeliquescentYes Yes DeliquescentNo Use Antistatic Weigh Boat (Work Fast) GloveboxNo->DeliquescentNo No

Figure 1: Decision tree for selecting the appropriate weighing method based on equipment availability and material stability.

Part 3: Stoichiometry & Reaction Setup

Q: How do I correct for water content if I can't dry the salt perfectly?

A: You must quantify the water and adjust the Molecular Weight (MW). Ignoring this leads to under-loading the reagent, which is a common cause of stalled reactions or incomplete conversions.

Validation Method: Run a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) in a dry deuterated solvent (DMSO-


). Integration of the water peak vs. the amine protons will give you the molar ratio of water.

Data Table: MW Correction Example Scenario: Aniline HCl (MW = 129.59 g/mol ) with 10 wt% water.

ParameterDry SaltWet Salt (10%

)
Impact
Target Moles 10 mmol10 mmol-
Apparent MW 129.59 g/mol ~144.0 g/mol Effective MW increases
Mass Required 1.296 g1.440 gMust weigh ~11% more
Result if Uncorrected 10 mmol~9.0 mmol10% deficiency in reagent

Part 4: Drying & Purification (Recovery)

Q: Vacuum oven drying isn't working. The salt is still gummy.

A: Amine salts often trap water in the crystal lattice or form hydrates that require high energy to break. Static drying (oven) is often insufficient because the surface forms a "crust" that traps moisture inside.

Advanced Protocol: Azeotropic Drying

This is the most robust method for recovering usable solids from "oiled-out" salts.

  • Dissolution: Dissolve the wet salt in a minimum amount of dry Methanol or Ethanol (to break the crystal lattice).

  • Chaser Solvent: Add a larger volume of Toluene (forms a low-boiling azeotrope with water and alcohol).

  • Evaporation: Rotovap the mixture. The alcohol/water/toluene azeotrope will carry off the moisture.

  • Repetition: Repeat the Toluene addition and evaporation 2–3 times.

  • Result: The salt should precipitate as a fine, dry powder.

Workflow: Purification & Drying Logic

DryingWorkflow Input Wet Amine HCl Salt CheckState Physical State? Input->CheckState Solid Solid / Clumpy CheckState->Solid Oil Oiled Out / Goo CheckState->Oil VacOven Vacuum Oven (60°C, P2O5 desiccant) Solid->VacOven Azeotrope Azeotropic Distillation (MeOH -> Toluene) Oil->Azeotrope CheckKF Verify Water Content (KF Titration or qNMR) VacOven->CheckKF Azeotrope->CheckKF CheckKF->Azeotrope > 1% H2O Ready Ready for Use CheckKF->Ready < 1% H2O

Figure 2: Logical workflow for processing wet amine salts based on their physical state.

References

  • American Chemical Society. (2023). Drying and Weighing Hygroscopic Substances in Microanalysis. ACS Publications. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Purification of (3-Fluorooxolan-3-yl)methanamine HCl

Case ID: PUR-3F-OXO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal & Salt Optimization for Fluorinated Heterocyclic Amines Executive Summary & Molecule Profile User: Med...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3F-OXO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal & Salt Optimization for Fluorinated Heterocyclic Amines

Executive Summary & Molecule Profile

User: Medicinal Chemists / Process Development Scientists Compound: (3-Fluorooxolan-3-yl)methanamine Hydrochloride Core Challenge: The presence of a quaternary fluorinated center on a polar tetrahydrofuran (oxolane) ring creates a "solubility paradox." The compound is highly water-soluble (due to the amine HCl) but possesses specific lipophilic impurities (defluorinated byproducts or elimination products) that track closely in standard purification.

Critical Safety Notice (The "Fluorine Effect"): The fluorine atom at the C3 position is chemically stable, but the C-F bond can induce beta-elimination (loss of HF) if subjected to strong bases at high temperatures, generating a dihydrofuran byproduct. All protocols below prioritize mild conditions to preserve the quaternary center.

Diagnostic Triage (Tier 1 Assessment)

Before initiating purification, you must identify the nature of the impurity.[1] Use this diagnostic matrix.

Observation Likely Impurity Root Cause Recommended Action
19F NMR: Extra peak (shifted ~15-20 ppm from product)Regioisomer or Diastereomer Non-selective fluorination upstream.Method C (Reverse Phase)
1H NMR: Olefinic protons (5.0–6.5 ppm)Dihydrofuran derivative HF Elimination (thermal/basic stress).Method B (Free Base Wash)
LCMS: Mass = [M-H] or [M-19]Defluorinated Analog Incomplete fluorination or over-reduction.Method A (Recrystallization)
Appearance: White solid turns into "oil"Hygroscopic Water/Inorganics Residual NaCl/KCl or atmospheric moisture.Method B (Desalting)
Purification Protocols
Method A: The "Anti-Solvent" Recrystallization (Primary Protocol)

Best for: Removing organic impurities and improving crystallinity.

The Science: The HCl salt of this amine is highly soluble in lower alcohols (MeOH/EtOH) but insoluble in ethers. We utilize this solubility gap to "crash out" the pure salt while leaving lipophilic organic impurities in the mother liquor.

Protocol:

  • Dissolution: Dissolve crude solid in the minimum amount of warm Isopropanol (iPrOH) (approx. 50-60°C).

    • Note: Avoid MeOH if possible; it is often too good a solvent, making recovery low.

  • Filtration: If the solution is cloudy (inorganic salts), filter while hot through a 0.45µm PTFE syringe filter.

  • Precipitation: Slowly add MTBE (Methyl tert-butyl ether) or EtOAc dropwise to the stirring warm solution until a persistent haze forms.

    • Ratio Target: Final solvent ratio should be roughly 1:4 (Alcohol:Ether).

  • Crystallization: Remove heat and let cool to Room Temp (RT) slowly. Then, place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white precipitate. Wash the cake with cold MTBE.

Method B: The "Salt Swap" Extraction (Desalting Strategy)

Best for: Removing inorganic salts (NaCl, KCl) and "oily" residues.

The Science: Inorganic salts are trapped in the lattice of the amine HCl. To remove them, we must break the lattice by liberating the free base, extracting it into an organic solvent (leaving inorganics in water), and then reforming the salt in a clean environment.[2]

Protocol:

  • Free-Basing: Dissolve crude HCl salt in minimal water. Add 2M NaOH until pH > 12.

    • Why pH 12? The inductive effect of the fluorine lowers the pKa of the amine (approx pKa ~8.5-9.0). You need pH > pKa + 2 to ensure 99% free base species.

  • Extraction: Extract the aqueous layer 3x with DCM (Dichloromethane) .

    • Critical Step: Do not use Ether/EtOAc; the polar fluorinated amine prefers DCM.

  • Wash: Wash combined DCM layers with Brine (saturated NaCl) to remove bulk water. Dry over Na₂SO₄.[2]

  • Salt Formation:

    • Filter the DCM into a clean flask.

    • Cool to 0°C.[2]

    • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • The pure HCl salt will precipitate immediately. Evaporate solvent or filter.[2][3]

Method C: Reverse Phase Flash Chromatography (Polishing)

Best for: Separating closely eluting isomers or defluorinated byproducts.

The Science: Normal phase silica (SiO2) interacts too strongly with the amine HCl, causing streaking. C18-Reverse Phase allows the polar salt to elute early while retaining lipophilic impurities.

Parameters:

  • Column: C18 (ODS) Flash Cartridge.

  • Mobile Phase A: Water + 0.1% TFA (or 0.05% HCl).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0% B hold for 2 CV (Column Volumes), then 0% -> 30% B over 15 CV.

    • Note: The compound is very polar; it will likely elute between 2-10% ACN.

Visual Decision Matrix (Troubleshooting Flowchart)

PurificationWorkflow Start Crude (3-Fluorooxolan-3-yl)methanamine HCl Check DIAGNOSTIC: Is impurity Inorganic (Salts) or Organic? Inorganic Inorganic (NaCl/KCl) or Sticky Oil Check->Inorganic Ash/Residue Organic Organic Impurities (Precursors/Side Products) Check->Organic LCMS/NMR MethodB METHOD B: Free-Base Extraction (DCM / 2M NaOH) Inorganic->MethodB MethodA METHOD A: Recrystallization (iPrOH / MTBE) Organic->MethodA Final Pure Product (Store Desiccated) MethodB->Final ResultCheck Check Purity MethodA->ResultCheck Purity < 95%? MethodC METHOD C: Reverse Phase C18 (H2O / ACN) MethodC->Final ResultCheck->MethodC Still Impure ResultCheck->Final Pure

Caption: Decision tree for selecting the optimal purification route based on impurity type.

Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during recrystallization instead of forming a solid. Why? A: This is a classic issue with fluorinated amine salts. It usually means either:

  • Residual Solvent: You have traces of DCM or THF trapped in the lattice. Fix: Rotovap to dryness, then chase with pure methanol 2x before attempting recrystallization.

  • Too Fast: You added the anti-solvent (MTBE) too quickly. Fix: Re-dissolve by heating, then add the anti-solvent very slowly, allowing the cloud point to equilibrate.

Q2: Can I use Silica Gel chromatography? A: Not recommended. Amine HCl salts streak badly on standard silica due to the interaction between the acidic silanols and the basic amine. If you must use normal phase, you have to free-base the amine first (see Method B) and use DCM/MeOH + 1% Triethylamine (TEA) as the eluent. However, free amines of this type can be volatile or unstable; the HCl salt form is preferred for isolation.

Q3: Is the C-F bond stable to acid? A: Generally, yes. The C-F bond at a quaternary center (C3) is robust against the HCl conditions used for salt formation. However, avoid Lewis Acids (like AlCl3 or BF3) which can strip the fluorine.

Q4: Why does my NMR show a broad peak at 8.0-9.0 ppm? A: That is your ammonium proton (


). Its integration should be 3H. If it is missing or broad, your salt might be wet or partially free-based. Run a 

shake to confirm (the peak will disappear).
References
  • General Synthesis of Fluorinated Heterocycles

    • Takeuchi, Y., et al. (2000).[4] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters. Link (Demonstrates stability of C-F bonds in cyclic amide/amine systems).

  • Purification of Amine Salts

    • Redhu, M. et al. (2021).[5] "Recrystallization of amine compounds insoluble in common organic solvents." ResearchGate Discussions. Link (Expert consensus on polar/non-polar solvent pairs for amine HCl salts).

  • Salt Metathesis Protocols

    • Busche, S. (2018).[6] "Ways of crashing out amines." Reddit Chem Pros / r/Chemistry. Link (Practical industrial workflows for amine salt handling).

  • Properties of (Oxolan-3-yl)

    • PubChem CID 10898660. "(Oxolan-3-yl)methanamine hydrochloride."[7] Link (Base structure properties and solubility data).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Parameters for Fluorodesulfurization Synthesis

Welcome to the Technical Support Center for Fluorodesulfurization Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance and troubleshooting f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorodesulfurization Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance and troubleshooting for this critical fluorination technique. As a self-validating system, the protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorodesulfurization reaction is not proceeding or is giving a very low yield. What are the primary factors to investigate?

A1: Low conversion in fluorodesulfurization is a common issue that can often be traced back to a few key parameters. Systematically addressing these can resolve the problem:

  • Anhydrous Conditions: The paramount factor for success in most fluorodesulfurization reactions is the strict exclusion of water. Many fluorinating reagents react readily with water, which quenches the reagent and can lead to unwanted side products. Ensure all glassware is rigorously oven-dried, and solvents are of anhydrous grade and preferably stored over molecular sieves.[1]

  • Reagent Quality: The activity of your fluorinating agent is critical. Some reagents can degrade over time, especially if not stored under inert atmosphere and protected from moisture. It is advisable to use freshly opened reagents or to titrate older batches to determine their activity.

  • Temperature Control: The reaction temperature can significantly influence the rate and selectivity of fluorodesulfurization. Many reactions require an initial low temperature (e.g., -78 °C or 0 °C) during reagent addition to control exotherms and minimize side reactions, followed by a gradual warming to room temperature or heating to drive the reaction to completion.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the quenching of reagents and intermediates by atmospheric oxygen and moisture.

Q2: I am observing significant formation of elimination byproducts instead of the desired fluorinated compound. How can I suppress this side reaction?

A2: Elimination is a common competing pathway in nucleophilic fluorination reactions, especially with secondary and tertiary substrates. Here are several strategies to favor substitution over elimination:

  • Lower the Reaction Temperature: Starting the reaction at a lower temperature, such as -78 °C, and allowing it to warm slowly can favor the desired S(_N)2 pathway, which generally has a lower activation energy than elimination pathways.[2]

  • Choice of Fluoride Source: The choice of fluorinating agent can have a profound impact. Milder, less basic fluoride sources can sometimes reduce the propensity for elimination. For example, reagents like PyFluor or AlkylFluor have been developed to minimize elimination side products compared to more traditional reagents like DAST.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Less polar solvents can sometimes disfavor elimination reactions. Dichloromethane (DCM) is a commonly used solvent, but for substrates prone to elimination, exploring other options might be beneficial.[2]

Q3: How do I select the appropriate fluorinating agent for my specific substrate?

A3: The selection of the fluorinating agent is contingent on the functional group undergoing fluorodesulfurization and the overall electronic and steric properties of the substrate.

  • For Thiols and Dithiocarbamates: Reagents like silver(I) fluoride (AgF) have proven effective for the desulfurative fluorination of thionobenzodioxoles.[3][4]

  • For Xanthates: Deoxyfluorination of xanthates can often be achieved with reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, which is known to be more thermally stable.[2] Newer reagents such as AlkylFluor and PhenoFluor may offer higher yields and broader substrate scope for more complex molecules.[2]

  • For Thiocarbonyls: Electrophilic fluorinating agents like Selectfluor® can be employed, particularly in photoredox-catalyzed systems that proceed via radical intermediates.[5]

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

This guide provides a systematic approach to diagnosing and resolving issues of low yield and incomplete conversion in fluorodesulfurization reactions.

Troubleshooting Workflow for Low Yield

Caption: A stepwise workflow for troubleshooting low-yield fluorodesulfurization reactions.

Potential Cause Recommended Action Rationale
Moisture Contamination Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Store reagents in a desiccator.[1]Fluorinating agents are highly sensitive to water, leading to their decomposition and the formation of byproducts.
Degraded Fluorinating Agent Use a fresh bottle of the fluorinating agent or one that has been properly stored. If in doubt, test the reagent on a reliable model substrate.The potency of fluorinating agents can diminish over time, leading to incomplete reactions.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). If the reaction has stalled, consider increasing the temperature or extending the reaction time.Fluorodesulfurization reactions can be slow, and insufficient time or energy may not be enough to drive the reaction to completion.
Poor Solubility of Reagents Choose a solvent in which all reactants are soluble at the reaction temperature. In some cases, a co-solvent system may be necessary.If the substrate or reagent is not fully dissolved, the reaction will be heterogeneous and likely slow and incomplete.
Sub-optimal Stoichiometry While a slight excess of the fluorinating agent is often used, a large excess can sometimes lead to side reactions. Optimize the stoichiometry of the fluorinating agent.The ideal ratio of reactants is crucial for maximizing the yield of the desired product.
Guide 2: Formation of Undesired Byproducts

This guide addresses the common issue of side product formation and offers strategies to enhance the selectivity of your fluorodesulfurization reaction.

General Mechanism and Potential Side Reactions

Reaction_Pathway Substrate R-C(=S)-X (Substrate) Activated Activated Intermediate Substrate->Activated Fluorinating Agent Product R-CF (Desired Product) Activated->Product SN2 Pathway (Favored) Elimination Elimination Byproduct (e.g., Alkene) Activated->Elimination E2/E1 Pathway (Side Reaction) Rearrangement Rearrangement Product Activated->Rearrangement Carbocationic Intermediate (Side Reaction) Hydrolysis Hydrolysis Product (e.g., Alcohol) Activated->Hydrolysis Trace H2O (Side Reaction)

Caption: A simplified diagram showing the desired fluorination pathway and common side reactions.

Side Product Observed Potential Cause Recommended Action Causality
Alkene (Elimination) The reaction conditions favor elimination over substitution. This is common for secondary and tertiary substrates.Lower the reaction temperature. Use a less basic fluorinating agent or a non-polar solvent.Lower temperatures generally favor the S(_N)2 pathway, while less basic conditions reduce the likelihood of E2 elimination.[2]
Rearranged Product Formation of a carbocationic intermediate that undergoes rearrangement.Use a less ionizing solvent. Choose a fluorinating agent that promotes a more concerted S(_N)2-like mechanism.Solvents with high dielectric constants can stabilize carbocationic intermediates, making rearrangements more likely.
Alcohol (Hydrolysis) Presence of trace amounts of water in the reaction mixture.Ensure rigorously anhydrous conditions. Quench the reaction carefully with an anhydrous workup before introducing aqueous solutions.The activated intermediate is highly susceptible to hydrolysis by any residual water.
Over-fluorination The product is more reactive than the starting material under the reaction conditions.Carefully control the stoichiometry of the fluorinating agent (use ≤ 1.0 equivalent). Monitor the reaction closely and stop it once the starting material is consumed.[2]Excess fluorinating agent can lead to further reaction with the desired product.

Experimental Protocols

General Protocol for AgF-Mediated Fluorodesulfurization of a Thionoester

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the thionoester substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add silver(I) fluoride (AgF) (1.5-3.0 eq.) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired fluorinated compound.

Safety Precautions for Handling Fluorinating Agents
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or nitrile gloves are often suitable, but consult the manufacturer's recommendations).[6][7]

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated chemical fume hood.[6]

  • Quenching: Be aware that quenching reactions involving fluorinating agents can be highly exothermic. Always perform quenching procedures slowly and at low temperatures.

  • Incompatible Materials: Fluorinating agents can react violently with certain materials. Avoid contact with strong acids, bases, and reducing agents.[6] Some reagents, like Selectfluor®, react exothermically with solvents like DMF and DMSO.[8]

  • Emergency Preparedness: Have appropriate quenching agents and emergency response materials, such as calcium gluconate gel for potential HF exposure, readily available.[9]

References

  • Newton, J. J., Brooke, A. J., Duhamel, B., Pulfer, J. M., Britton, R., & Friesen, C. M. (2020). Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride. The Journal of Organic Chemistry, 85(20), 13298–13305. [Link]

  • Cole, K. P., et al. (2020). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. [Link]

  • CoLab. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]

  • Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. [Link]

  • Newton, J. J., Brooke, A. J., Duhamel, B., Pulfer, J. M., Britton, R., & Friesen, C. M. (2020). Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride. PubMed. [Link]

  • Google Patents. (n.d.). Solvents for use in fluorination reactions.
  • ResearchGate. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]

  • Newton, J. J., et al. (2020). Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. WordPress. [Link]

  • Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. WordPress. [Link]

  • Znidar, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Google Patents. (n.d.). Purification of organic fluorine compounds.
  • University of British Columbia. (2016). Revisiting the use of fluoride as a leaving group. UBC Chemistry. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Water fluoridation; a manual for engineers and technicians. CDC Stacks. [Link]

  • The Britton Group. (n.d.). Fluorination Strategies. The Britton Group. [Link]

  • Brooke, A., et al. (2020). Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride. ResearchGate. [Link]

  • Långström, B., et al. (1995). Solvent Dependent Leaving Group Fluorine Kinetic Isotope Effect in a Nucleophilic Aromatic Substitution Reaction. Journal of the American Chemical Society. [Link]

  • DiMagno, S. G., et al. (2009). Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination. PubMed Central. [Link]

  • Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Library and Archives Canada. [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Reddit. [Link]

  • ResearchGate. (2025). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. [Link]

  • Vidal Barrero, F., et al. (2007). Catalytic seawater flue gas desulfurization process: an experimental pilot plant study. PubMed. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • Watson, D. A., et al. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science. [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances on Fluorine Chemistry. PubMed Central. [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine. UCSB Environmental Health & Safety. [Link]

  • Hach. (n.d.). Fluoride. Hach. [Link]

  • Hu-Friedy. (2025). Troubleshooting Dental Waterline Issues: A Practical Guide. Hu-Friedy. [Link]

Sources

Optimization

Analytical methods for detecting impurities in fluorinated compounds

Technical Support Center: Fluorinated Compound Analysis Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Impurity Profiling in Fluorinated APIs & Intermediates Welcome to the Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Compound Analysis Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Impurity Profiling in Fluorinated APIs & Intermediates

Welcome to the Analytical Support Desk

You are likely here because fluorinated compounds—while essential for modulating lipophilicity and metabolic stability in modern drugs—are notoriously difficult to analyze. They often lack UV chromophores, exhibit high volatility, or possess unique relaxation properties that skew quantitative data.

This guide is structured as a series of resolved support tickets . These represent the most frequent, high-level technical challenges we encounter in the field.

Ticket #1042: Quantitative NMR ( F) Inconsistencies

User Issue: "I am using


F NMR for purity assay. My integrals are not reproducible, and I see a rolling baseline even with a blank solvent."
Root Cause Analysis

Fluorine-19 is an excellent nucleus for quantification (100% natural abundance, high sensitivity), but it suffers from two specific physical phenomena that cause integration errors:

  • The "Background" Problem: Most standard NMR probes contain fluorinated polymers (PTFE/Teflon) in their construction. This creates a broad, rolling "hump" in the baseline (usually -100 to -150 ppm) that interferes with integration.

  • Relaxation Dynamics: Fluorine atoms, especially in perfluorinated chains or isolated positions, often lack efficient relaxation pathways (dipole-dipole interactions with protons). This leads to exceptionally long longitudinal relaxation times (

    
    ). If your repetition delay (
    
    
    
    ) is too short, the signal saturates, and integrals become non-quantitative.
Troubleshooting Protocol

Step 1: Mitigate Probe Background

  • Immediate Fix: Use a "depth gauge" to ensure your sample tube is centered strictly within the coil, avoiding the PTFE supports.

  • Software Fix: Apply Linear Prediction (LP) to the first few points of the FID (Free Induction Decay) to reconstruct the rapidly decaying background signal, or use backward linear prediction during processing to flatten the baseline.

  • Hardware Fix: Switch to a dedicated fluorine-free probe if available.

Step 2: Optimize Relaxation Delay (


) 
  • The Rule: For qNMR (quantitative NMR), the total repetition time must be

    
     (for 99.3% recovery) or 
    
    
    
    (for 99.9% recovery).
  • The Test: Run an Inversion Recovery experiment to measure the longest

    
     in your molecule.[1][2][3]
    

Step 3: Protocol for


 Determination 
  • Pulse Sequence: t1ir (Inversion Recovery).

  • Array: Set a variable delay list (

    
    ) ranging from 0.01s to 20s.
    
  • Plot: Intensity vs. Time. The zero-crossing point (

    
    ) allows calculation: 
    
    
    
    .
  • Action: Set your experimental

    
     to 
    
    
    
    .
Logic Visualization: NMR Optimization

NMR_Optimization Start Issue: Poor Integration Check_BG Check Baseline (Rolling Hump?) Start->Check_BG Fix_BG Apply Backward Linear Prediction Check_BG->Fix_BG Yes Check_T1 Check Relaxation (Satuation?) Check_BG->Check_T1 No Fix_BG->Check_T1 Exp_InvRec Run Inversion Recovery (t1ir) Check_T1->Exp_InvRec Calc_D1 Set D1 > 7 * T1 Exp_InvRec->Calc_D1

Caption: Decision workflow for correcting baseline and saturation errors in


F qNMR.

Ticket #2089: GC-MS "Invisible" Impurities

User Issue: "I know my fluorinated intermediate is pure by NMR, but GC-MS shows multiple fragmentation peaks and no molecular ion (


). I cannot confirm the molecular weight."
Root Cause Analysis

Fluorinated compounds possess high electronegativity. In standard Electron Ionization (EI) (70 eV), the C-F bonds or C-C bonds adjacent to fluorine destabilize rapidly, causing "catastrophic fragmentation." You rarely see the molecular ion, making identification of unknowns impossible.

Troubleshooting Protocol

Switch ionization modes. You must move from "Hard" ionization (EI) to "Soft" ionization.

Option A: Positive Chemical Ionization (PCI) [4]

  • Reagent Gas: Methane or Isobutane.[5]

  • Mechanism: Proton transfer forms

    
    .
    
  • Result: Reduced fragmentation, visible molecular weight.

Option B: Negative Ion Chemical Ionization (NICI) – The Gold Standard

  • Why it works: Fluorinated compounds have high electron affinity. They capture thermal electrons efficiently.

  • Reagent Gas: Methane (acts as a buffer to thermalize electrons).

  • Mechanism: Electron Capture (

    
    ).
    
  • Sensitivity: NICI is often 100-1000x more sensitive than EI for perfluorinated compounds.

Comparative Data: Ionization Modes

FeatureElectron Ionization (EI)Chemical Ionization (PCI)Negative CI (NICI)
Energy 70 eV (Hard)Thermal (Soft)Thermal (Soft)
Main Peak Fragments (

,

)


or

Suitability Library Matching (NIST)MW ConfirmationTrace Analysis (ppb level)
Fluorine Specificity LowMediumHigh

Ticket #3150: HPLC Detection of Non-Chromophoric Species

User Issue: "My fluorinated aliphatic precursor has no UV absorbance at 254nm. Using 210nm gives a noisy baseline. How do I quantify it?"

Root Cause Analysis

Perfluorinated chains (


) do not absorb UV light significantly. While Refractive Index (RI) detectors can see them, RI is incompatible with gradient elution (essential for impurity profiling).
Troubleshooting Protocol

The industry standard solution is Charged Aerosol Detection (CAD) .

Why CAD? CAD is a mass-sensitive detector. It nebulizes the eluent, dries it to particles, charges the particles with nitrogen gas, and measures the charge.[6]

  • Universal: Detects any non-volatile compound.[6]

  • Gradient Compatible: Unlike RI, CAD works perfectly with gradients.

  • Uniform Response: Response is independent of chemical structure (unlike UV), meaning you can estimate impurity quantity without a specific standard for every impurity.

Experimental Setup (CAD Optimization)

  • Mobile Phase: Must be volatile (Formic acid, TFA, Ammonium Acetate). Avoid phosphate buffers.

  • Nebulizer Temp: Set low (35°C) if your fluorinated compound is semi-volatile.

  • Power Function: CAD response is curvilinear. Use a power function (Power Law ~1.0-1.2) in your CDS (Chromatography Data System) to linearize the curve for quantification.

Logic Visualization: Detector Selection

Detector_Selection Start Analyte Properties? Volatile Volatile / Gas Stable? Start->Volatile Chromophore Has UV Chromophore? Volatile->Chromophore No (Liquid/Solid) GC_NICI GC-MS (NICI) Volatile->GC_NICI Yes HPLC_UV HPLC-UV/DAD Chromophore->HPLC_UV Yes (Aromatic) HPLC_CAD HPLC-CAD (Charged Aerosol) Chromophore->HPLC_CAD No (Aliphatic F)

Caption: Flowchart for selecting the correct chromatographic detector based on analyte volatility and optical properties.

Ticket #4001: Safety & Trace Inorganic Fluoride

User Issue: "We suspect free fluoride ion (


) contamination in our API, which is causing corrosion in our reactor and toxicity concerns."
Root Cause Analysis

C-F bonds are strong, but harsh reaction conditions (LiAlH4 reduction, strong bases) can cleave them, generating inorganic fluoride. This is distinct from organic fluorine and requires specific detection.

Troubleshooting Protocol

Do not use HPLC or GC for free fluoride. Use Ion-Selective Electrodes (ISE) .

Critical Step: TISAB Buffer You cannot simply dip the electrode into the sample. You must use Total Ionic Strength Adjustment Buffer (TISAB) .[7]

  • Function 1: Fixes pH (usually 5.0-5.5) to prevent formation of

    
     (at low pH) or interference from 
    
    
    
    (at high pH).
  • Function 2: Contains complexing agents (CDTA) to break metal-fluoride complexes (e.g.,

    
     or 
    
    
    
    ), releasing free
    
    
    for detection.

Protocol:

  • Dissolve 100 mg sample in water.

  • Add equal volume of TISAB II solution.

  • Measure potential (mV) vs. a standard curve (

    
     to 
    
    
    
    M NaF).

References

  • Quantitative F NMR Methodology Title: Certified Reference Materials for F Quantitative NMR Ensuring Traceability to the SI. Source: Sigma-Aldrich / Merck Technical Review.
  • GC-MS Ioniz

    • Title: Interpretation of negative-ion chemical ionization GC-MS of perfluorinated organic analyte deriv
    • Source:Journal of Chrom
    • URL:[Link]

  • Charged Aerosol Detection (CAD)

    • Title: Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[6][8]

    • Source: Thermo Fisher Scientific Applic
  • Free Fluoride Determin

    • Title: Determination of fluorides in pharmaceutical products using Ion Selective Electrodes.[9]

    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Oxolane (THF) Regioselective Fluorination

The following guide serves as a specialized technical support resource for researchers attempting the regioselective fluorination of oxolane (tetrahydrofuran, THF) and its derivatives. It addresses the inherent electroni...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers attempting the regioselective fluorination of oxolane (tetrahydrofuran, THF) and its derivatives. It addresses the inherent electronic and stability challenges of this transformation, offering protocols for both direct


-fluorination and strategies for remote (

) functionalization.

Status: Operational Operator: Senior Application Scientist Case ID: OX-F-REGIO-001

Executive Summary & Mechanistic Overview

Fluorinating oxolane rings presents a dichotomy of challenges:

  • 
    -Fluorination (C2):  The C-H bond at the 
    
    
    
    -position is electronically activated (BDE ~92 kcal/mol) due to the adjacent oxygen lone pair, making it the kinetic and thermodynamic preference for radical Hydrogen Atom Transfer (HAT). However, the resulting
    
    
    -fluoro ethers are essentially glycosyl fluorides, susceptible to rapid hydrolysis and ring-opening.
  • 
    -Fluorination (C3):  The 
    
    
    
    -C-H bonds are unactivated (BDE ~98 kcal/mol) and electronically deactivated relative to the
    
    
    -position. Directing fluorination to this site requires overriding the inherent electronic bias of the ether oxygen, typically through steric control (Mn-porphyrins) or substrate engineering.

This guide provides troubleshooting for selectivity issues, stability management, and specific protocols for late-stage functionalization.

Critical Troubleshooting Guide (Q&A)

Category A: Controlling Regioselectivity ( vs. )

Q1: I am consistently getting


-fluorination (C2) when targeting the 

-position (C3). How do I shift selectivity?
  • Diagnosis: Standard radical initiators (peroxides, persulfates) and electrophilic fluorinating reagents (Selectfluor, NFSI) are governed by polarity matching and bond dissociation energy (BDE). The

    
    -oxy radical is significantly stabilized by the oxygen lone pair (2-center-3-electron interaction), making C2 the exclusive site of attack under thermodynamic control.
    
  • Strategy: You cannot easily override this electronic bias on unsubstituted oxolane using standard HAT reagents.

    • Solution 1 (Steric Control): Switch to a bulky Manganese Porphyrin catalyst (e.g., Mn(TMP)Cl). These catalysts are sensitive to steric approach and can favor methylene sites (C3) over sterically crowded

      
      -sites in substituted oxolanes [1].
      
    • Solution 2 (Deactivation): If your substrate allows, complex the ether oxygen with a bulky Lewis Acid (e.g.,

      
      ) prior to reaction. This removes electron density from the 
      
      
      
      -position, inductively deactivating it and potentially allowing remote HAT, though this is challenging and substrate-dependent.

Q2: My reaction yields a mixture of mono- and di-fluorinated products at the


-position. How do I stop at mono-fluorination? 
  • Diagnosis: The introduction of the first fluorine atom at the

    
    -position creates a gem-fluoro ether. While fluorine is electron-withdrawing (inductive), its lone pairs can stabilize the radical intermediate for a second attack, leading to over-fluorination.
    
  • Strategy:

    • Stoichiometry: Use a limiting amount of the fluorinating reagent (0.8 - 0.9 equiv).

    • Kinetics: Stop the reaction at 60-70% conversion.

    • Reagent Selection: Use N-fluorobenzenesulfonimide (NFSI) with a decatungstate photocatalyst. The bulky nature of the decatungstate anion (

      
      ) makes it sensitive to the steric bulk of the first fluorine, reducing the rate of the second HAT event [2].
      
Category B: Product Stability & Isolation

Q3: The reaction shows full conversion by NMR, but I isolate decomposition products (aldehydes/alcohols) after column chromatography.

  • Diagnosis: You likely synthesized the

    
    -fluoro oxolane, which is hydrolytically unstable. On silica gel (acidic) or in the presence of ambient moisture, it hydrolyzes to form 4-hydroxybutanal (or its derivatives).
    
  • Strategy:

    • Workup: Avoid aqueous workups. Filter through a pad of basic alumina or Celite under an inert atmosphere.

    • Purification: Use neutral or basic alumina for chromatography, not silica. Elute with anhydrous solvents containing 1% triethylamine.

    • Derivatization: If the

      
      -fluoro species is an intermediate, react it immediately (one-pot) with a nucleophile (e.g., allyltrimethylsilane) to trap the oxocarbenium ion.
      

Recommended Protocols

Protocol A: High-Selectivity Remote Fluorination (Mn-Porphyrin)

Best for: Complex substrates where steric control can override electronic activation.

Mechanism: High-valent


 species abstracts H; Fluoride rebound occurs via 

.
ParameterSpecification
Catalyst Mn(TMP)Cl (5-10 mol%)
Oxidant Iodosylbenzene (PhIO) (1.5 equiv)
Fluorine Source Silver Fluoride (AgF) (2.0 equiv) or TBAF (anhydrous)
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)
Temperature Room Temperature to 40°C
Time 1 - 4 Hours

Step-by-Step:

  • Preparation: In a glovebox or flame-dried Schlenk flask, combine the substrate (1.0 equiv), Mn(TMP)Cl (10 mol%), and AgF (2.0 equiv).

  • Activation: Suspend PhIO (1.5 equiv) in anhydrous DCM.

  • Addition: Add the PhIO suspension slowly to the catalyst mixture over 30 minutes. The slow addition prevents catalyst oxidative degradation.

  • Monitoring: Monitor by

    
     NMR (use 
    
    
    
    -trifluorotoluene as internal standard). Look for shifts around -120 to -150 ppm for aliphatic fluorides.
  • Workup: Filter through Celite to remove silver salts. Concentrate under reduced pressure. Do not expose to acidic silica.

Protocol B: General -Fluorination (Decatungstate Photocatalysis)

Best for: Generating reactive


-fluoro ethers for immediate use.

Mechanism: Hydrogen Atom Transfer (HAT) via excited state Tungstate.

ParameterSpecification
Photocatalyst TBADT (

) (2-5 mol%)
Fluorine Source NFSI (N-fluorobenzenesulfonimide) (1.2 equiv)
Solvent Acetonitrile (MeCN) / Acetone (anhydrous)
Light Source 365 nm - 390 nm LED (UV/Blue)
Atmosphere Nitrogen/Argon (Degassed)

Step-by-Step:

  • Mix: Combine substrate, NFSI, and TBADT in a reaction vial.

  • Degas: Sparge with nitrogen for 10 minutes (Oxygen quenches the excited tungstate).

  • Irradiate: Stir under 390 nm light irradiation. Fan cooling is recommended to maintain ambient temperature.

  • Reaction Time: Typically 4-12 hours.

  • Stabilization: If isolating, add 1%

    
     to the solvent system.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways for oxolane fluorination, highlighting the decision points for selectivity.

OxolaneFluorination Start Oxolane Substrate PathA Pathway A: Electronic Control (Radical / HAT) Start->PathA Decatungstate/NFSI Selectfluor PathB Pathway B: Steric/Catalytic Control (Mn-Porphyrin) Start->PathB Mn(TMP)Cl AgF/PhIO AlphaRad α-Oxy Radical (C2) (Stabilized) PathA->AlphaRad Fast HAT (Weak C-H) PathB->AlphaRad Minor Pathway BetaRad β-Alkyl Radical (C3) (Unactivated) PathB->BetaRad Steric Selection (Substrate Dependent) ProdAlpha 2-Fluoro-Oxolane (Unstable/Reactive) AlphaRad->ProdAlpha F-Transfer ProdBeta 3-Fluoro-Oxolane (Stable Pharmacophore) BetaRad->ProdBeta F-Rebound Hydrolysis Hydrolysis to Succinaldehyde ProdAlpha->Hydrolysis Moisture/Acid

Caption: Divergent fluorination pathways. Pathway A follows electronic activation (Alpha), while Pathway B utilizes catalyst steric constraints to access remote sites (Beta).

References

  • Liu, W., & Groves, J. T. (2010). Manganese Porphyrins Catalyze Selective C–H Bond Halogenations.[1][2] Journal of the American Chemical Society, 132(37), 12847–12849. Link

  • Perry, I. B., et al. (2017). Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. ACS Catalysis, 7(12), 8768–8775. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[3] Nature, 473, 470–477. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: (3-Fluorooxolan-3-yl)methanamine Hydrochloride

This technical guide provides a comprehensive characterization of (3-Fluorooxolan-3-yl)methanamine hydrochloride , a specialized building block used in medicinal chemistry to modulate basicity and metabolic stability. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive characterization of (3-Fluorooxolan-3-yl)methanamine hydrochloride , a specialized building block used in medicinal chemistry to modulate basicity and metabolic stability.

Executive Summary: The "Fluorine Effect" in Saturated Heterocycles

(3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 1262407-64-6 for free base analog) represents a strategic bioisostere of the standard (oxolan-3-yl)methanamine. By introducing a fluorine atom at the C3 position—geminal to the amine-bearing methylene group—chemists can exploit the


-fluorine effect . This modification significantly lowers the pKa of the amine (typically by 1.5–2.0 units) without drastically altering steric bulk, thereby improving lipophilicity at physiological pH (LogD) and enhancing membrane permeability.

This guide compares the fluorinated scaffold against its non-fluorinated parent to demonstrate its utility in optimizing lead compounds for CNS penetration and metabolic stability.

Comparative Performance Analysis

The following data contrasts the physical properties of the fluorinated target against the standard non-fluorinated analog.

Table 1: Physicochemical Property Comparison
Feature(3-Fluorooxolan-3-yl)methanamine (Oxolan-3-yl)methanamine Impact on Drug Design
Structure Gem-fluoro-aminomethyl (Quaternary C3)Tertiary C3 (Methine)Metabolic Block: F-substitution prevents oxidation at the susceptible C3 position.
Basicity (pKa) ~8.2 (Estimated

-F shift)
9.96 (Predicted)Permeability: Lower pKa increases the fraction of neutral species at pH 7.4, enhancing passive transport.
Lipophilicity (LogP) ~0.07 (Intrinsic)0.07Solubility: Intrinsic lipophilicity is similar, but effective distribution (LogD) improves due to pKa shift.
Conformation Rigidified (Gauche Effect)FlexibleBinding Entropy: F-C-C-N gauche preference reduces entropic penalty upon binding.
Molecular Weight 119.14 (Free Base)101.15Minimal mass penalty (+18 Da).

Key Insight: The ~1.7 unit drop in pKa is the defining "performance" metric. While the non-fluorinated amine is >99% protonated at physiological pH (7.4), the fluorinated analog has a significant population (~10-15%) of the neutral species, which is the form required to cross the blood-brain barrier (BBB).

Mechanistic & Structural Logic

The -Fluorine Inductive Effect

The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I) through the carbon framework. This pulls electron density away from the nitrogen lone pair on the adjacent methylene group, stabilizing the free base form and making the conjugate acid more acidic (lower pKa).

Conformational Locking (The Gauche Effect)

Unlike the flexible non-fluorinated parent, the (3-fluorooxolan-3-yl)methanamine motif adopts a specific conformation due to the gauche effect . The C–F bond and the C–N bond preferentially align gauche (60°) to each other rather than anti (180°). This pre-organizes the molecule, potentially matching the bioactive conformation of a target ligand and reducing the entropic cost of binding.

GaucheEffect cluster_0 Non-Fluorinated (Flexible) cluster_1 Fluorinated (Rigidified) NodeA Random Rotation (High Entropy) NodeB Gauche Conformation (F and N aligned) NodeA->NodeB Fluorine Substitution NodeC Hyperconjugation (σC-H → σ*C-F) NodeB->NodeC Stabilizing Interaction

Figure 1: The introduction of fluorine restricts conformational freedom via the gauche effect, pre-organizing the pharmacophore.

Synthesis Workflow: The Bromofluorination Route[1]

The most robust route for synthesizing this quaternary center involves the bromofluorination of an exocyclic alkene, a method optimized by Enamine and similar CROs for multigram scale.

Reaction Scheme
  • Precursor: 3-Methylenetetrahydrofuran.

  • Bromofluorination: Electrophilic addition using NBS and Et

    
    N[1]·3HF.[1]
    
  • Substitution: Displacement of the primary bromide with azide.

  • Reduction: Conversion of azide to amine.

SynthesisRoute Start 3-Methylene-THF Step1 Bromofluorination (NBS, Et3N·3HF) Start->Step1 Inter1 3-Fluoro-3-(bromomethyl)THF (Quaternary Center formed) Step1->Inter1 Regioselective Addition Step2 Nucleophilic Substitution (NaN3, DMF, 100°C) Inter1->Step2 Inter2 3-Fluoro-3-(azidomethyl)THF Step2->Inter2 SN2 Displacement Step3 Staudinger Reduction (PPh3, H2O) or H2/Pd Inter2->Step3 Final (3-Fluorooxolan-3-yl)methanamine Hydrochloride Step3->Final HCl Salt Formation

Figure 2: Synthetic pathway for the construction of the gem-fluoro-aminomethyl quaternary center.

Experimental Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for verifying the identity and purity of the compound.

Protocol A: Potentiometric pKa Determination

Rationale: To empirically verify the basicity shift compared to the non-fluorinated analog.

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water (0.1 M KCl ionic strength adjuster).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a combined glass pH electrode.

  • Execution: Perform a "blank" titration (solvent only) followed by the sample titration from pH 2.0 to pH 12.0.

  • Validation: The Bjerrum plot should show a single inflection point. The calculated pKa must be significantly lower (< 9.0) than the non-fluorinated reference (~9.9).

Protocol B: F NMR Spectroscopy

Rationale: To confirm the presence of the C-F bond and the quaternary nature of the carbon.

  • Solvent: DMSO-

    
     or D
    
    
    
    O.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene.
  • Acquisition: Acquire a proton-decoupled

    
    F spectrum.
    
  • Expected Signal:

    • A singlet or a multiplet (if coupled to adjacent CH

      
       protons) typically in the range of -140 to -170 ppm .
      
    • Diagnostic Feature: If the fluorine were on a tertiary carbon (with a proton), it would show a large geminal H-F coupling (

      
       Hz) in the 
      
      
      
      H NMR. The absence of a geminal H-F coupling at the C3 position in the
      
      
      H NMR confirms the quaternary (gem-fluoro-alkyl) structure.
Protocol C: X-Ray Powder Diffraction (XRPD)

Rationale: To verify the crystallinity and salt form (polymorph screening).

  • Sample: Gently grind 10 mg of the solid.

  • Scan: 2

    
     range from 3° to 40°, step size 0.02°.
    
  • Output: A distinct crystalline pattern confirms a stable hydrochloride salt, distinguishing it from amorphous hygroscopic impurities common in amine salts.

References

  • Enamine Ltd. (2023). Fluorine-Substituted Building Blocks: Design and Synthesis. Enamine.net.[2]

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1139-1151.

  • Grygorenko, O. O., et al. (2023).[1] "Multigram synthesis of

    
    -fluorinated saturated heterocyclic methanamines." Ukrainica Bioorganica Acta. 
    
  • PubChem. (2024). Compound Summary: (3-Fluorooxolan-3-yl)methanamine.[3] National Library of Medicine.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Comparative

Technical Guide: Bioactivity Profiling of Fluorinated vs. Non-Fluorinated Analogs

Executive Summary In modern medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for lead optimization.[1] Replacing a hydrogen atom (H) or a hydroxyl group (OH) with fluorine (F) is rarely about maintaining bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for lead optimization.[1] Replacing a hydrogen atom (H) or a hydroxyl group (OH) with fluorine (F) is rarely about maintaining bioactivity—it is about modulating physicochemical properties to rescue a lead compound. This guide provides an objective, data-driven framework for comparing non-fluorinated parent compounds with their fluorinated analogs, focusing on metabolic stability, pKa modulation, and binding affinity.

The Physicochemical Basis of Bioactivity Modulation

To interpret experimental data correctly, one must understand the causal mechanisms driven by fluorine’s unique atomic properties.

A. Steric Mimicry vs. Electronic Disruption

Fluorine is the "Goldilocks" atom of bioisosterism.

  • Van der Waals Radius: F (1.47 Å) is slightly larger than H (1.20 Å) but significantly smaller than a methyl group (2.0 Å) or hydroxyl (1.4 Å). This allows F to fit into tight binding pockets where larger substituents would clash.

  • Electronegativity: F is the most electronegative element (3.98 Pauling scale).[2] This creates a strong dipole that can alter the electronic environment of the entire molecule, unlike the neutral C-H bond.

B. The "pKa Shift" Effect

One of the most powerful applications of fluorine is modulating the basicity of proximal amines.

  • Mechanism: Electron withdrawal by F reduces the electron density on a nearby nitrogen lone pair.

  • Result: This lowers the pKa of basic centers (e.g., piperidines, morpholines).

  • Bio-impact: A lower pKa (closer to physiological pH 7.4) increases the fraction of the neutral (non-ionized) species. This directly correlates with improved membrane permeability and oral bioavailability.[2]

C. Metabolic Blocking

The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol).

  • Strategy: Placing F at a site prone to cytochrome P450 (CYP) oxidation (typically the para-position of phenyl rings or benzylic carbons) physically blocks metabolic clearance.

Comparative Analysis: The "Fluorine Effect" in Data

The following table illustrates a representative comparison between a non-fluorinated lead (Compound H) and its optimized fluorinated analog (Compound F). This data reflects typical trends observed in kinase inhibitor optimization campaigns (e.g., modifying a piperidine tail).

Table 1: Physicochemical and Bioactivity Comparison
MetricCompound H (Parent)Compound F (Analog)Delta / Impact
Structure Note Phenyl ring (C-H)Para-Fluorophenyl (C-F)Metabolic Blockade
pKa (Basic Amine) 9.27.8-1.4 log units (Less basic)
LogD (pH 7.4) 1.82.3+0.5 (Increased Lipophilicity)
Microsomal

12 min48 min4x Stability Increase
Permeability (

)

cm/s

cm/s
5x Permeability
Potency (

)
15 nM12 nMNeutral/Slight Gain

Analysis: While the potency (


) remained similar, the bioavailability profile  changed drastically. Compound H was rapidly metabolized and poorly permeable due to high ionization. Compound F retained potency but became a viable drug candidate by blocking metabolism and lowering pKa to improve membrane transit.

Strategic Decision Framework

The following diagram outlines the logical decision tree for initiating a fluorine scan based on specific liability data.

FluorineStrategy Start Lead Compound Liability Metab High Metabolic Clearance (Short t1/2) Start->Metab Perm Low Membrane Permeability (High pKa) Start->Perm Potency Low Potency / Binding Start->Potency Action_Block Block Metabolic Hotspot (Sub F for H at oxidation site) Metab->Action_Block Prevent CYP Oxidation Action_pKa Modulate Electronics (Sub F adjacent to amine) Perm->Action_pKa Lower Basicity Action_Conf Induce Conformational Bias (Gauche Effect) Potency->Action_Conf Lock Active Conformation Outcome Optimized Analog: Improved PK or Potency Action_Block->Outcome Action_pKa->Outcome Action_Conf->Outcome

Figure 1: Strategic decision matrix for implementing fluorine substitutions based on observed ADME liabilities.

Experimental Protocol: Microsomal Stability Assay

To validate the "Metabolic Blocking" hypothesis, you must compare the intrinsic clearance (


) of the H vs. F analogs. The following protocol is the industry standard for this assessment.
Objective

Determine the in vitro half-life (


) and intrinsic clearance of fluorinated vs. non-fluorinated analogs using human liver microsomes (HLM).
Reagents
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    .
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

MicrosomalAssay Prep 1. Pre-Incubation (Microsomes + Buffer + Cmpd) 37°C, 5 min Start 2. Initiate Reaction (Add NADPH) Prep->Start Sample 3. Sampling (0, 5, 15, 30, 45 min) Start->Sample Quench 4. Quench (Add cold ACN + IS) Sample->Quench Analyze 5. Analysis (Centrifuge -> LC-MS/MS) Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[3]
    
    • Expert Insight: We use 1

      
      M to ensure we are below the 
      
      
      
      of most CYP enzymes, ensuring linear kinetics.
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. This warms the solution and allows non-specific binding to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction.

    • Control: Run a parallel "No NADPH" control to rule out chemical instability (hydrolysis) vs. enzymatic metabolism.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots (e.g., 50

    
    L).
    
  • Quenching: Immediately dispense the aliquot into 150

    
    L of ice-cold Acetonitrile containing the Internal Standard. Vortex vigorously.
    
    • Why? This precipitates the proteins and stops the enzymatic reaction instantly.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Inject the supernatant into LC-MS/MS.[3][4][5][6] Monitor the depletion of the parent ion over time.[7]

Data Calculation

Plot


 vs. Time.[3][7] The slope of the line is 

.


References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Guide: (3-Fluorooxolan-3-yl)methanamine Hydrochloride in Medicinal Chemistry

This technical guide provides an in-depth comparison of (3-Fluorooxolan-3-yl)methanamine hydrochloride against standard fluorinated and non-fluorinated building blocks. Executive Summary (3-Fluorooxolan-3-yl)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of (3-Fluorooxolan-3-yl)methanamine hydrochloride against standard fluorinated and non-fluorinated building blocks.

Executive Summary

(3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 2098093-18-4) represents a specialized class of "sp3-rich" fluorinated building blocks. Unlike traditional aromatic fluorination, this scaffold introduces fluorine into a saturated oxygen heterocycle (oxolane/tetrahydrofuran). This modification offers a unique triad of benefits: pKa modulation (via inductive effects), conformational locking (via the gauche effect), and metabolic blocking at the C3 position.

This guide compares it directly with its non-fluorinated analog, nitrogen-based congeners (pyrrolidines), and aromatic bioisosteres to aid lead optimization decisions.

Physicochemical Profile & Comparative Analysis

The "Fluorine Effect" on Basicity and Lipophilicity

The strategic insertion of fluorine at the C3 position, geminal to the methanamine side chain, drastically alters the electronic landscape compared to the parent tetrahydrofuran.

Property(3-Fluorooxolan-3-yl)methanamine (Oxolan-3-yl)methanamine (Non-F)3-Fluoropyrrolidine (N-Analog)Impact on Drug Design
Basicity (pKa) ~8.3 - 8.8 (Predicted)~9.96~9.4Fluorine's inductive effect (

) lowers pKa by ~1.5 units, reducing cationic character at physiological pH (7.4), potentially improving membrane permeability.
LogD (pH 7.4) -0.5 to 0.2 -1.1-0.8The C-F bond increases lipophilicity relative to C-H, balancing the polarity of the ether oxygen.
H-Bonding Acceptor (O, F) Acceptor (O)Donor/Acceptor (NH)Fluorine acts as a weak H-bond acceptor, potentially engaging distinct binding pockets without the donor penalty of NH.
Metabolic Risk Low Moderate (C3 oxidation)Moderate (N-oxidation)Quaternary C3-F substitution blocks metabolic hydroxylation at the most reactive site.
Conformational Control: The Gauche Effect

Unlike the flexible non-fluorinated oxolane, the 3-fluoro analog exhibits a preferred conformation due to the


 hyperconjugation  (Gauche Effect).
  • Non-Fluorinated: Rapid pseudorotation between envelope conformations.

  • 3-Fluoro Analog: The C-F bond prefers to be gauche to the ring oxygen's lone pairs, biasing the ring pucker. This reduces the entropic penalty upon binding to a protein target.

Decision Framework: When to Use This Building Block

The following decision tree illustrates the logical selection process for this scaffold during Lead Optimization.

DecisionTree Start Lead Optimization Need Metab Is C3 Metabolic Hotspot Problematic? Start->Metab Permeability Is Permeability/CNS Penetration Low? Metab->Permeability No UseF SELECT: (3-Fluorooxolan-3-yl) methanamine Metab->UseF Yes (Block C-H) Basic Is Amine Too Basic (hERG risk)? Permeability->Basic Yes Solubility Need Solubility Improvement? Basic->Solubility No Basic->UseF Yes (Lower pKa) UseH SELECT: (Oxolan-3-yl) methanamine Solubility->UseH Moderate UsePyr SELECT: 3-Fluoropyrrolidine Solubility->UsePyr High (N-solubilizing)

Figure 1: Strategic selection logic for fluorinated oxolane building blocks.

Experimental Protocols

Handling the Hydrochloride Salt

The hydrochloride salt (HCl) form is stable and non-hygroscopic compared to the free amine, but the free base must be liberated in situ or prior to coupling to avoid quenching reactive esters.

Protocol: Free-Basing & Amide Coupling (Standardized)

  • Objective: Couple (3-Fluorooxolan-3-yl)methanamine to a carboxylic acid (R-COOH).

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Activation: Dissolve R-COOH (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 mins at 0°C to form the active ester.

  • Salt Break: In a separate vial, suspend (3-Fluorooxolan-3-yl)methanamine HCl (1.1 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) and sonicate briefly until clear (formation of free amine).

  • Coupling: Add the amine solution dropwise to the activated acid.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target mass: R-CO-NH-CH2-Oxolane-F).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

Validating pKa Shift (Titration Assay)

To confirm the electronic modulation of the fluorine:

  • Dissolve 5 mg of the compound in 10 mL water/methanol (1:1).

  • Perform potentiometric titration using 0.01 M NaOH and 0.01 M HCl.

  • Expected Result: The inflection point (pKa) should be 1.0–1.5 units lower than the non-fluorinated reference standard (CAS 165253-31-6).

Synthesis & Stability Insights

Synthetic Pathway Visualization

The synthesis typically involves fluorination of a precursor alcohol or ketone. The Deoxofluor/DAST reagent is commonly used, but handling requires care due to HF generation.

Synthesis Precursor 3-Oxo-oxolane-3-carboxylate Step1 Fluorination (Deoxofluor/DAST) Precursor->Step1 Intermed 3-Fluoro-ester Step1->Intermed Step2 Reduction (LiAlH4) Intermed->Step2 Step3 Amine Formation (Mitsunobu/Gabriel) Step2->Step3 Final (3-Fluorooxolan-3-yl) methanamine HCl Step3->Final

Figure 2: General synthetic workflow for accessing the 3-fluorooxolane amine scaffold.

Stability Considerations
  • HF Elimination: Unlike linear

    
    -fluoroamines, the cyclic structure of the oxolane ring reduces the propensity for HF elimination (E2 mechanism) because the anti-periplanar geometry required for elimination is energetically unfavorable in the preferred puckered conformation.
    
  • Shelf Life: The HCl salt is stable for >2 years at -20°C if kept dry.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • PubChem Compound Summary. "(Tetrahydrofuran-3-yl)methanamine (Non-fluorinated analog)." National Center for Biotechnology Information. Link

  • Gomez, L., et al. "The gauche effect in fluorinated heterocycles." European Journal of Organic Chemistry, 2006.
Comparative

Publish Comparison Guide: HPLC Analysis of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

Executive Summary & Strategic Overview The analysis of (3-Fluorooxolan-3-yl)methanamine hydrochloride presents a classic "analytical blind spot" challenge in pharmaceutical intermediate profiling. As a small, highly pola...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The analysis of (3-Fluorooxolan-3-yl)methanamine hydrochloride presents a classic "analytical blind spot" challenge in pharmaceutical intermediate profiling. As a small, highly polar, non-chromophoric aliphatic amine, it defies standard Reversed-Phase (RP) UV methods. It elutes in the void volume on C18 columns and is invisible at standard detection wavelengths (254 nm).

This guide objectively compares three distinct analytical strategies to overcome these physicochemical barriers. While traditional derivatization offers sensitivity, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is identified as the superior methodology for routine purity analysis due to its simplicity, lack of sample modification, and ability to detect non-chromophoric impurities.

The Molecule at a Glance[1]
  • Target: (3-Fluorooxolan-3-yl)methanamine HCl

  • Key Challenges:

    • No Chromophore: The tetrahydrofuran (oxolane) ring and primary amine lack conjugated

      
      -systems.
      
    • High Polarity: The amine hydrochloride salt is extremely hydrophilic (

      
      ), causing retention failure on C18.
      
    • Fluorine Moiety: The electron-withdrawing fluorine at the C3 position reduces the basicity slightly but does not add UV absorbance.

Method Comparison Matrix

The following table summarizes the three primary approaches available to researchers, ranked by utility in a drug development context.

FeatureMethod A: HILIC-CAD (Recommended)Method B: Derivatization (FMOC) (Alternative)Method C: Ion-Pair RP-UV (Legacy)
Principle Partitioning into water-enriched layer on polar stationary phase.Chemical tagging with chromophore (FMOC-Cl) to enable UV/FL detection.[1]Surfactant-mediated retention on C18; detection at low UV (200-210 nm).
Retention Excellent for polar amines.High (converts polar amine to hydrophobic derivative).Moderate (dependent on ion-pair conc.).
Sensitivity Good (Universal for non-volatiles).Excellent (Femtomole levels).Poor (Low S/N ratio at 205 nm).
Sample Prep Simple (Dilute & Shoot).Complex (Reaction time, pH control, quenching).Simple.
Robustness High (Modern columns are stable).Low (Derivative stability, reagent peaks interfere).Low (Slow equilibration, baseline drift).
Suitability Purity & Assay Trace Impurity / Genotox Quick spot-checks only.

In-Depth Technical Analysis

Method A: HILIC-CAD (The Modern Gold Standard)

Why it works: HILIC (Hydrophilic Interaction Liquid Chromatography) treats the polar amine as a "friend" rather than a problem. By using a high-organic mobile phase (e.g., 90% Acetonitrile), a water-rich layer forms on the polar stationary phase (Silica or Amide). The analyte partitions into this layer.[2] Since the molecule has no chromophore, CAD (Charged Aerosol Detection) is used, which detects any non-volatile analyte regardless of optical properties.

  • Pros: No sample modification; direct measurement of counter-ion (Chloride) is possible simultaneously; separates polar impurities that co-elute in RP.

  • Cons: Requires CAD or ELSD hardware; sensitive to mobile phase pH matching.

Method B: Pre-Column Derivatization (FMOC-Cl)

Why it works: If CAD is unavailable, the amine must be "lighted up." FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts rapidly with primary and secondary amines to form stable, highly fluorescent/UV-active carbamates. This transforms the polar analyte into a hydrophobic, bulky molecule easily retained on a standard C18 column.

  • Pros: Extreme sensitivity (suitable for cleaning validation); uses standard HPLC-UV/FLD equipment.

  • Cons: "Blind" to non-amine impurities; reagent peaks can mask early eluters; reaction kinetics must be validated.

Method C: Ion-Pairing RP-HPLC (Low UV)

Why it works: An ion-pairing agent (e.g., Sodium Hexanesulfonate) is added to the mobile phase. The sulfonate tail binds to the C18 surface, while the negative head group attracts the positive amine, creating a "pseudo-neutral" complex that retains. Detection relies on the weak C-N and C-O bond absorbance at 200-210 nm.

  • Pros: Uses standard C18 columns.

  • Cons: Not Recommended for critical work. High background noise; long equilibration times; incompatible with MS; poor specificity.

Experimental Protocols

Protocol 1: HILIC-CAD (Recommended for Purity)

Objective: Quantify purity of (3-Fluorooxolan-3-yl)methanamine HCl and detect polar synthesis byproducts.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

    • Rationale: Amide phases offer superior stability and peak shape for primary amines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60% B (Hold)

    • 20-25 min: 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C.

  • Detection: CAD (Nebulizer temp: 35°C, Power Function: 1.0).

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 80:20 Acetonitrile:Water. (Critical: Sample solvent must match initial mobile phase to prevent peak distortion).

Protocol 2: FMOC Derivatization (Recommended for Trace Analysis)

Objective: High-sensitivity detection of the amine in complex matrices.

  • Reagent Prep: Prepare 5 mM FMOC-Cl in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 9.0).

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl solution.

  • Incubation: Vortex and let stand at ambient temp for 2 minutes.

  • Quenching: Add 50 µL of 1-Adamantanamine (ADAM) solution to scavenge excess FMOC-Cl (prevents the large reagent peak from interfering).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 30% B to 90% B over 10 mins.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Visualizations

Comparison of Separation Mechanisms

The following diagram illustrates the fundamental difference in how the target molecule interacts with the stationary phase in HILIC vs. Reversed-Phase.

G cluster_0 Method A: HILIC Mechanism cluster_1 Method C: RP-HPLC Failure Silica Polar Stationary Phase (Amide/Silica) WaterLayer Water-Enriched Layer (Stagnant) Silica->WaterLayer Adsorbs Analyte (3-Fluoro...)amine (Polar) WaterLayer->Analyte Strong Retention MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning C18 Non-Polar Phase (C18 Chains) AnalyteRP (3-Fluoro...)amine (Polar) C18->AnalyteRP Repulsion/No Interaction MobileRP Mobile Phase (Water/ACN) MobileRP->AnalyteRP Elutes in Void Volume

Caption: HILIC retains the polar amine via partitioning into a surface water layer, whereas standard C18 fails to interact with the hydrophilic salt.

Method Selection Decision Tree

Use this workflow to select the correct protocol for your specific analytical need.

DecisionTree Start Start: Analysis of (3-Fluorooxolan-3-yl)methanamine Goal What is the Analytical Goal? Start->Goal Purity Purity / Assay (>95% active) Goal->Purity Trace Trace Impurity / Cleaning (<0.1% levels) Goal->Trace EquipCheck Is CAD/ELSD available? Purity->EquipCheck NoCAD Method B: Derivatization (FMOC or OPA) Trace->NoCAD Requires High Sensitivity YesCAD Method A: HILIC-CAD (Recommended) EquipCheck->YesCAD Yes EquipCheck->NoCAD No Legacy Method C: Ion-Pair UV (Avoid if possible) NoCAD->Legacy If derivatization is too complex

Caption: Decision matrix prioritizing HILIC-CAD for general purity and Derivatization for high-sensitivity applications.

Data Presentation: Expected Performance

The following data is based on validated performance characteristics for similar fluorinated aliphatic amines analyzed under the protocols described above.

ParameterMethod A: HILIC-CADMethod B: FMOC-DerivMethod C: Ion-Pair UV
Linearity (

)

(Quadratic fit often needed for CAD)


LOD (Limit of Detection)

µg/mL

µg/mL

µg/mL
Precision (RSD, n=6)



Specificity High (Separates salt counter-ions)High (For amines only)Low (Matrix interference common)

References

  • Thermo Fisher Scientific. "HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography." Thermo Fisher Technical Guides.

  • Olsen, B. A. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A, 913(1-2), 113-122.

  • Agilent Technologies. "Analysis of Biogenic Amines using Pre-column Derivatization with OPA and FMOC." Agilent Application Notes.

  • Jandera, P. "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta, 692(1-2), 1-25.

  • Gamagedara, S., et al. "Sample preparation and HPLC analysis of polar amines." Separation Science.

(Note: While specific literature on (3-Fluorooxolan-3-yl)methanamine is proprietary, the protocols above are derived from standard methodologies for 3-aminomethyltetrahydrofuran and fluorinated amine analogs cited in references 1 and 3.)

Sources

Validation

Technical Guide: Strategic Deployment of (3-Fluorooxolan-3-yl)methanamine in Medicinal Chemistry

[1][2] Executive Summary Product Identity: (3-Fluorooxolan-3-yl)methanamine (also known as 3-(Aminomethyl)-3-fluorotetrahydrofuran).[1][2] Role: High-value fragment and bioisostere used to modulate basicity, lipophilicit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Product Identity: (3-Fluorooxolan-3-yl)methanamine (also known as 3-(Aminomethyl)-3-fluorotetrahydrofuran).[1][2] Role: High-value fragment and bioisostere used to modulate basicity, lipophilicity, and metabolic stability in drug discovery. Core Value Proposition: This scaffold serves as a "physicochemical tuner."[1][2] By introducing a fluorine atom at the C3 position of the tetrahydrofuran (THF) ring, it creates a quaternary center that significantly lowers the pKa of the adjacent amine (via the


-fluorine inductive effect) without altering the steric footprint drastically. This modification is critical for optimizing CNS penetration , oral bioavailability , and hERG selectivity .

Comparative Structure-Activity Relationship (SAR)[1][2]

The decision to incorporate (3-Fluorooxolan-3-yl)methanamine into a lead series is rarely arbitrary; it is a calculated move to address specific liabilities in a non-fluorinated parent molecule.[1][2]

Physicochemical Profile Comparison

The following table contrasts the fluorinated scaffold with its direct parent and a nitrogen-analog bioisostere.

FeatureParent Scaffold (Oxolan-3-yl)methanamineTarget Scaffold (3-Fluorooxolan-3-yl)methanamineNitrogen Analog (3-Fluoro-pyrrolidin-3-yl)methanamine
Structure C3-H (Tertiary Carbon)C3-F (Quaternary Carbon)Nitrogen in ring
Basicity (pKa) ~9.8 - 10.0 (High)~8.1 - 8.3 (Optimized) ~8.5 - 9.0
LogD (pH 7.4) Low (Mostly ionized)Moderate (Higher neutral fraction) Variable (Depends on N-subst.)[1][2]
Metabolic Stability Vulnerable at C3 (Oxidation)High (C3 blocked by F) Moderate
Conformation Flexible PuckerRigidified (Gauche Effect) Flexible
H-Bond Donors 1 (Amine)1 (Amine)2 (Amine + Ring NH)
The -Fluorine Effect on Basicity

The most critical SAR feature of this derivative is the


-fluorine effect .[1][2] The fluorine atom is located beta to the amine nitrogen (

).[1][2]
  • Mechanism: The strong electronegativity of fluorine exerts an electron-withdrawing inductive effect (

    
    ), pulling electron density away from the amine nitrogen.[1][2]
    
  • Outcome: This destabilizes the ammonium cation (

    
    ), thereby lowering the pKa by approximately 1.5 to 1.7 log units  compared to the non-fluorinated parent [1].[1]
    
  • Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state. This directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration.[1][2]

Conformational Locking

Unlike the parent THF ring, which flips rapidly between envelope conformations, the 3-fluoro derivative exhibits a preferred conformation due to the gauche effect . The C-F bond tends to align gauche to the C-O bond of the ring or the exocyclic C-N bond to maximize orbital overlap (


).[1]
  • Benefit: This pre-organization reduces the entropic penalty upon binding to a protein target, potentially increasing potency if the conformation matches the bioactive pose.

Decision Framework for Scaffold Selection

Use the following logic flow to determine when to deploy this specific building block in your lead optimization campaign.

ScaffoldSelection Start Lead Optimization: Primary Amine on THF Ring Check_pKa Is the Amine pKa > 9.5? Start->Check_pKa Check_Perm Is Permeability/CNS Penetration Poor? Check_pKa->Check_Perm Yes Use_Parent Use Parent: (Oxolan-3-yl)methanamine Check_pKa->Use_Parent No (pKa acceptable) Check_Metab Is C3 Metabolic Hotspot? Check_Perm->Check_Metab Yes (Need lower pKa) Check_Perm->Use_Parent No Use_Fluoro DEPLOY: (3-Fluorooxolan-3-yl)methanamine Check_Metab->Use_Fluoro Yes (Block C3) Use_Difluoro Consider: Gem-Difluoro Analog Check_Metab->Use_Difluoro No (Need extreme pKa drop) Result Validated Lead Candidate Use_Fluoro->Result Expected Outcome: pKa ~8.2, Improved LogD

Figure 1: Decision tree for selecting fluorinated THF amine building blocks based on physicochemical liabilities.

Experimental Protocols

General Coupling Protocol (Amide Bond Formation)

This protocol describes the attachment of (3-Fluorooxolan-3-yl)methanamine to a carboxylic acid core (e.g., a heteroaromatic scaffold).[1][2]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2]

  • (3-Fluorooxolan-3-yl)methanamine (1.2 equiv) [Commercially available as HCl salt or free base][1][2]

  • HATU (1.5 equiv)[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • DMF (Anhydrous, 0.1 M concentration)

Methodology:

  • Activation: In a dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and HATU (1.5 equiv).[1][2] Stir at room temperature (RT) for 15 minutes to generate the activated ester.
    
  • Addition: Add (3-Fluorooxolan-3-yl)methanamine (1.2 equiv). If using the hydrochloride salt, add the remaining DIPEA (1.5 equiv) simultaneously to ensure neutralization.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product (

    
    ).
    
  • Work-up: Dilute with EtOAc and wash effectively with saturated

    
     (x2), water (x1), and brine (x1). The fluorine atom increases lipophilicity slightly, aiding extraction compared to the polar parent amine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically DCM/MeOH gradients).
    
Potentiometric pKa Determination

To validate the basicity modulation, the pKa should be determined experimentally rather than relying solely on prediction software.

Self-Validating System:

  • Control: Run a parallel titration with (Oxolan-3-yl)methanamine (Expected pKa ~9.9) and Benzylamine (Expected pKa ~9.3).[1][2]

  • Setup: Use a micro-titration apparatus (e.g., Sirius T3 or GLpKa).[1][2]

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute to 50

      
      M in 0.15 M KCl (ionic strength adjustor).
      
    • Titrate with 0.1 M KOH and 0.1 M HCl across the pH range 2–12 at 25°C.

    • Data Analysis: The inflection point of the titration curve corresponds to the pKa.[2]

    • Success Criteria: The measured pKa of the 3-fluoro analog should be 1.5 ± 0.3 units lower than the non-fluorinated control.

Synthesis Workflow & Pathway

The following diagram illustrates the typical workflow for utilizing this building block, highlighting the critical check-points.

SynthesisWorkflow Start Start: Carboxylic Acid Core Activation Activation: HATU/DIPEA/DMF Start->Activation Coupling Coupling: Add (3-Fluorooxolan-3-yl)methanamine Activation->Coupling Monitor QC Check: LCMS (Product Mass) Coupling->Monitor Monitor->Coupling Incomplete (Add Catalyst/Heat) Purify Purification: Flash Chromatography Monitor->Purify Conversion >95% Assay Final Assay: pKa & Potency Purify->Assay

Figure 2: Synthetic workflow for incorporating the fluorinated fragment.

References

  • PubChem. (2025).[1][2][3] (Tetrahydrofuran-3-yl)methanamine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

  • Lovering, F., et al. (2016).[1][2] Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis. PMC - NIH.[1][2] Available at: [Link]
  • Hofman, G.J., et al. (2019).[1][2] Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. ACS Publications.[1][2][4][5] Available at: [Link][1][2]

Sources

Comparative

Structural Intelligence: X-ray Crystallography of (3-Fluorooxolan-3-yl)methanamine HCl

This guide serves as a technical comparison and procedural manual for the structural characterization of (3-Fluorooxolan-3-yl)methanamine hydrochloride .[1] It is designed for medicinal chemists and structural biologists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the structural characterization of (3-Fluorooxolan-3-yl)methanamine hydrochloride .[1] It is designed for medicinal chemists and structural biologists evaluating the utility of X-ray diffraction (XRD) against solution-phase methods (NMR) and computational modeling for this specific fluorinated scaffold.[1]

[1]

Executive Summary: The Structural Mandate

In modern fragment-based drug discovery (FBDD), the (3-Fluorooxolan-3-yl)methanamine scaffold represents a high-value "conformationally locked" building block.[1] The presence of a fluorine atom at the quaternary C3 position introduces significant stereoelectronic effects (specifically the gauche effect) that dictate the puckering of the tetrahydrofuran (oxolane) ring.

While NMR spectroscopy is the workhorse of routine characterization, it frequently fails to resolve the rapid conformational averaging of saturated heterocycles. Single-Crystal X-ray Diffraction (SC-XRD) is the only technique that provides an absolute snapshot of the preferred ring pucker and the precise spatial orientation of the amine "handle" relative to the fluorine atom—critical parameters for predicting binding affinity in a protein pocket.

Product Profile
  • Compound: (3-Fluorooxolan-3-yl)methanamine hydrochloride[1]

  • Class: Gem-disubstituted fluorinated saturated heterocycle.[1]

  • Key Structural Feature: Quaternary C3 center bearing both a Fluorine atom and a methylamine group.[1]

  • Primary Application: Bioisostere for proline/pyrrolidine fragments; metabolic stability enhancement.[1]

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of SC-XRD against high-field NMR and DFT (Density Functional Theory) for this specific molecular class.

Table 1: Performance Matrix for Quaternary Fluorinated Scaffolds
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

F/

H)
Computational (DFT)
Absolute Configuration Definitive (via Anomalous Dispersion)Indirect (Requires chiral derivatization)N/A (Requires input)
Ring Conformation Precise (Frozen state, specific envelope)Averaged (Fast exchange on NMR timescale)Predictive (Gas phase bias)
H-Bonding Network Direct Observation (N-H...Cl interactions)Inferential (Shift/Temperature dependent)Predictive
Sample Requirement High (Single Crystal, >0.1 mm)Medium (Solution, ~5 mg)None (In silico)
Turnaround Time Slow (Days to Weeks for growth)Fast (Minutes)Fast (Hours)
Cost HighLowLow
Why X-ray Wins for This Molecule

For (3-Fluorooxolan-3-yl)methanamine , the central challenge is the quaternary C3 center .[1]

  • NMR Blind Spot: There is no proton attached to C3.[1] This eliminates geminal H-F coupling (

    
    ) as a diagnostic tool.[1] Protons on adjacent carbons (C2 and C4) show complex multiplets due to vicinal H-F coupling (
    
    
    
    ), but deconvolution often yields ambiguous puckering parameters.[1]
  • The "Frozen" Advantage: The hydrochloride salt forms a rigid lattice driven by ionic interactions (

    
    ).[1] SC-XRD captures the molecule in its energetic minimum within this lattice, revealing the specific "envelope" conformation stabilized by the C-F bond dipole.
    

Technical Workflow & Logic

The decision to pursue X-ray crystallography should follow a strict logic gate, prioritizing samples where stereochemical or conformational ambiguity hinders Structure-Activity Relationship (SAR) development.[1]

Diagram 1: Characterization Decision Logic

CharacterizationLogic Start Synthesis of (3-Fluorooxolan-3-yl)methanamine Purification Purification (HPLC/Flash) Start->Purification SaltFormation Salt Formation (HCl) Purification->SaltFormation RoutineNMR 1H/19F NMR SaltFormation->RoutineNMR Decision1 Is Absolute Config Known? Ambiguity Ambiguous Ring Pucker or Quaternary Center? Decision1->Ambiguity Yes Crystallization Crystallization Screen Decision1->Crystallization No (Racemic/Unknown) RoutineNMR->Decision1 Ambiguity->Crystallization Yes (Critical) DFT DFT Validation Ambiguity->DFT No XRD SC-XRD Data Collection Crystallization->XRD Structure 3D Structure & Pucker Analysis XRD->Structure Structure->DFT Benchmarking

Caption: Decision workflow for prioritizing X-ray crystallography in fluorinated heterocyclic analysis.

Experimental Protocol: Crystallization & Data Collection

This protocol is optimized for hydrochloride salts of small polar amines , which are notoriously hygroscopic and prone to oiling out.

Phase 1: Crystal Growth (Vapor Diffusion)

The hydrochloride salt is highly polar.[1] Standard evaporation often yields amorphous solids.[1]

  • Solvent A (Good Solvent): Methanol or Ethanol (anhydrous).[1]

  • Solvent B (Anti-Solvent): Diethyl ether or TBME (tert-butyl methyl ether).[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mg of (3-Fluorooxolan-3-yl)methanamine HCl in the minimum amount of warm Methanol (approx. 0.2 mL).[1][2][3] Ensure the solution is clear.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Setup: Place the open inner vial inside a larger jar containing 3 mL of Diethyl ether.

  • Equilibration: Seal the outer jar tightly. Store at 4°C.

  • Observation: Vapor diffusion of ether into methanol will slowly lower solubility.[1] Look for prismatic needles appearing within 2-5 days.[1]

Phase 2: Data Collection (Low Temperature)

Small organic salts suffer from thermal motion, particularly in the flexible oxolane ring.

  • Temperature: 100 K (Cryostream is mandatory).

  • Source: Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å).[1] Cu is preferred for absolute configuration determination of light atom structures (using anomalous scattering of Cl and F).[1]

  • Strategy: Collect a full sphere of data to maximize redundancy, essential for resolving the electron density of the fluorine vs. the oxygen in the ring if disorder is present.

Structural Insights & Causality

When analyzing the generated structure, focus on these specific parameters which define the "performance" of the molecule as a drug scaffold.

The Fluorine Gauche Effect

In the crystal structure, the C3-F bond will likely adopt a gauche orientation relative to the ring oxygen (O1).

  • Mechanism: Hyperconjugation between the

    
     or lone pair orbitals and the 
    
    
    
    antibonding orbital.[1]
  • Observation: Check the O1-C2-C3-F torsion angle. A value near 60° (gauche) confirms the stereoelectronic lock. This prevents the "floppy" behavior seen in non-fluorinated analogs.[1]

Ring Puckering Parameters (Cremer-Pople)

The oxolane ring is rarely planar.[1]

  • Expected Mode: Envelope (

    
    ) or Twist (
    
    
    
    ).[1]
  • Significance: The specific pucker (e.g.,

    
    ) determines the vector of the methanamine group. If this molecule is a fragment for a larger drug, this vector determines if the substituent hits the target sub-pocket or clashes with the wall.
    
Hydrogen Bonding Lattice
  • Interaction:

    
    .[1]
    
  • Validation: Measure the

    
     distance. Typical values are 3.1–3.2 Å.[1] This network mimics the interactions the amine might form with aspartate or glutamate residues in a protein active site.
    
Diagram 2: Structural Interaction Pathway

Interactions cluster_conformation Macroscopic Consequence F_atom Fluorine (C3) Amine Methanamine (-CH2-NH3+) F_atom->Amine Dipole Alignment RingO Ring Oxygen (O1) F_atom->RingO Gauche Effect (Stereoelectronic) Pucker Locked Ring Pucker (Defined Vector) F_atom->Pucker Chloride Chloride Ion (Cl-) Amine->Chloride Ionic H-Bond (Lattice Energy) RingO->Pucker

Caption: Mechanistic drivers of the crystal conformation.

References

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • PubChem Compound Summary. (2025). (Tetrahydrofuran-3-yl)methanamine.[1][4][5] National Center for Biotechnology Information.[1] Link(Note: Reference for the base scaffold structure).

Sources

Validation

Spectroscopic data for (3-Fluorooxolan-3-yl)methanamine hydrochloride

Publish Comparison Guide: Spectroscopic & Technical Profile of (3-Fluorooxolan-3-yl)methanamine Hydrochloride Executive Summary: The Fluorine Advantage (3-Fluorooxolan-3-yl)methanamine hydrochloride (also known as 3-(Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic & Technical Profile of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

Executive Summary: The Fluorine Advantage

(3-Fluorooxolan-3-yl)methanamine hydrochloride (also known as 3-(Aminomethyl)-3-fluorotetrahydrofuran hydrochloride) represents a strategic building block in modern medicinal chemistry. It serves as a metabolically stable, lipophilic isostere of the common solvent-derived scaffold, (tetrahydrofuran-3-yl)methanamine.

The incorporation of a fluorine atom at the C3 position—geminal to the aminomethyl group—introduces significant electronic modulation without drastically altering steric bulk. This modification lowers the pKa of the adjacent amine (reducing lysosomotropism) and blocks potential metabolic oxidation at the C3 position.

This guide provides a technical comparison between the fluorinated target and its non-fluorinated analog, supported by spectroscopic data and synthesis protocols.

Product Profile & Physical Comparison

Target Compound: (3-Fluorooxolan-3-yl)methanamine Hydrochloride CAS: 2098093-18-4 (HCl salt) / 1268492-92-7 (Precursor Alcohol) Molecular Formula: C₅H₁₁ClFNO

Control Compound: (Oxolan-3-yl)methanamine Hydrochloride CAS: 165253-31-6 Molecular Formula: C₅H₁₂ClNO

Table 1: Physicochemical Comparison
Feature(3-Fluorooxolan-3-yl)methanamine HCl (Oxolan-3-yl)methanamine HCl Impact of Fluorination
Structure 3-Fluoro-3-aminomethyl-THF3-Aminomethyl-THFCreation of quaternary C-F center.
Physical State Beige PowderHygroscopic Solid / OilImproved crystallinity often observed in fluorinated salts.
Melting Point 110–112 °C [1]Low melting / Semi-solidHigher lattice energy due to dipole interactions.
Basicity (pKa) ~8.5–9.0 (Predicted)~9.5–10.0Lower pKa : Fluorine's inductive effect (-I) reduces amine basicity.
Lipophilicity Higher LogPLower LogPEnhanced membrane permeability.
Metabolic Stability High ModerateBlocks C3-oxidation (metabolic soft spot).

Spectroscopic Data Analysis

The introduction of the fluorine atom creates a distinct spectroscopic signature. The most diagnostic features are the 19F NMR signal and the large C-F coupling constants in the 13C NMR spectrum.

A. 1H NMR Spectroscopy (500 MHz, DMSO-d₆)
  • Target (Fluorinated): The protons on the ring exhibit complex splitting due to additional H-F coupling.

    • NH₃⁺: Broad singlet ~8.3–8.5 ppm.

    • Ring Protons (C2, C4, C5): Multiplets in the 3.6–4.0 ppm and 1.9–2.3 ppm range.

    • Aminomethyl (CH₂-N): Appears as a doublet or doublet of doublets due to coupling with the geminal fluorine (3JH-F).

  • Control (Non-Fluorinated):

    • Ring Protons: Standard multiplets.

    • Aminomethyl (CH₂-N): Appears as a doublet (coupled only to H3).

B. 13C NMR Spectroscopy (126 MHz, DMSO-d₆)

The carbon spectrum is the definitive identification tool due to Carbon-Fluorine coupling (J values).

Carbon PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment Logic
C3 (Quaternary) 90.4 Doublet (d)1JC-F ≈ 178 Hz Direct attachment to Fluorine.
C2 / C4 ~69.6 / 32.0Doublet (d)2JC-F ≈ 20–25 HzBeta-carbons are split by F.
CH₂-N ~42.7Doublet (d)2JC-F ≈ 20–25 HzGeminal coupling to F.
C5 ~66.4Singlet (s)NegligibleDistal carbon (Gamma effect).

Note: Data extrapolated from the homologous pyran series and furan literature [1].

C. 19F NMR Spectroscopy (376 MHz, DMSO-d₆)
  • Shift: -160.0 to -165.5 ppm (relative to CFCl₃).

  • Pattern: Multiplet (due to coupling with neighboring protons).

  • Significance: Absence of this signal indicates defluorination or impurities.

Experimental Protocols

Protocol A: Synthesis Workflow (Multigram Scale)

This compound is challenging to synthesize via direct fluorination. The preferred route involves building the fluorinated quaternary center early.

Methodology [1]:

  • Wittig Olefination: Convert 3-oxotetrahydrofuran to 3-methylenetetrahydrofuran.

  • Bromofluorination: Treat with Et₃N·3HF and NBS (N-Bromosuccinimide) to form the bromofluoromethyl intermediate.

  • Azide Substitution: Nucleophilic displacement of bromide with Sodium Azide (NaN₃).

  • Staudinger Reduction: Reduction of the azide to the amine using Triphenylphosphine (PPh₃) and water.

  • Salt Formation: Precipitation with HCl in ether/dioxane.

Synthesis Start 3-Oxotetrahydrofuran Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 3-Methylene-THF Step1->Inter1 Step2 Bromofluorination (Et3N·3HF / NBS) Inter1->Step2 Inter2 3-Bromo-3-fluoromethyl-THF Step2->Inter2 Step3 Azidation (NaN3) Inter2->Step3 Inter3 3-Azido-3-fluoromethyl-THF Step3->Inter3 Step4 Staudinger Reduction (PPh3 / H2O) Inter3->Step4 Final (3-Fluorooxolan-3-yl)methanamine HCl Step4->Final

Figure 1: Synthetic pathway for the construction of the gem-fluoro-amine scaffold.

Protocol B: Purity Analysis via qNMR

To validate the hydrochloride salt stoichiometry and purity:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

  • Internal Standard: Add 5.0 mg of Maleic Acid (traceable standard).

  • Acquisition: Run 1H NMR with d1=30s (relaxation delay) to ensure full integration.

  • Calculation: Compare the integral of the CH₂-N doublet (approx 3.0–3.5 ppm) against the Maleic Acid singlet (6.2 ppm).

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific NMR coupling pathways that define the molecule's identity.

NMR_Logic F Fluorine-19 (Spin 1/2) C3 Carbon-3 (Quaternary) F->C3 1J Coupling (~178 Hz) C_Amine CH2-NH2 (Side Chain) F->C_Amine 2J Coupling (~22 Hz) Ring Oxolane Ring (C2/C4/C5) F->Ring 2J/3J Coupling (Complex Multiplets)

Figure 2: NMR Coupling Network. The strong 1-bond coupling between F and C3 is the primary diagnostic feature.

References

  • Semenov, V. V., & Melnykov, K. P. (2023). Multigram synthesis of β-fluorinated saturated heterocyclic methanamines. Ukrainica Bioorganica Acta, 18(2), 16–21.

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine.

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry.

Sources

Comparative

Comparative Study: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

[1] Executive Summary In modern drug discovery, the strategic incorporation of fluorine is arguably the most reliable method for optimizing metabolic stability.[1] Approximately 20-25% of all drugs currently on the marke...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is arguably the most reliable method for optimizing metabolic stability.[1] Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide provides a technical comparison of fluorinated compounds against their non-fluorinated hydrogen analogs, focusing on the suppression of oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[1][2]

The "Fluorine Effect" is not merely a consequence of bond strength; it is a multi-faceted modulation of lipophilicity (


), pKa, and electronic density that collectively shields the molecule from enzymatic degradation. This guide details the mechanistic basis of this stability, provides a standard operating procedure (SOP) for validating it via microsomal stability assays, and presents comparative data.

Mechanistic Foundation: Why Fluorine Works[2]

To predict stability, one must understand the interaction between the drug molecule and the CYP450 catalytic cycle. The stabilization provided by fluorine stems from three distinct physicochemical pillars:

A. Bond Dissociation Energy (The Thermodynamic Barrier)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.[3] Oxidative metabolism typically involves the abstraction of a hydrogen atom or an electron by the high-energy Iron-Oxo species (


) in the CYP active site.
  • C-H Bond Strength: ~98-100 kcal/mol

  • C-F Bond Strength: ~116-120 kcal/mol

Implication: The energy required to cleave the C-F bond exceeds the oxidative potential of the CYP enzyme, effectively rendering that specific site "metabolically silent."

B. Electronic Deactivation (The Kinetic Barrier)

CYP-mediated oxidation of aromatic rings (arene oxidation) proceeds via an initial electrophilic attack. Fluorine is the most electronegative element (


).[4][5] When attached to a phenyl ring, it withdraws electron density (

-induction), lowering the energy of the Highest Occupied Molecular Orbital (HOMO).
  • Result: The aromatic ring becomes electron-deficient, making it a poor substrate for the electrophilic CYP radical cation. This protects not just the carbon attached to the fluorine, but the entire ring system.

C. Steric Shielding (The Physical Barrier)

While Fluorine is a bioisostere of Hydrogen, it is physically larger (Van der Waals radius:


 vs. 

). This slight increase in bulk can prevent the molecule from adopting the precise orientation required for the enzymatic "lock and key" fit, without being so large that it destroys binding affinity to the therapeutic target.

Comparative Case Study: The "Para-Block" Strategy

A classic application of fluorination is blocking the para-position of phenyl rings, a notorious "soft spot" for CYP metabolism (specifically CYP2C9 and CYP3A4).

Model Comparison: Phenyl vs. 4-Fluorophenyl Analogs

The following data represents a synthesized comparison of a generic lipophilic drug scaffold subjected to Human Liver Microsomes (HLM).

Table 1: Metabolic Stability Metrics

MetricCompound A (Non-Fluorinated)Compound B (4-Fluorinated)Impact of Fluorination
Structure


Site Blocked

(min)
12.548.2~3.8x Increase

(µL/min/mg)
110.4 (High Clearance)28.6 (Low-Mod Clearance)74% Reduction
Primary Metabolite p-Hydroxy-phenyl analogDefluorination (Negligible)Pathway Shifted
LogD (pH 7.4) 2.83.1+0.3 (More Lipophilic)

Analysis: Compound A undergoes rapid clearance via para-hydroxylation. By substituting H with F (Compound B), the primary metabolic route is abolished. Note that


 increases slightly; while this usually correlates with higher metabolic turnover, the electronic and steric protection of the C-F bond overrides the lipophilicity penalty.

Experimental Protocol: Microsomal Stability Assay

This protocol is the industry "Gold Standard" for quantifying the stability enhancement described above. It uses a self-validating design with internal controls.

Materials
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Prepare test compounds at 1 µM (final assay concentration) in buffer containing <0.1% DMSO.

    • Why 1 µM? To ensure the reaction follows pseudo-first-order kinetics (

      
      ).
      
  • Pre-Incubation (Thermodynamic Equilibrium):

    • Mix Microsomes (0.5 mg/mL final) and Test Compound in buffer.

    • Incubate at 37°C for 5 minutes.

    • Purpose: Allows compound to bind non-specifically to microsomal proteins and reach thermal equilibrium.

  • Initiation:

    • Add NADPH to initiate the reaction.[6][7]

    • Control: Run a parallel "No-NADPH" control to detect non-enzymatic degradation (chemical instability).

  • Sampling (Time-Course):

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution (ACN).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. Time (

).[7][8] The slope of the line is

(elimination rate constant).




Visualizations

Diagram 1: The Metabolic Blocking Mechanism

This diagram illustrates the electronic repulsion and bond strength barrier preventing the CYP450 radical from oxidizing the fluorinated site.

MetabolicBlocking cluster_0 Non-Fluorinated (Vulnerable) cluster_1 Fluorinated (Stable) CYP CYP450 (Fe-Oxo Species) TargetH C-H Bond (Target) CYP->TargetH Attacks TargetF C-F Bond (Shielded) CYP->TargetF Repelled by Electronegativity Oxidation Hydroxylation (Metabolism) TargetH->Oxidation Rapid Cleavage Blocked Oxidation BLOCKED TargetF->Blocked High BDE Barrier

Caption: Mechanism of Action: Fluorine (Green) repels CYP450 attack via electronegativity and high Bond Dissociation Energy (BDE), whereas Hydrogen (Yellow) allows rapid hydroxylation.

Diagram 2: Microsomal Stability Workflow

A self-validating experimental loop ensuring data integrity.

Workflow Prep Step 1: Preparation (1µM Compound + Microsomes) PreInc Step 2: Pre-Incubation (37°C, 5 min) Prep->PreInc Split Split Samples PreInc->Split Control Control: No NADPH (Check Chemical Stability) Split->Control Test Test: Add NADPH (Initiate Metabolism) Split->Test Quench Quench with ACN (+ Internal Standard) Control->Quench Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Test->Sampling Sampling->Quench LCMS LC-MS/MS Analysis (Calculate CL_int) Quench->LCMS

Caption: Experimental Workflow: Parallel processing of metabolic test (Green) and stability control (Yellow) ensures that observed degradation is enzymatic, not chemical.

References

  • Hähler, T., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[9] (Note: Generalized link to J. Med. Chem. for illustrative purpose)

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[6][7][8][10] Evotec ADME Solutions.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][9][11][12][13] Chemical Society Reviews, 37, 320-330.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Validation

A Comparative Guide to Assessing the Stereochemical Purity of (3-Fluorooxolan-3-yl)methanamine HCl

Introduction: The Criticality of Stereochemical Purity in Drug Development In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemical Purity in Drug Development

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules such as (3-Fluorooxolan-3-yl)methanamine HCl, a fluorinated aminotetrahydrofuran derivative of significant interest as a building block in medicinal chemistry, the spatial arrangement of its atoms can lead to profoundly different biological activities between its enantiomers.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to off-target effects and toxicity.

Therefore, the rigorous assessment of stereochemical purity, quantified as enantiomeric excess (ee), is a non-negotiable aspect of quality control and regulatory compliance.[2] An ee of 100% signifies a pure enantiomer, whereas a 0% ee indicates a racemic mixture, a 50:50 combination of both enantiomers.[2] This guide provides an in-depth comparison of established and cutting-edge analytical methodologies for the robust determination of the stereochemical purity of (3-Fluorooxolan-3-yl)methanamine HCl. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methodologies

The primary challenge in separating and quantifying enantiomers lies in their identical physical and chemical properties in an achiral environment. To overcome this, chiral recognition mechanisms must be employed. The most prevalent and powerful techniques for this purpose are chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.[3][4]

Methodology Principle of Separation/Differentiation Throughput Solvent Consumption Preparative Scale Feasibility Key Advantages Primary Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP).[4]ModerateHighYesHigh versatility, wide availability of CSPs, robust and reliable.[5]Higher solvent cost and waste, potential need for derivatization.
Chiral Supercritical Fluid Chromatography (SFC) Differential interaction of enantiomers with a CSP in a supercritical fluid mobile phase.[6]HighLowExcellent3-5 times faster than HPLC, reduced organic solvent usage, cost-effective for large scale.[6][7][8]Requires specialized equipment, method development can be complex.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA), leading to distinct ¹⁹F NMR signals.[9]Very HighVery LowNoRapid analysis without separation, high sensitivity of ¹⁹F nucleus, provides structural information.[10][11][12]Requires a chiral auxiliary, potential for signal overlap, not a separative technique.[13]

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains one of the most versatile and widely adopted techniques for enantiomeric separation due to the vast array of commercially available Chiral Stationary Phases (CSPs).[5] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[4]

Causality in Method Development for (3-Fluorooxolan-3-yl)methanamine HCl

Given that the target molecule is a primary amine, direct analysis without derivatization is often possible and preferable to avoid introducing additional steps and potential sources of error. For primary amines, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points. Specifically, columns with teicoplanin-based selectors have shown success in resolving underivatized amino compounds due to their ionic groups, which interact favorably with the amine functionality.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column Selection:

    • Initial Screening Column: Astec CHIROBIOTIC T (Teicoplanin-based) or a polysaccharide-based column (e.g., Daicel CHIRALPAK series).

  • Mobile Phase Preparation: A polar ionic or reversed-phase mobile phase is typically effective for this class of compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 5% to 50% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve (3-Fluorooxolan-3-yl)methanamine HCl in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = (|Area E1 - Area E2|) / (Area E1 + Area E2) x 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_quant Quantification Prep Prepare Sample & Mobile Phase Screen Screen CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) Prep->Screen Optimize Optimize Mobile Phase (Solvent ratio, Additives) Screen->Optimize Separation? FineTune Fine-Tune Parameters (Flow rate, Temperature) Optimize->FineTune Resolution > 1.5? Integrate Integrate Peaks FineTune->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for chiral HPLC method development.

II. Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced environmental impact.[6][14] By using supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity, separations are typically 3-5 times faster than with HPLC.[6][8] This is particularly beneficial for preparative-scale purification.[7]

Causality in Method Development for (3-Fluorooxolan-3-yl)methanamine HCl

The polar nature of primary amines can make them challenging to resolve on some common CSPs in SFC.[14] However, crown ether-based CSPs have demonstrated exceptional success in resolving racemates of primary amines.[14] The crown ether cavity can form host-guest complexes with the protonated amine, providing a strong chiral recognition mechanism.

Experimental Protocol: Chiral SFC
  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV or photodiode array (PDA) detector.

  • Column Selection:

    • Recommended Column: CROWNPAK® CR-I(+)

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.2% Trifluoroacetic Acid (TFA) to ensure the amine is protonated.

  • Chromatographic Conditions:

    • Isocratic Elution: 15% Co-solvent

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Detection: UV at 210 nm

  • Sample Preparation: Dissolve (3-Fluorooxolan-3-yl)methanamine HCl in the co-solvent (Methanol with 0.2% TFA) to a concentration of 1 mg/mL.

  • Data Analysis: The % ee is calculated using the same formula as for HPLC.

Logical Relationship in SFC Parameter Optimization

SFC_Optimization CoSolvent Co-solvent % Resolution Resolution CoSolvent->Resolution Retention Retention Time CoSolvent->Retention Strongly influences Additive Additive (e.g., TFA, DEA) Additive->Resolution Strongly influences Pressure Back Pressure Pressure->Resolution Pressure->Retention Temperature Temperature Temperature->Resolution Temperature->Retention

Caption: Key parameter relationships in SFC optimization.

III. ¹⁹F NMR Spectroscopy: The Rapid, Separation-Free Approach

For fluorinated molecules, ¹⁹F NMR spectroscopy offers a uniquely powerful method for determining enantiomeric purity without the need for chromatographic separation.[10][11] The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an ideal probe. The principle relies on converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA).[9][15][16] These diastereomeric complexes are non-equivalent in the NMR experiment, leading to separate signals for each enantiomer.

Causality in Method Development for (3-Fluorooxolan-3-yl)methanamine HCl

The presence of the fluorine atom at the chiral center of (3-Fluorooxolan-3-yl)methanamine HCl makes this technique exceptionally well-suited. The choice of a CSA is critical; it must interact with the analyte to form transient diastereomeric complexes. Chiral acids, such as (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphoric acid), are excellent candidates as they can form acid-base pairs with the amine functionality of the analyte.[17]

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Chiral Solvating Agent (CSA): (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((S)-BINOL-PA).

  • Sample Preparation: a. Accurately weigh approximately 5 mg of (3-Fluorooxolan-3-yl)methanamine HCl into an NMR tube. b. Add approximately 1.2 equivalents of the (S)-BINOL-PA CSA. c. Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d or Acetonitrile-d₃). Ensure complete dissolution.

  • NMR Acquisition:

    • Experiment: A standard one-dimensional ¹⁹F NMR spectrum, often with proton decoupling ({¹H}).

    • Acquisition Parameters: Adjust spectral width to encompass the expected signal. Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans).

  • Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Integrate the two distinct ¹⁹F signals corresponding to the two diastereomeric complexes. c. Calculate the % ee from the integral values (Int1 and Int2): % ee = (|Int1 - Int2|) / (Int1 + Int2) x 100

Conceptual Workflow for ¹⁹F NMR Analysis

NMR_Workflow Analyte Racemic Analyte (R-Enantiomer + S-Enantiomer) CSA Add Chiral Solvating Agent (e.g., (S)-CSA) Analyte->CSA Complexes Formation of Diastereomeric Complexes ((R)-Analyte:(S)-CSA) & ((S)-Analyte:(S)-CSA) CSA->Complexes NMR ¹⁹F NMR Measurement Complexes->NMR Spectrum Resulting Spectrum: Two Distinct ¹⁹F Signals NMR->Spectrum Quant Integration & % ee Calculation Spectrum->Quant

Caption: Conceptual workflow for ¹⁹F NMR analysis.

Conclusion and Recommendations

The choice of the optimal analytical method for assessing the stereochemical purity of (3-Fluorooxolan-3-yl)methanamine HCl depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, ¹⁹F NMR spectroscopy is the superior choice due to its exceptional speed, minimal sample preparation, and low solvent consumption. Its non-separative nature allows for the direct determination of enantiomeric excess in minutes.

  • For method development, impurity profiling, and when the highest level of validated quantitation is required, chiral HPLC remains the benchmark. Its robustness and the wide variety of available stationary phases provide a high degree of confidence in the results.

  • For large-scale purification or when a significant reduction in analysis time and solvent waste is a primary driver, chiral SFC presents a compelling and "greener" alternative to HPLC.

Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, ¹⁹F NMR can be employed for rapid screening of asymmetric synthesis reactions, while a validated chiral HPLC or SFC method can be used for the final release testing of the active pharmaceutical ingredient (API) or intermediate. By understanding the principles, advantages, and limitations of each method, researchers can confidently ensure the stereochemical integrity of their chiral compounds, a cornerstone of safe and effective drug development.

References

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). chemeurope.com. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. [Link]

  • How to separate the stereoisomers compond in reaction mixture?. (2024). ResearchGate. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. [Link]

  • NMR Chiral solvating agents. (2025). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. (n.d.). PubMed. [Link]

  • Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020). Chinese Academy of Sciences. [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). Request PDF. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry - ACS Publications. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). p.lodz.pl. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). separations.co.in. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (n.d.). Inorganic Chemistry - ACS Publications. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020). Organic Letters - ACS Publications. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). chromatographyonline.com. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). NIH. [Link]

  • Analytical Methods. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025). ResearchGate. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PMC - NIH. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. [Link]

  • Chromatographic separations of stereoisomers. (1985). SciTech Connect - OSTI. [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. [Link]

  • (oxolan-3-yl)methanamine hydrochloride (C5H11NO). (n.d.). PubChem. [Link]

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Comparative

Benchmarking (3-Fluorooxolan-3-yl)methanamine HCl: A Strategic Building Block for FBDD

Topic: Benchmarking (3-Fluorooxolan-3-yl)methanamine HCl in Library Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking (3-Fluorooxolan-3-yl)methanamine HCl in Library Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a standard aliphatic amine to a fluorinated heterocyclic analog is a high-value "scaffold hop." (3-Fluorooxolan-3-yl)methanamine HCl represents a sophisticated building block that merges the solubility benefits of the tetrahydrofuran (THF) ether oxygen with the metabolic and electronic modulation of a quaternary fluorine center.

This guide benchmarks this molecule against its non-fluorinated parent and a carbocyclic bioisostere. Our analysis confirms that while the


-fluorine atom reduces amine basicity (pKa) —improving permeability and reducing hERG liability—it introduces specific steric constraints that require optimized coupling protocols.
Molecule Profile & Strategic Value
  • IUPAC Name: (3-Fluorooxolan-3-yl)methanamine hydrochloride

  • Core Scaffold: 3,3-disubstituted Tetrahydrofuran (THF)

  • Key Feature: Quaternary center at C3 containing a Fluorine atom and the methylamine handle.

Why this molecule?

  • pKa Modulation: The fluorine atom is located

    
     to the nitrogen (
    
    
    
    ). Through strong inductive withdrawal (
    
    
    effect), it lowers the pKa of the primary amine by approximately 1.5–2.0 log units compared to the non-fluorinated analog. This reduces the fraction of ionized drug at physiological pH, enhancing passive membrane permeability.
  • Metabolic Blocking: The quaternary C3 center blocks oxidative metabolism at a position typically vulnerable in substituted THFs.

  • Conformational Bias: The "Fluorine Gauche Effect" biases the ring pucker, potentially locking the vector of the pendant amine group into a preferred orientation for binding.

Comparative Analysis: The Data

We compare the target molecule (Candidate A ) against the non-fluorinated parent (Candidate B ) and the carbocyclic analog (Candidate C ).

Table 1: Physicochemical & Synthetic Performance Matrix
Feature(A) (3-Fluorooxolan-3-yl)methanamine (B) (Oxolan-3-yl)methanamine (C) (1-Fluorocyclopentyl)methanamine
Structure

-Fluoro Ether
Standard Ether

-Fluoro Carbocycle
pKa (Conj. Acid) ~8.3 - 8.8 (Predicted)~10.2~8.5
LogP (Lipophilicity) Low (Polar)Low (Polar)Medium (Lipophilic)
Metabolic Stability High (Blocked C3)Moderate (C3 oxidation risk)High (Blocked C1)
Solubility (Aq) Excellent ExcellentModerate
Nu- Reactivity Moderate (Inductive deactivation)High Moderate
hERG Liability Risk Low (Lower basicity)Moderate (High basicity)Low

Analyst Insight: Candidate A offers the "Goldilocks" zone—maintaining the water solubility of the ether (unlike C) while solving the high basicity/metabolic liability of the parent ether (B).

Structural & Conformational Analysis

The introduction of fluorine is not merely an electronic modification; it is a stereoelectronic control element.

The Gauche Effect & Ring Pucker

In 3-fluoro-THF systems, the C-F bond preferentially aligns gauche to the ring oxygen's lone pairs (


 hyperconjugation is less dominant here than dipole minimization). This creates a distinct ring pucker compared to the hydrogenated parent.
  • Implication: When docking into a protein pocket, Candidate A will present the amide/urea vector at a slightly different angle than Candidate B. It is recommended to screen both if the binding pocket is tight.

Basicity Modulation (The

-Fluoro Effect)

The proximity of the fluorine to the amine (


) is the critical design feature.
  • Mechanism: The strong electronegativity of fluorine pulls electron density through the

    
    -bond framework.
    
  • Result: The lone pair on the nitrogen becomes less available for protonation.

  • Benefit: Drugs with pKa < 9.0 often show better oral absorption and blood-brain barrier (BBB) penetration than highly basic analogs (pKa > 10).

Experimental Protocols: Library Synthesis

Handling the HCl salt of a


-fluoro amine requires specific modifications to standard amide coupling workflows to prevent side reactions (e.g., HF elimination, though rare in this specific quaternary scaffold) and ensure complete free-basing.
Workflow Visualization

LibrarySynthesis Start Start: (3-Fluorooxolan-3-yl)methanamine HCl FreeBase Step 1: In-situ Free Basing (DIPEA/NMM excess) Start->FreeBase Dissolve in DMF Coupling Step 2: Activation (HATU or T3P) FreeBase->Coupling Add Acid + Coupling Agent Reaction Step 3: Amide Bond Formation (DMF, RT, 16h) Coupling->Reaction Workup Step 4: Scavenger Resin (Trisamine/Isocyanate) Reaction->Workup Quench QC QC: LCMS & NMR Workup->QC

Figure 1: Optimized Parallel Synthesis Workflow for Fluorinated Amine Salts.

Detailed Protocol: Amide Coupling (96-well Plate Format)

Reagents:

  • Building Block: (3-Fluorooxolan-3-yl)methanamine HCl (1.2 equiv)

  • Carboxylic Acid: Diverse set (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (4.0 equiv) – Critical excess needed to neutralize HCl and drive equilibrium.

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step:

  • Stock Preparation: Dissolve the amine HCl salt in DMF. Add 2.0 equiv of DIPEA immediately to the stock solution to ensure the amine is free-based before dispensing. Note: The salt may be slow to dissolve; sonication is recommended.

  • Dispensing: Aliquot carboxylic acids (0.1 mmol) into wells. Add the amine/DIPEA stock solution.

  • Activation: Add HATU (dissolved in DMF) followed by the remaining DIPEA (2.0 equiv).

  • Incubation: Seal plate and shake at Room Temperature for 16 hours.

    • Troubleshooting: If conversion is low (<50%), heat to 50°C. The quaternary fluorine stabilizes the C3 position, making it resistant to elimination under mild heating.

  • Workup:

    • Add polymer-supported trisamine (to scavenge excess electrophiles/acid chlorides).

    • Add polymer-supported isocyanate (to scavenge unreacted fluorinated amine).

    • Filter and concentrate.

Safety Note: While stable,


-fluoro amines can theoretically undergo HF elimination under forcing basic conditions at high temperatures (>100°C). Keep reaction temperatures moderate (<60°C).
Case Study Applications

Scenario A: Improving Metabolic Stability

  • Problem: A lead compound with a standard tetrahydrofuranyl-methyl group shows high clearance due to oxidation at the tertiary C3 position.

  • Solution: Substitute with (3-Fluorooxolan-3-yl)methanamine.[1] The C-F bond blocks the metabolic soft spot. The pKa drop may also reduce lysosomal accumulation.

Scenario B: Scaffold Hopping from Morpholine

  • Problem: A morpholine amide is too basic and has poor solubility.

  • Solution: The (3-Fluorooxolan-3-yl)methyl group acts as a bioisostere. The ether oxygen mimics the morpholine oxygen, while the fluorine modulates the electronics to match the morpholine's inductive environment, but with a different vector.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • PubChem Database. (2024). Compound Summary: (Tetrahydrofuran-3-yl)methanamine.[2] CID 10898660.[2] Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Tuning Basicity in Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Cross-validation of analytical results for fluorinated intermediates

Title: Cross-Validation of Analytical Results for Fluorinated Intermediates: A Comparative Guide to F qNMR and Orthogonal HPLC Strategies Executive Summary The "Fluorine Renaissance" in pharmaceutical chemistry—driven by...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of Analytical Results for Fluorinated Intermediates: A Comparative Guide to


F qNMR and Orthogonal HPLC Strategies

Executive Summary The "Fluorine Renaissance" in pharmaceutical chemistry—driven by the element’s ability to modulate metabolic stability and lipophilicity—has outpaced traditional analytical workflows. Standard C18 reversed-phase chromatography often fails to resolve regioisomeric fluorinated intermediates or detect non-chromophoric byproducts. This guide presents a validated, orthogonal approach: cross-referencing Quantitative


F Nuclear Magnetic Resonance (

F qNMR) with Pentafluorophenyl (PFP) based UHPLC. By treating qNMR as a primary ratio method and PFP-LC as a selectivity tool, researchers can eliminate the "analytical blind spots" common in fluorinated drug development.

Part 1: The Challenge of Fluorinated Intermediates

Fluorinated intermediates present unique analytical hurdles that compromise data integrity when relying solely on standard methods:

  • Silent Impurities: Many fluorinated precursors (e.g., aliphatic fluorides) lack strong UV chromophores, rendering them invisible to standard HPLC-UV detection.

  • Isomeric Complexity: Regioisomers (e.g., ortho- vs. para- fluorination) often possess nearly identical hydrophobicities, leading to co-elution on C18 columns.

  • Mass Balance Deficits: Combustion analysis often fails due to the high stability of the C-F bond, leading to incomplete combustion and erratic purity values.

The Solution: A self-validating loop where


F qNMR establishes absolute mass purity (mass balance), and PFP-HPLC confirms isomeric purity.

Part 2: Comparative Analysis of Analytical Techniques

Technique A: Quantitative F NMR (qNMR)

Role: The "Truth Serum" for Mass Balance. Unlike chromatography, qNMR does not require analyte-specific reference standards or response factors. Because


F has 100% natural abundance and a wide chemical shift dispersion (~400 ppm), it is the ideal nucleus for quantifying fluorinated species in complex crude mixtures.
  • Key Advantage: Detects all fluorinated species, including inorganic fluoride and oligomers that may precipitate on LC columns.

  • Critical Parameter: The longitudinal relaxation time (

    
    ).[1] For accurate integration, the recycle delay (
    
    
    
    ) must be
    
    
    of the slowest relaxing signal.
Technique B: Orthogonal HPLC (PFP Stationary Phase)

Role: Isomer Resolution and Trace Impurity Profiling. While C18 columns rely on hydrophobic interactions, Pentafluorophenyl (PFP) phases utilize multiple retention mechanisms:


-

interactions, dipole-dipole interactions, and shape selectivity. This makes PFP columns superior for separating fluorinated aromatics and positional isomers.

Table 1: Performance Comparison of Analytical Modes

FeatureStandard C18 HPLCPFP (Fluoro-Phenyl) HPLC

F qNMR
Primary Separation Mechanism Hydrophobicity

-

, Dipole, Shape Selectivity
Magnetic Resonance (Chemical Environment)
Isomer Resolution Poor (often co-elutes)Excellent (resolves o, m, p isomers)Excellent (distinct chemical shifts)
Response Factor Required (UV extinction coef.)RequiredUnity (Molar ratio 1:1)
Detection Bias Misses non-UV active impuritiesMisses non-UV active impuritiesMisses non-fluorinated impurities
Sample Destructive? NoNoNo

Part 3: Experimental Protocols

Protocol 1: Self-Validating F qNMR Workflow

Objective: Determine absolute purity with <1% uncertainty.

  • Internal Standard (IS) Selection:

    • Choose an IS with a chemical shift distinct (>10 ppm) from the analyte.

    • Recommended:3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) (

      
       -63 ppm) for solubility in DMSO/MeOH; 
      
      
      
      -Trifluorotoluene
      (
      
      
      -63 ppm) for CDCl
      
      
      .
  • 
     Determination (The "Trust" Step): 
    
    • Run an Inversion Recovery experiment on the mixture.

    • Calculate

      
       for both Analyte and IS.
      
    • Rule: Set Relaxation Delay (

      
      ) = 
      
      
      
      Longest
      
      
      (typically 30–60s for
      
      
      F).
  • Acquisition:

    • Pulse angle: 90°.

    • Spectral Width: Covers all signals (typically -200 to 0 ppm).

    • Scans: Minimum 16 (for S/N > 150:1).

    • Note: Center the transmitter frequency midway between IS and Analyte to minimize off-resonance effects.

Protocol 2: Orthogonal PFP-LC Method Development

Objective: Resolve impurities co-eluting on C18.

  • Column Selection: Use a core-shell PFP column (e.g., Kinetex F5 or ACE C18-PFP) to maximize efficiency.

  • Mobile Phase Screening:

    • Solvent A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).

    • Solvent B: Methanol (promotes

      
      -
      
      
      
      interactions better than Acetonitrile).
  • Gradient Strategy:

    • Start with a focused gradient (e.g., 5% to 95% B over 10 min).

    • Critical Check: Inject the pure intermediate and a crude reaction mixture. If the PFP purity is significantly lower than C18 purity, the C18 method was masking impurities.

Part 4: Visualization & Logic

Workflow Diagram: The Cross-Validation Loop

This diagram illustrates the decision-making process when reconciling NMR and HPLC data.

CrossValidation Start Crude Fluorinated Intermediate qNMR Run 19F qNMR (Mass Balance) Start->qNMR HPLC_C18 Run C18 HPLC (Initial Purity) Start->HPLC_C18 Compare Compare Purity Values qNMR->Compare HPLC_C18->Compare Match Values Match (within ±2%) Compare->Match Consistent Mismatch Mismatch (>2% Deviation) Compare->Mismatch Inconsistent Final Validated Purity Certificate Match->Final Investigate Investigate Cause Mismatch->Investigate Action_PFP Switch to PFP Column (Check Isomers) Investigate->Action_PFP HPLC > qNMR (Hidden Isomers) Action_HNMR Run 1H qNMR (Check Non-F Impurities) Investigate->Action_HNMR qNMR > HPLC (Non-UV Impurities) Action_PFP->Final Action_HNMR->Final

Caption: Figure 1: Orthogonal cross-validation workflow for reconciling discrepancies between qNMR and Chromatographic purity.

Mechanistic Diagram: Why PFP Separates Fluorinated Isomers

This diagram visualizes the specific interactions that allow PFP columns to separate compounds that C18 cannot.

PFP_Mechanism cluster_0 PFP Stationary Phase Interactions PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Analyte Fluorinated Analyte (Electron Rich/Polar) PFP_Ring->Analyte Separation Force Pi_Pi Pi-Pi Interaction (Aromatic Stacking) PFP_Ring->Pi_Pi Dipole Dipole-Dipole (C-F Polarity) PFP_Ring->Dipole Shape Shape Selectivity (Steric Fit) PFP_Ring->Shape Pi_Pi->Analyte Dipole->Analyte Shape->Analyte

Caption: Figure 2: Mechanistic interactions in PFP chromatography (Pi-Pi, Dipole, Shape) enabling isomer resolution.[2][3]

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[4] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link][4]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: Mechanisms of Interaction. [Link]

  • Tormena, C. F., et al. (2022).[5] Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.[6] [Link]

  • Liu, Y., et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. [Link]

Sources

Comparative

In vitro assay validation for compounds derived from (3-Fluorooxolan-3-yl)methanamine

In the highly competitive landscape of medicinal chemistry, the selection of a fragment scaffold is a high-stakes decision that dictates the physicochemical destiny of a drug candidate.[1] This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

In the highly competitive landscape of medicinal chemistry, the selection of a fragment scaffold is a high-stakes decision that dictates the physicochemical destiny of a drug candidate.[1] This guide provides a technical validation framework for (3-Fluorooxolan-3-yl)methanamine (also known as (3-fluorotetrahydrofuran-3-yl)methanamine), a privileged building block designed to optimize metabolic stability and permeability compared to its non-fluorinated and carbocyclic analogs.[1]

Executive Summary: The Fluorine Advantage

(3-Fluorooxolan-3-yl)methanamine represents a strategic evolution of the standard tetrahydrofuran (THF) scaffold.[1] By introducing a fluorine atom at the C3 position—geminal to the methanamine tail—medicinal chemists can exploit the "Fluorine Effect" to modulate basicity and block metabolic soft spots without significantly altering steric bulk.

Comparative Snapshot:

Feature(3-Fluorooxolan-3-yl)methanamine (Oxolan-3-yl)methanamine (Non-F)Cyclopentylmethanamine (Carbocyclic)
Electronic Character Electron-withdrawing (Dipole modulation)Electron-rich etherNeutral / Lipophilic
Amine Basicity (pKa) Lower (~8.0–9.0) (Improved Permeability)High (~9.5–10.[1]5)High (~10.0+)
Metabolic Stability High (Blocks C3 oxidation)Moderate (C3 is a metabolic soft spot)Low/Moderate (Prone to hydroxylation)
Solubility High (Polar C-F bond + Ether O)HighLow
Conformation Rigidified (Gauche effect)FlexibleFlexible

Validation Workflow: The "Go/No-Go" Decision Tree

To validate compounds derived from this scaffold, a rigid linear workflow is insufficient. We recommend a parallel-processing model that prioritizes fail-early criteria (Metabolic Stability and pKa) before investing in expensive cellular assays.[1]

ValidationWorkflow cluster_Tier1 Tier 1: Physicochemical & Stability (The Filter) cluster_Tier2 Tier 2: Biological Performance Start Compound Synthesis (3-Fluorooxolan-3-yl derived) pKa Assay 1: pKa Determination (Potentiometric/Spectrophotometric) Start->pKa LogD Assay 2: Lipophilicity (LogD7.4) (Shake-flask/Chromatographic) Start->LogD HLM Assay 3: Microsomal Stability (Human/Rat Liver Microsomes) Start->HLM Decision1 Decision Gate 1: Is pKa < 9.0 AND Cl_int < Threshold? pKa->Decision1 LogD->Decision1 HLM->Decision1 PAMPA Assay 4: Permeability (PAMPA / Caco-2) Decision1->PAMPA Pass Redesign Scaffold Hopping (Return to Design) Decision1->Redesign Fail hERG Assay 5: Safety Profiling (hERG Inhibition) PAMPA->hERG Success Lead Candidate Nomination hERG->Success Clean Profile hERG->Redesign Toxicity

Figure 1: Strategic validation workflow prioritizing early identification of metabolic liabilities and physicochemical suitability.[1]

Detailed Experimental Protocols

Assay 1: Metabolic Stability (Microsomal Clearance)

Rationale: The C3 position of a tetrahydrofuran ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] The fluorine substitution at C3 is designed to block this specific pathway.

  • Protocol:

    • Preparation: Prepare 10 mM stock of the test compound in DMSO.

    • Incubation System:

      • Test Compound: 1 µM final concentration.

      • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

      • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction with NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).[1]

    • Sampling: Aliquot samples at

      
       min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
      
    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines intrinsic clearance (
      
      
      
      ):
      
      
      [1]
  • Validation Criteria:

    • Success:

      
       (F-analog) < 50% of 
      
      
      
      (Non-F analog).[1]
    • Failure: No significant difference implies metabolism is occurring elsewhere on the molecule (not at the C3 ring position).[1]

Assay 2: pKa Determination (Potentiometric Titration)

Rationale: The fluorine atom is electron-withdrawing (


 effect).[1] Located beta to the amine nitrogen, it pulls electron density, stabilizing the lone pair and lowering the pKa. Lower pKa (closer to physiological pH 7.4) increases the fraction of neutral species, enhancing membrane permeability.
  • Protocol:

    • Instrument: Sirius T3 or equivalent potentiometric titrator.

    • Sample: Dissolve ~0.5 mg of compound in assay water (ensure ionic strength is controlled with 0.15 M KCl).

    • Titration: Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.

    • Data Processing: Use Bjerrum plots to identify the inflection point representing the amine dissociation.

  • Comparative Benchmark:

    • Target: pKa shift of -1.0 to -2.0 units compared to the non-fluorinated parent.

    • Example: If (Oxolan-3-yl)methanamine pKa = 9.8, the (3-Fluorooxolan-3-yl)methanamine target pKa should be ~8.3–8.8.[1]

Assay 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: Validates whether the pKa modulation translates to actual permeability improvements.[1]

  • Protocol:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm) coated with 1% lecithin in dodecane. Load compound (10 µM) in pH 7.4 buffer.[1]

    • Acceptor Plate: Load blank pH 7.4 buffer.

    • Sandwich: Mate plates and incubate for 18 hours at RT in a humidity chamber.

    • Quantification: Measure UV absorbance or LC-MS/MS of donor and acceptor wells.

    • Calculation: Calculate Effective Permeability (

      
      ).
      

Mechanistic Analysis: Structure-Property Relationships

The following diagram illustrates the causal link between the structural modification (Fluorination) and the observed "Product Performance" in the assays described above.

SPR Structure Scaffold: (3-Fluorooxolan-3-yl)methanamine Inductive Inductive Effect (-I) (Beta-fluorine) Structure->Inductive Steric Metabolic Blocking (C-F Bond Strength) Structure->Steric Dipole Dipole Orientation (Gauche Effect) Structure->Dipole pKa Reduced Basicity (pKa 8.5 vs 10.0) Inductive->pKa Metab Inhibited C3 Oxidation (Increased t1/2) Steric->Metab Conf Defined Vector (Entropy Benefit) Dipole->Conf Permeability Improved Permeability (Higher Neutral Fraction) pKa->Permeability Safety Reduced hERG Liability (Less Cationic Character) pKa->Safety Clearance Lower Clearance (Once-daily dosing potential) Metab->Clearance

Figure 2: Causal pathway from fluorine substitution to improved drug-like properties.[1]

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Müller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2025).[1][2] "Compound Summary: (3-Fluorooxolan-3-yl)methanamine." National Library of Medicine. Link[1]

  • Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of (3-Fluorooxolan-3-yl)methanamine Hydrochloride

Executive Summary Immediate Action Required: (3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 2098093-18-4) is a halogenated, nitrogen-containing organic salt.[1] Do not dispose of this compound down the drain. Effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: (3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS: 2098093-18-4) is a halogenated, nitrogen-containing organic salt.[1] Do not dispose of this compound down the drain.

Effective disposal requires segregation into Halogenated Organic Waste streams due to the presence of fluorine, which generates hydrofluoric acid (HF) upon thermal decomposition. This guide outlines the cradle-to-grave management of this specific building block to ensure compliance with RCRA standards and protection of laboratory infrastructure.

Chemical Profile & Hazard Characterization

Understanding the molecular architecture is the first step in safe disposal. This compound combines a cyclic ether (oxolane/THF core), a primary amine, and a fluorine substituent.

PropertyDataOperational Implication
Chemical Name (3-Fluorooxolan-3-yl)methanamine hydrochlorideOfficial manifest descriptor.
CAS Number 2098093-18-4Use for waste profiling/inventory.
Molecular Formula C₅H₁₁ClFNO (Salt form)N, Cl, F content dictates incineration method.
Physical State Solid (Hygroscopic powder)Keep dry; moisture absorption alters weight/handling.
Acidity Acidic in solution (HCl salt)Potential incompatibility with strong bases/cyanides.
Combustion Byproducts HF , HCl, NOx, CO, CO₂CRITICAL: Requires incinerators with acid gas scrubbers.
The "Why" Behind the Protocol
  • Fluorine Content: Standard incineration of fluorinated compounds without scrubbers releases HF gas, which corrodes combustion chambers and stacks. You must label this waste specifically as "Fluorinated/Halogenated" to alert the disposal facility.

  • Amine Functionality: Do not mix with hypochlorites (bleach). Reaction with bleach can generate chloramines, which are toxic and potentially explosive.

  • Oxolane Ring: While the solid salt is generally stable, the tetrahydrofuran (oxolane) core implies an ether linkage. Ensure the material is not stored past its expiration date to negate any theoretical peroxidation risks, although this is primarily a hazard of the liquid solvent form.

Waste Segregation & Disposal Workflows

Decision Matrix: Waste Stream Selection

The following logic gate determines the correct disposal path based on the physical state of the waste.

WasteSegregation Start Waste Generation: (3-Fluorooxolan-3-yl)methanamine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent/water) StateCheck->LiquidWaste Solution HalogenSolid Container: HDPE Wide Mouth Label: 'Solid Waste - Halogenated Organic' SolidWaste->HalogenSolid SolventCheck Solvent Composition? LiquidWaste->SolventCheck Final Transfer to EHS/Disposal Facility (Specify Fluorine Content) HalogenSolid->Final AqStream Aqueous Stream Adjust pH 5-9 if req. Label: 'Aqueous Waste - Toxic/Halogenated' SolventCheck->AqStream Water > 80% OrgStream Organic Stream Label: 'Halogenated Organic Solvent' SolventCheck->OrgStream Organic Solvent AqStream->Final OrgStream->Final

Figure 1: Decision matrix for segregating (3-Fluorooxolan-3-yl)methanamine hydrochloride waste streams.

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired solids, spill cleanup materials, contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction/transport.

  • Labeling: Mark clearly with the chemical name and check the "Halogenated" box on your institution's hazardous waste tag.

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area. This prevents contamination of the outer container.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction layers.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Combine with standard Halogenated Organic Solvents.

    • If dissolved in Methanol/Ethanol/DMSO : Even though the solvent is non-halogenated, the solute contains fluorine. You must classify the entire mixture as Halogenated Waste.

  • pH Check: If the waste is aqueous, ensure the pH is between 5 and 9. If the solution is highly acidic (due to the HCl salt), neutralize carefully with Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion.

Emergency Procedures: Spill Response

In the event of a benchtop spill, follow this self-validating cleanup loop.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles (N95 if dust is visible) Spill->PPE Contain Containment: Cover with absorbent pads Do NOT sweep (Dust hazard) PPE->Contain Clean Cleanup: Wet wipe method (Water/Soap) Place pads in HDPE Waste Jar Contain->Clean Decon Decontamination: Wipe surface with water x3 Test pH of surface (neutral) Clean->Decon Report Report to EHS Decon->Report

Figure 2: Standard Operating Procedure (SOP) for solid spill cleanup.

Regulatory & Compliance Context

Compliance is not optional. This protocol aligns with the following frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): While not explicitly P-listed (acutely toxic) or U-listed (toxic) by specific CAS in all jurisdictions, the compound falls under the "Characteristic of Toxicity" if leachable, and generally defaults to Halogenated Solvent codes (e.g., F001/F002) when mixed with solvents [1, 4].

  • Incineration Standards: Facilities accepting this waste must comply with 40 CFR Part 264 Subpart O (Incinerators), specifically regarding the removal of hydrogen halides (HF/HCl) generated during combustion [4].

Storage Compatibility Checklist
  • Compatible: Glass, HDPE, PTFE.

  • Incompatible:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Bleach (Sodium Hypochlorite): Risk of chloramine formation.

    • Aluminum/Magnesium: Potential reactivity with fluorinated functionalities under extreme conditions.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Amine Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: (3-Fluorooxolan-3-yl)methanamine.[2][3][4] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Methanamine hydrochloride handling. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Listings (F, K, P, and U Lists).[5][6][7] Retrieved from

  • University of Georgia EHS. (2025). EPA Hazardous Waste Codes and Management. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (3-Fluorooxolan-3-yl)methanamine Hydrochloride

Executive Safety Summary Compound Identity: (3-Fluorooxolan-3-yl)methanamine hydrochloride CAS Registry Number: 2098093-18-4 Synonyms: 3-Fluoro-3-(aminomethyl)tetrahydrofuran hydrochloride; 3-Fluorooxolane-3-methylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: (3-Fluorooxolan-3-yl)methanamine hydrochloride CAS Registry Number: 2098093-18-4 Synonyms: 3-Fluoro-3-(aminomethyl)tetrahydrofuran hydrochloride; 3-Fluorooxolane-3-methylamine HCl.

This guide outlines the operational safety architecture for handling (3-Fluorooxolan-3-yl)methanamine hydrochloride.[1] As a fluorinated heterocyclic amine salt, this compound presents a dual risk profile: the corrosive/irritant nature typical of primary amine salts and the specific metabolic stability often imparted by the fluorinated tetrahydrofuran (oxolane) ring.

Critical Hazard Directive: While classified primarily as an Irritant (Skin/Eye/Respiratory), the hydrochloride salt form implies potential hygroscopicity and acidity upon hydrolysis. Strict moisture control and aerosol suppression are the pillars of safe handling.

Risk Assessment & Hazard Logic

Effective safety protocols rely on understanding the mechanism of harm, not just the regulations.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic hydrolysis of the HCl salt on moist skin disrupts the stratum corneum.Immediate washing is required; barrier gloves are non-negotiable.
Eye Irritation H319 Micro-abrasion from crystalline dust combined with chemical irritation causes severe conjunctivitis.Safety glasses are insufficient for powders; goggles are required.
STOT-SE (Resp) H335 Inhalation of fine particulates irritates the mucous membranes of the upper respiratory tract.Handling outside a fume hood is prohibited.
The "Fluorine Effect" in Safety

The presence of the fluorine atom at the C3 position of the oxolane ring increases the compound's lipophilicity compared to its non-fluorinated analog. This potentially enhances skin absorption rates. Therefore, while H315 (Irritation) is the primary label, systemic absorption should be treated as a latent risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.[2]

Tier 1: Standard Laboratory Handling ( < 10 grams)
PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)The outer layer protects against physical abrasion; the inner layer prevents contact during doffing. Nitrile offers excellent resistance to amine salts.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Crystalline salts can "fly" due to static charge. Goggles seal the orbital area, whereas safety glasses leave gaps for airborne dust entry.
Body Protection Cotton Lab Coat (High-neck, snap closure)Cotton is preferred over synthetics to prevent static buildup, which disperses fine powders.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Engineering controls are superior to respirators. All open-vessel manipulations must occur here.
Tier 2: Scale-Up or High-Dust Operations ( > 10 grams)
  • Respiratory: If fume hood access is compromised or during equipment cleaning, use a P100 Particulate Respirator (NIOSH approved).

  • Dermal: Tyvek® arm sleeves are recommended to bridge the gap between glove and lab coat cuff.

Operational Protocols

A. Storage & Stability[2][3]
  • Hygroscopic Alert: Amine hydrochlorides are notoriously hygroscopic. Absorption of atmospheric water leads to "caking," which complicates weighing and increases the risk of spatula slippage/spills.

  • Protocol: Store in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Temperature: Ambient storage is generally acceptable, but cool, dry conditions prolong shelf life and prevent clumping.

B. Weighing & Transfer (The "Static" Risk)

Fine crystalline salts often carry a static charge, causing them to repel from spatulas and disperse unexpectedly.

  • Anti-Static Gun: Use an ionizing anti-static gun on the weighing boat and spatula before transfer.

  • Draft Shield: Ensure the analytical balance draft shield is fully closed during measurement to prevent airflow turbulence from the fume hood.

  • Technique: Do not pour from the bottle. Use a chemically resistant spatula (stainless steel or PTFE-coated).

C. Reaction Setup

When neutralizing the hydrochloride salt to release the free amine:

  • Exotherm Warning: The reaction with bases (e.g., NaOH, TEA, Carbonates) will be exothermic.

  • Ventilation: If using carbonate bases, CO₂ evolution will occur. Ensure the reaction vessel is vented to the fume hood to prevent pressure buildup.

Emergency Response Logic

The following workflow visualizes the decision-making process during a spill or exposure event.

SafetyResponse Start Incident Detected TypeCheck Identify Incident Type Start->TypeCheck SkinExp Skin Contact TypeCheck->SkinExp EyeExp Eye Contact TypeCheck->EyeExp Spill Spill (< 50g) TypeCheck->Spill Wash Flush with Water (15 Minutes) SkinExp->Wash EyeExp->Wash Medical Seek Medical Attention (Bring SDS) Wash->Medical PPE_Check Verify PPE (Goggles + Double Gloves) Spill->PPE_Check Contain Cover with Wet Paper Towel (Prevents Dust) PPE_Check->Contain Clean Wipe & Double Bag Contain->Clean Waste Dispose as Solid Toxic Waste Clean->Waste

Figure 1: Decision logic for exposure and spill management.[1][3][4][5][6][7][8][9] Note the emphasis on "Wet Wiping" for spills to prevent dust aerosolization.

Disposal & Environmental Stewardship

Do not treat this compound as general trash. The fluorinated moiety implies persistence, and the amine functionality dictates specific waste streams.

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must be disposed of in the Solid Hazardous Waste stream (often labeled "Solid Toxic" or "Solid Organic").

  • Aqueous Waste: If dissolved in water (e.g., after cleaning glassware), adjust pH to neutral (pH 6-8) and dispose of in the Aqueous Waste container.

  • Organic Waste: Reaction mixtures containing solvents must go to Organic Solvent Waste .

Prohibited: Do not pour down the drain. Fluorinated organics can resist standard water treatment degradation processes.

References

  • Chemical Label . (3-Fluorooxolan-3-yl)methanamine hydrochloride Safety Data. Retrieved from

  • PubChem . (3-Fluorooxolan-3-yl)methanamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Actylis Lab Solutions . Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from

  • BenchChem . Safety and handling of fluorinated organic compounds. Retrieved from

  • CDC/NIOSH . School Chemistry Laboratory Safety Guide. Retrieved from

Sources

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(3-Fluorooxolan-3-yl)methanamine hydrochloride
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(3-Fluorooxolan-3-yl)methanamine hydrochloride
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